molecular formula C60H81F6N15O13 B15604068 RC-3095 TFA

RC-3095 TFA

Katalognummer: B15604068
Molekulargewicht: 1334.4 g/mol
InChI-Schlüssel: ZLVAMNMELBBXGF-KTLRUKKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RC-3095 TFA is a useful research compound. Its molecular formula is C60H81F6N15O13 and its molecular weight is 1334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C60H81F6N15O13

Molekulargewicht

1334.4 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C56H79N15O9.2C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;2*3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);2*(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;;/m0../s1

InChI-Schlüssel

ZLVAMNMELBBXGF-KTLRUKKGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RC-3095 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes, including cell proliferation, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in oncology, inflammatory diseases, and beyond.

Core Mechanism of Action: GRPR Antagonism

This compound exerts its biological effects by competitively binding to the gastrin-releasing peptide receptor (GRPR), thereby blocking the downstream signaling cascades initiated by its endogenous ligands, gastrin-releasing peptide (GRP) and bombesin.[1][2][3][4] The GRPR is a Gq-protein coupled receptor, and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a variety of cellular responses.

Signaling Pathway

The antagonistic action of this compound disrupts the canonical GRPR signaling pathway.

GRPR_Signaling cluster_membrane Cell Membrane GRPR GRPR Gq Gq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes GRP GRP / Bombesin GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonistic action of this compound on the GRPR signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Activity
ParameterValueCell Line / Assay SystemReference
EC50 (Antagonist) ~100 nMU2OS cells in a GRPR Redistribution® Assay[1]

Note: A specific Ki value for the binding affinity of RC-3095 to GRPR was not available in the public literature at the time of this review.

Table 2: In Vivo Efficacy in Animal Models
IndicationAnimal ModelDosageRoute of AdministrationKey FindingsReference
Arthritis Collagen-Induced Arthritis (CIA) in mice0.3 mg/kg or 1 mg/kg, twice dailySubcutaneous (SC)Significant reduction in clinical scores and disease severity.[3]
Arthritis Antigen-Induced Arthritis (AIA) in mice1 mg/kg, twice dailySubcutaneous (SC)Reduced neutrophil migration, hypernociception, and proteoglycan loss.[3]
Ulcerative Colitis Acetic acid-induced colitis in ratsNot specifiedSubcutaneous (SC)Significant reduction in macroscopic and microscopic inflammation scores.[5]
Cancer (SCLC) H-69 Small Cell Lung Carcinoma xenograft in nude mice10 µ g/animal/day for 5 weeksSubcutaneous (SC)~50% decrease in tumor volume.[6]
Table 3: Human Pharmacokinetic Parameters (Phase I)
ParameterValueStudy PopulationReference
Plasma Concentration >100 ng/mL for ~8 hoursPatients with advanced solid malignancies (at 96 µg/kg dose)[7]
Plasma Elimination Half-life 8.6 - 10.9 hoursPatients with advanced solid malignancies (at 96 µg/kg dose)[7]

Downstream Mechanistic Effects

The antagonism of GRPR by this compound leads to several key downstream effects that contribute to its therapeutic potential.

Modulation of Pro-inflammatory Cytokines

In models of arthritis, treatment with RC-3095 has been shown to significantly reduce the levels of key pro-inflammatory cytokines.[3]

Cytokine_Modulation RC3095 This compound GRPR_Blockade GRPR Blockade RC3095->GRPR_Blockade Inflammatory_Cells Inflammatory Cells (e.g., Macrophages, T-cells) GRPR_Blockade->Inflammatory_Cells Inhibits Signaling in Cytokines Pro-inflammatory Cytokines Inflammatory_Cells->Cytokines Reduces Production of TNFa TNF-α Cytokines->TNFa IL1b IL-1β Cytokines->IL1b IL17 IL-17 Cytokines->IL17 Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation IL17->Inflammation

Caption: this compound reduces pro-inflammatory cytokine production.

Downregulation of Epidermal Growth Factor Receptor (EGF-R)

In a small cell lung carcinoma (SCLC) model, RC-3095 treatment led to a significant decrease in the expression of the Epidermal Growth Factor Receptor (EGF-R), suggesting a potential cross-talk between the GRPR and EGF-R signaling pathways.[6]

EGFR_Downregulation RC3095 This compound GRPR_Blockade GRPR Blockade on SCLC Cells RC3095->GRPR_Blockade EGFR_Expression EGF-R Expression GRPR_Blockade->EGFR_Expression Leads to Decreased EGFR_mRNA EGF-R mRNA EGFR_Expression->EGFR_mRNA EGFR_Protein EGF-R Protein EGFR_Expression->EGFR_Protein Tumor_Growth Tumor Growth EGFR_mRNA->Tumor_Growth EGFR_Protein->Tumor_Growth

Caption: this compound treatment leads to downregulation of EGF-R.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide. These are intended as a reference, and specific parameters may require optimization.

GRPR Antagonist Activity Assay (Cellular Redistribution)

This assay measures the ability of a compound to inhibit the agonist-induced internalization of GRPR.

  • Cell Line: U2OS cells stably expressing a GRPR-EGFP fusion protein.

  • Assay Principle: In an unstimulated state, the GRPR-EGFP protein is localized to the plasma membrane. Upon stimulation with a GRPR agonist (e.g., GRP), the receptor internalizes into endosomes. An antagonist will block this internalization.

  • Protocol Overview:

    • Plate GRPR-EGFP U2OS cells in a 96-well plate and incubate for 18-24 hours.

    • Replace the medium with assay buffer.

    • Add a dilution series of this compound to the wells.

    • Add a fixed concentration of a GRPR agonist (e.g., 10 nM GRP) to all wells except for the negative control.

    • Incubate for 30 minutes.

    • Fix the cells.

    • Stain the nuclei (e.g., with Hoechst stain).

    • Image the plates using a high-content imaging system (e.g., Cellomics ArrayScan VTI).

    • Quantify the internalization of the GRPR-EGFP fusion protein.

    • Calculate the EC50 value for this compound's antagonist activity.[1]

In Vivo Cytokine Measurement (ELISA)

This protocol outlines the general steps for measuring cytokine levels in serum from animal models.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines.

  • Protocol Overview:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and serum samples from treated and control animals to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

    • Incubate, then wash the plate.

    • Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Incubate, then wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate to allow color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations in the samples based on the standard curve.[8][9]

EGF-R Protein Expression Analysis (Western Blot)

This protocol describes the general procedure for assessing EGF-R protein levels in tissue or cell lysates.

  • Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.

  • Protocol Overview:

    • Extract total protein from tumor tissue or cell lysates from this compound-treated and control groups.

    • Determine the protein concentration of each sample.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for EGF-R.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

    • Image the blot and perform densitometry to quantify the relative expression of EGF-R, normalizing to a loading control (e.g., β-actin or GAPDH).[2][10]

Conclusion

This compound is a selective GRPR antagonist with a well-defined mechanism of action. Its ability to block GRPR signaling translates into significant anti-inflammatory and anti-proliferative effects in various preclinical models. The downstream consequences of GRPR antagonism, including the modulation of pro-inflammatory cytokines and the downregulation of EGF-R, highlight the therapeutic potential of this compound. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound in relevant disease contexts. Further investigation into its binding kinetics (Ki determination) and a more detailed elucidation of the cross-talk with other signaling pathways will be valuable for its continued development.

References

An In-Depth Technical Guide to RC-3095 TFA: A Gastrin-Releasing Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cell proliferation, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, mechanism of action, and preclinical and clinical findings. The document details quantitative data from key studies, outlines experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the GRPR.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, are key players in numerous biological functions. The GRP/GRPR system is notably overexpressed in various malignancies, including prostate, breast, lung, and pancreatic cancers, where it promotes tumor growth and proliferation.[1][2] This has positioned the GRPR as a compelling target for anticancer drug development.[1] Furthermore, the GRP/GRPR signaling axis is involved in inflammatory responses, making it a potential target for treating inflammatory conditions such as arthritis.[3]

RC-3095 is a synthetic peptide analog that acts as a competitive antagonist at the GRPR.[4] By blocking the binding of GRP, RC-3095 inhibits the downstream signaling cascades that drive cellular proliferation and inflammation. This document provides a detailed technical summary of the available scientific data on this compound.

Chemical Properties

RC-3095 is a bombesin/gastrin-releasing peptide antagonist.[5] The trifluoroacetic acid (TFA) salt form is commonly used in research settings.

PropertyValue
Chemical Formula C58H80F3N15O11
Molecular Weight 1220.34 g/mol

Mechanism of Action

RC-3095 exerts its biological effects by selectively binding to and blocking the gastrin-releasing peptide receptor (GRPR). The GRPR is a G protein-coupled receptor that, upon activation by its endogenous ligand GRP, couples to the Gq alpha subunit of the heterotrimeric G protein complex.[6][7] This activation initiates a downstream signaling cascade involving phospholipase C (PLC).[7]

The binding of RC-3095 to the GRPR prevents the conformational changes necessary for Gq protein activation. Consequently, the downstream signaling pathway is inhibited.

Signaling Pathway

The GRPR signaling pathway and the inhibitory action of RC-3095 are depicted in the following diagram:

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Inhibits Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Responses (Proliferation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

GRPR signaling pathway and inhibition by RC-3095.

Quantitative Data

Preclinical Efficacy

RC-3095 has demonstrated significant anti-tumor activity in various preclinical cancer models.

Cancer ModelTreatment DetailsOutcomeReference
H-69 SCLC Xenograft (Nude Mice)10 µ g/animal/day , s.c. for 5 weeks~50% decrease in tumor volume (P < 0.05)[2]
HT-29 Colon Cancer Xenograft (Nude Mice)20 µ g/day , s.c.Significant decrease in tumor volume, percentage change in tumor volume, and tumor weight[8]
MKN45 Gastric Carcinoma Xenograft (Nude Mice)20 µ g/day , s.c.Greatest inhibitory effect on tumor growth compared to somatostatin (B550006) analogues[9]

RC-3095 has shown potent anti-inflammatory effects in animal models of arthritis.[3]

Arthritis ModelTreatment DetailsOutcomeReference
Collagen-Induced Arthritis (CIA) in miceNot specifiedSignificant reduction in clinical scores and severity of disease. Significant reduction in IL-17, IL-1β, and TNFα concentrations.[3]
Antigen-Induced Arthritis (AIA) in miceNot specifiedReduced neutrophil migration, mechanical hypernociception, and proteoglycan loss. Inhibition of proinflammatory cytokines.[3]
Acetic Acid-Induced Colitis in ratsNot specifiedSignificant reduction in macroscopic and microscopic scores of inflammation. Significant reduction in colonic expression of TNF-α.[10]
Clinical Pharmacokinetics (Phase I)

A Phase I clinical trial in patients with advanced solid malignancies provided the following pharmacokinetic data for RC-3095.[1]

ParameterValue
Dose Range 8 to 96 µg/kg, once or twice daily, s.c.
Plasma Concentration >100 ng/mL for approximately 8 hours at the highest dose
Plasma Elimination Half-life 8.6 - 10.9 hours

The primary toxicity observed was local discomfort at the injection site at higher doses.[1]

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of RC-3095 in a nude mouse xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture human cancer cells (e.g., HT-29) Harvest 2. Harvest and prepare cell suspension Cell_Culture->Harvest Implantation 3. Subcutaneously implant cells into nude mice Harvest->Implantation Tumor_Growth 4. Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization 5. Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment 6. Administer RC-3095 (s.c.) or vehicle daily Randomization->Treatment Monitoring 7. Monitor tumor volume and body weight regularly Treatment->Monitoring Necropsy 8. Euthanize mice at study endpoint Monitoring->Necropsy Data_Collection 9. Excise and weigh tumors Necropsy->Data_Collection Analysis 10. Statistically analyze tumor growth inhibition Data_Collection->Analysis

Workflow for a xenograft tumor model study.

Materials:

  • Human cancer cell line (e.g., HT-29, H-69)

  • Cell culture medium and supplements

  • Athymic nude mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Cell Preparation: Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at the desired concentration.

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (length x width²) / 2.[11]

  • Randomization: Randomly assign mice to treatment and control groups.

  • Treatment: Administer this compound subcutaneously at the desired dose and schedule. The control group receives vehicle injections.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a maximum size as per institutional guidelines or at the end of the study period.

  • Analysis: Excise and weigh tumors. Calculate tumor growth inhibition and perform statistical analysis.

Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice to evaluate the anti-inflammatory effects of RC-3095.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Immunization1 Day 0: Primary immunization with Type II Collagen in Complete Freund's Adjuvant (CFA) Immunization2 Day 21: Booster immunization with Type II Collagen in Incomplete Freund's Adjuvant (IFA) Immunization1->Immunization2 Onset Arthritis Onset (approx. Day 28-35) Immunization2->Onset Treatment_Start Initiate RC-3095 or vehicle treatment Onset->Treatment_Start Scoring Daily clinical scoring of arthritis severity Treatment_Start->Scoring Termination Study termination Scoring->Termination Histology Histological analysis of joints Termination->Histology Cytokine_Analysis Measurement of cytokine levels in joint tissue Termination->Cytokine_Analysis

References

An In-depth Technical Guide to the Target Receptor Binding Affinity of RC-3095 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of RC-3095 TFA for its target receptor. It includes a summary of its binding characteristics, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.

Executive Summary

Target Receptor: Gastrin-Releasing Peptide Receptor (GRPR)

GRPR is a G protein-coupled receptor (GPCR) that is widely expressed in the gastrointestinal tract, pancreas, and central nervous system. In numerous types of cancer, including prostate, breast, lung, and pancreatic cancer, GRPR is overexpressed, making it a valuable target for diagnostic and therapeutic applications.

Quantitative Binding Affinity Data

While direct Kᵢ or IC₅₀ values for this compound are not specified in the reviewed literature, competitive binding assays have been performed. In a key study, RC-3095 demonstrated effective, dose-dependent inhibition of the binding of the radiolabeled agonist [¹²⁵I-Tyr⁴]bombesin to human gastric cancer cell (Hs746T) membranes. For context, the dissociation constant (Kd) for [¹²⁵I-Tyr⁴]bombesin binding to these cells was determined to be 0.24 ± 0.07 nM, indicating a high-affinity interaction that RC-3095 can effectively compete with. Another bombesin (B8815690) antagonist, RC-3950-II, was shown to have a higher binding affinity than RC-3095 in the same study.[1]

Table 1: Summary of GRPR Ligand Binding Characteristics on Hs746T Cell Membranes

LigandReceptorCell LineBinding ParameterValue
[¹²⁵I-Tyr⁴]bombesinGRPRHs746TKd0.24 ± 0.07 nM
RC-3095GRPRHs746TInhibition of BindingEffective
RC-3950-IIGRPRHs746TComparative AffinityHigher than RC-3095

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, as adapted from studies characterizing bombesin receptor antagonists.[1]

Membrane Preparation from Hs746T Human Gastric Cancer Cells
  • Cell Culture: Culture Hs746T human gastric cancer cells in appropriate media and conditions until a sufficient cell number is reached.

  • Harvesting: Harvest the cells by scraping and centrifuge at a low speed to pellet the cells.

  • Homogenization: Resuspend the cell pellet in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 48,000 x g) for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Competitive Radioligand Binding Assay
  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin, and a protease inhibitor cocktail).

  • Reaction Mixture: In a final volume of 200 µL, combine:

    • 50 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 50 µg).

    • 50 µL of the radioligand, [¹²⁵I-Tyr⁴]bombesin, at a fixed concentration (typically at or below its Kd).

    • 50 µL of varying concentrations of the competing ligand (this compound) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled bombesin.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.1% polyethylenimine).

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). If the Kd of the radioligand is known, the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Visualizations

GRPR Signaling Pathway

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP (Agonist) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Blocks Gq Gαq GRPR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effects (Proliferation, etc.) PKC->Downstream

Caption: GRPR signaling pathway activated by GRP and inhibited by this compound.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Hs746T Cells MembranePrep 2. Prepare Cell Membranes CellCulture->MembranePrep Incubation 3. Incubate Membranes with Radioligand & RC-3095 MembranePrep->Incubation Filtration 4. Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting 5. Measure Radioactivity Filtration->Counting Plotting 6. Plot Binding Curve Counting->Plotting Calculation 7. Calculate IC₅₀/Kᵢ Plotting->Calculation

Caption: Workflow for determining the binding affinity of this compound.

References

An In-depth Technical Guide to the Inhibition of the Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway by RC-3095 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in the proliferation of various cancers and inflammatory processes. By competitively inhibiting the binding of gastrin-releasing peptide (GRP), RC-3095 effectively abrogates downstream signaling cascades, leading to reduced tumor growth and diminished inflammatory responses. This technical guide provides a comprehensive overview of the GRPR signaling pathway, the mechanism of inhibition by this compound, a compilation of its preclinical efficacy data, and detailed protocols for key experimental assays used in its evaluation.

The GRPR Signaling Pathway and Mechanism of this compound Inhibition

The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor that, upon binding its ligand GRP, initiates a cascade of intracellular signaling events. This pathway is centrally involved in cell proliferation, making it a critical target in oncology.

Upon activation by GRP, GRPR couples to the Gq alpha subunit of the heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream targets, including components of the Raf/MEK/ERK (MAPK) cascade. The activation of the ERK/MAPK pathway ultimately leads to the phosphorylation and activation of transcription factors such as c-myc, c-jun, and c-fos, which drive the expression of genes involved in cell proliferation and survival.

Furthermore, GRPR signaling can transactivate the epidermal growth factor receptor (EGFR), amplifying mitogenic signals. This compound, as a competitive antagonist, binds to GRPR and prevents the initial ligand-binding event, thereby inhibiting the entire downstream signaling cascade.

GRPR_Signaling_Pathway GRP GRP GRPR GRPR GRP->GRPR RC3095 This compound RC3095->GRPR Inhibits Gq Gq Protein GRPR->Gq EGFR_transactivation EGFR Transactivation GRPR->EGFR_transactivation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors c-fos, c-jun, c-myc ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation EGFR_transactivation->Proliferation

Caption: GRPR signaling pathway and inhibition by this compound.

Quantitative Preclinical Data for this compound

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy of RC-3095 in Xenograft Models
Cancer Cell LineMouse ModelTreatment Dose & ScheduleOutcomeReference
H-69 SCLCAthymic Nude Mice10 µ g/animal/day , s.c. for 5 weeks~50% decrease in tumor volume (P < 0.05)[1]
Hs746T Gastric CancerNude Mice10 µg, twice daily, s.c. for 21 days76.9% decrease in tumor growth rate; 88.3% decrease in final tumor weight[2]
CFPAC-1 Pancreatic CancerNude Mice10 µg, twice daily, s.c.Significant inhibition of tumor growth[3]
HT-29 Colon CancerNude Mice20 µ g/day , s.c.Significant decrease in tumor volume and weight
Table 2: Receptor Binding and Pharmacokinetics of RC-3095
ParameterValueCell Line / ModelReference
Receptor Binding
Kd for [125I-Tyr4]bombesin0.24 ± 0.07 nMHs746T Gastric Cancer Membranes[2]
Human Pharmacokinetics (Phase I)
Plasma Concentration>100 ng/mL for ~8 hoursPatients with advanced solid malignancies (96 µg/kg dose)[4]
Plasma Elimination Half-life8.6 - 10.9 hoursPatients with advanced solid malignancies[4]
Rat Pharmacokinetics
Peak Serum Level (s.c.)32 ng/mL (at 15 min)Rats[5]
Time to Undetectable (s.c.)3-5 hoursRats[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of RC-3095 to the GRPR.

Methodology:

  • Membrane Preparation:

    • Homogenize cultured cells or tumor tissue expressing GRPR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of radiolabeled bombesin (B8815690) analog (e.g., [125I-Tyr4]bombesin) with the prepared cell membranes.

    • Add increasing concentrations of unlabeled this compound to compete for binding to the GRPR.

    • To determine non-specific binding, include a set of wells with a high concentration of unlabeled bombesin.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the RC-3095 concentration.

    • Determine the IC50 value (the concentration of RC-3095 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay measures the effect of RC-3095 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of RC-3095. Include vehicle-only controls.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).

    • Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of RC-3095 relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the RC-3095 concentration to generate a dose-response curve and determine the IC50 value.

Western Blot for Phosphorylated ERK (p-ERK)

This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the GRPR signaling pathway, to confirm the inhibitory effect of RC-3095.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and then serum-starve them for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with GRP for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

    • Immediately place the culture dish on ice, wash the cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify it by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK.

    • Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a GRPR antagonist like this compound.

Experimental_Workflow Target_ID Target Identification (GRPR in Cancer) Lead_Gen Lead Generation (Synthesis of RC-3095) Target_ID->Lead_Gen In_Vitro_Screening In Vitro Screening Lead_Gen->In_Vitro_Screening Binding_Assay Receptor Binding Assay (Ki, IC50) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) In_Vitro_Screening->Functional_Assay Cell_Based_Assay Cell-Based Assays In_Vitro_Screening->Cell_Based_Assay Viability_Assay Cell Viability Assay (MTT, IC50) Cell_Based_Assay->Viability_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for p-ERK) Cell_Based_Assay->Signaling_Assay In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assay->In_Vivo_Studies Xenograft_Model Tumor Xenograft Models (Tumor Growth Inhibition) In_Vivo_Studies->Xenograft_Model PK_Studies Pharmacokinetic Studies (Half-life, Cmax) In_Vivo_Studies->PK_Studies Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

RC-3095 TFA: A Technical Overview of Preclinical Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the bombesin (B8815690)/gastrin-releasing peptide (GRP) receptor, a G-protein coupled receptor frequently overexpressed in various malignancies.[1][2] The binding of bombesin-like peptides to this receptor stimulates autocrine and paracrine signaling pathways that promote tumor growth, proliferation, and survival.[1][2] this compound competitively inhibits this interaction, thereby disrupting downstream signaling cascades and exhibiting significant anti-tumor activity in a range of preclinical cancer models.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-neoplastic effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects primarily by blocking the GRP receptor, which is a key mediator of cancer cell proliferation.[1] The GRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand GRP, stimulates phospholipase C (PLC).[3][4] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, culminating in the activation of downstream signaling pathways that promote cell growth and survival.[4]

Furthermore, the anti-tumor activity of this compound has been linked to the downregulation of the epidermal growth factor receptor (EGFR), suggesting a cross-talk between these two critical signaling pathways in cancer.[5]

Below is a diagram illustrating the GRP receptor signaling pathway and the inhibitory action of this compound.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRP Bombesin/GRP GRPR GRP Receptor (GPCR) GRP->GRPR Binds & Activates PLC Phospholipase C (PLC) GRPR->PLC Activates RC3095 This compound RC3095->GRPR Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation In_Vitro_Workflow Start Start: Cancer Cell Line Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound &/or Bombesin Seed->Treat Incubate Incubate for a Defined Period Treat->Incubate Assay Perform Proliferation Assay (e.g., [3H]thymidine, MTT) Incubate->Assay Measure Measure Proliferation Signal Assay->Measure Analyze Analyze Data & Compare Groups Measure->Analyze End End: Determine Anti-proliferative Effect Analyze->End

References

RC-3095 TFA in Small Cell Lung Carcinoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Small Cell Lung Carcinoma (SCLC) is an aggressive malignancy with limited therapeutic options. The bombesin (B8815690)/gastrin-releasing peptide (BN/GRP) and its receptor (GRPR) have been identified as key players in the autocrine growth stimulation of SCLC. RC-3095 TFA, a selective GRPR antagonist, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical research on this compound in SCLC, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies used to evaluate its effects. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic antagonist of the gastrin-releasing peptide receptor (GRPR).[1] SCLC cells often express GRPR and secrete its ligand, GRP, creating an autocrine loop that promotes tumor proliferation.[2] By competitively binding to GRPR, RC-3095 blocks this signaling pathway, thereby inhibiting tumor growth.[3] Furthermore, research indicates that the anti-tumor activity of RC-3095 involves the downregulation of the epidermal growth factor receptor (EGFR), suggesting a crosstalk between these two critical signaling pathways in SCLC.[1][3]

Preclinical Efficacy of this compound in SCLC

In vivo studies using xenograft models of human SCLC have demonstrated the significant anti-tumor effects of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound on SCLC Tumor Growth
Cell LineAnimal ModelTreatment Dose & DurationOutcomePercentage Tumor Volume ReductionReference
H-69Athymic Nude Mice10 µ g/animal/day for 5 weeks (subcutaneous)Decreased tumor volume~50% (P < 0.05)[3]
H-128Nude Mice20 µ g/day per animal for 4 weeks (subcutaneous)Reduction in tumor volume and weight70%[1]
Table 2: Effect of this compound on Receptor Levels in SCLC Xenografts
Cell LineReceptorTreatmentChange in Receptor Concentration (Bmax)Reference
H-69BN/GRP ReceptorRC-3095 (10 µ g/day for 5 weeks)↓ 29.0% (P < 0.01)[3]
H-69EGF ReceptorRC-3095 (10 µ g/day for 5 weeks)↓ 62.3% (P < 0.01)[3]
H-128BN/GRP ReceptorRC-3095 (20 µ g/day for 4 weeks)Decreased concentration[1]
H-128EGF ReceptorRC-3095 (20 µ g/day for 4 weeks)↓ ~76%[1]
Table 3: Receptor Binding Affinity in Untreated H-128 SCLC Tumors
ReceptorLigandDissociation Constant (Kd)Maximal Binding Capacity (Bmax)Reference
BN/GRP Receptor[125I-Tyr4]BN6.55 ± 0.93 nM512.8 ± 34.8 fmol/mg membrane protein[1]
EGF ReceptorEGF1.78 ± 0.26 nM216.8 ± 19.6 fmol/mg membrane protein[1]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the blockade of the GRPR signaling pathway. In SCLC, the binding of GRP to its receptor initiates a cascade of intracellular events that promote cell growth. A crucial aspect of this pathway is its interaction with the EGFR signaling cascade. The diagram below illustrates the proposed signaling pathway and the inhibitory effect of RC-3095.

GRP_EGFR_Crosstalk cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds RC3095 This compound RC3095->GRPR Blocks EGFR_Ligand EGFR Ligands (e.g., TGF-α) EGFR EGFR EGFR_Ligand->EGFR Binds & Activates PLC Phospholipase C (PLC) GRPR->PLC Activates MAPK_Pathway MAPK Pathway (p44/42 MAPK) EGFR->MAPK_Pathway Activates MMP MMP MMP->EGFR_Ligand Cleaves Pro-Ligands to Release Active Ligands PLC->MMP Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes

Caption: Proposed signaling pathway of GRPR and its crosstalk with EGFR in SCLC.

Experimental Protocols

This section details the methodologies for key experiments conducted in the preclinical evaluation of this compound in SCLC.

In Vivo SCLC Xenograft Model

The following workflow outlines the typical procedure for evaluating the efficacy of RC-3095 in a nude mouse xenograft model of SCLC.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture SCLC cells (e.g., H-69, H-128) Xenograft 2. Subcutaneously inject cells into athymic nude mice Cell_Culture->Xenograft Tumor_Growth 3. Allow tumors to reach a palpable size Xenograft->Tumor_Growth Randomization 4. Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment 5. Administer this compound or vehicle (e.g., 10-20 µg/day, s.c.) for 4-5 weeks Randomization->Treatment Monitoring 6. Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint 7. Euthanize mice at the end of the study Monitoring->Endpoint Tumor_Excision 8. Excise and weigh tumors Endpoint->Tumor_Excision Receptor_Analysis 9. Analyze tumors for receptor levels (e.g., binding assays) Tumor_Excision->Receptor_Analysis Data_Evaluation 10. Statistically analyze tumor growth inhibition and receptor changes Receptor_Analysis->Data_Evaluation

Caption: Experimental workflow for an in vivo SCLC xenograft study.

Detailed Protocol:

  • Cell Culture: Human SCLC cell lines (e.g., H-69 or H-128) are cultured in appropriate media and conditions.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of SCLC cells is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors are established, mice are treated with daily subcutaneous injections of this compound (10-20 µ g/day ) or a vehicle control for a period of 4-5 weeks.[1][3]

  • Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Animal body weight is also monitored.

Receptor Binding Assays

Radioligand binding assays are performed on membrane preparations from SCLC tumors to determine the concentration and affinity of BN/GRP and EGF receptors.

Protocol Outline:

  • Membrane Preparation: Tumor tissues are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: Membrane preparations are incubated with a radiolabeled ligand (e.g., [125I-Tyr4]BN for GRPR) in the presence or absence of increasing concentrations of unlabeled RC-3095 or GRP.

  • Separation: Bound and free radioligand are separated by vacuum filtration.

  • Quantification: The radioactivity of the filters (representing bound ligand) is measured.

  • Data Analysis: Scatchard analysis is used to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax).

Clinical Development

A Phase I clinical trial of RC-3095 has been conducted in patients with advanced solid malignancies. While not specific to SCLC, this trial provided initial safety and pharmacokinetic data.

Table 4: Phase I Clinical Trial of RC-3095
ParameterDetails
Patient Population 25 patients with advanced, refractory solid malignancies.
Dosing 8 to 96 µg/kg, administered subcutaneously once or twice daily.
Toxicity The primary toxicity was local discomfort at the injection site, particularly at higher doses. No significant systemic organ toxicity was observed.
Pharmacokinetics At the highest dose, plasma concentrations considered to be within the therapeutic range were maintained for approximately 8 hours. The plasma elimination half-life was between 8.6 and 10.9 hours.
Efficacy No objective tumor responses were observed in the overall study population. A minor, short-lasting response was noted in one patient with a GRP-expressing medullary thyroid carcinoma.
Conclusion A recommended dose for Phase II trials was not established due to local toxicity at the injection site. Further development of new formulations, such as slow-release preparations, was suggested.

Conclusion and Future Directions

This compound has demonstrated significant preclinical anti-tumor activity in SCLC models, primarily through the blockade of the GRPR-mediated autocrine growth loop and the downregulation of EGFR. The in vivo data strongly support its potential as a therapeutic agent for SCLC. However, the local toxicity observed in the Phase I clinical trial highlights a need for improved drug delivery systems. Future research should focus on developing novel formulations of RC-3095 to enhance its therapeutic window and enable further clinical investigation in SCLC patients. Additionally, exploring combination therapies, for instance with EGFR inhibitors, could be a promising strategy to achieve synergistic anti-tumor effects.

References

RC-3095 TFA and the Bombesin Receptor Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bombesin (B8815690) receptor family, comprising the gastrin-releasing peptide receptor (GRPR), neuromedin B receptor (NMBR), and bombesin receptor subtype-3 (BRS-3), represents a significant target for therapeutic intervention in oncology, neurology, and metabolic diseases. These G protein-coupled receptors (GPCRs) are involved in a myriad of physiological processes, and their dysregulation is implicated in various pathologies. RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a key member of this family. This technical guide provides an in-depth overview of this compound, its interaction with the bombesin receptor family, the associated signaling pathways, and detailed experimental protocols for its characterization.

Introduction to the Bombesin Receptor Family

The bombesin receptor family consists of three distinct GPCRs:

  • Gastrin-Releasing Peptide Receptor (GRPR or BB2): Widely expressed in the brain, gastrointestinal tract, and pancreas. It is frequently overexpressed in various cancers, including prostate, breast, and lung cancer, making it a prime target for cancer diagnostics and therapeutics.[1]

  • Neuromedin B Receptor (NMBR or BB1): Primarily found in the central nervous system and the gastrointestinal tract. It plays a role in thermoregulation, satiety, and various behavioral processes.

  • Bombesin Receptor Subtype-3 (BRS-3 or BB3): An orphan receptor with no identified endogenous ligand. It is predominantly expressed in the central nervous system and is implicated in metabolism, energy homeostasis, and body weight regulation.[2]

These receptors are activated by bombesin-like peptides, such as gastrin-releasing peptide (GRP) and neuromedin B (NMB), initiating a cascade of intracellular signaling events that regulate cell proliferation, differentiation, and survival.[3]

This compound: A Selective GRPR Antagonist

This compound is a synthetic peptide analog that acts as a selective and potent antagonist of the GRPR.[2] By competitively binding to GRPR, this compound blocks the downstream signaling pathways typically activated by endogenous ligands like GRP. This inhibitory action has shown promise in preclinical studies for inhibiting the growth of various tumors that overexpress GRPR.[1]

Quantitative Data

Precise binding affinities (Ki) and functional antagonist potencies (IC50) of this compound for all three bombesin receptor subtypes are not consistently reported in publicly available literature. The following tables summarize the available quantitative data for RC-3095 and other relevant bombesin receptor ligands for comparative purposes.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
RC-3095 GRPRData not consistently available
NMBRData not consistently available
BRS-3Data not consistently available
PD168368 NMBR15[4]
GRPR>1000[4]
PD176252 NMBR (human)0.17[3]
GRPR (human)1.0[3]
CompoundReceptor SubtypeFunctional Antagonism (IC50/EC50) [nM]Reference
RC-3095 GRPR~100 (EC50)[5]
NMBRData not consistently available
BRS-3Data not consistently available
PD168368 NMBR96 (IC50)[4]
GRPR3500 (IC50)[4]
ML-18 BRS-34800 (IC50)[2]

Signaling Pathways of the Bombesin Receptor Family

Activation of bombesin receptors initiates a complex network of intracellular signaling cascades. The primary mechanism involves coupling to heterotrimeric G proteins, predominantly of the Gq/11 and G12/13 families.

Gq/11-Mediated Pathway

Upon ligand binding, GRPR and NMBR activate Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade plays a crucial role in cell proliferation, secretion, and smooth muscle contraction.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Bombesin-like Peptide Receptor Bombesin Receptor (GRPR/NMBR) Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq/11-Mediated Signaling Pathway.

G12/13-Mediated Pathway and Crosstalk with other Pathways

Bombesin receptors also couple to Gα12/13 proteins, which activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. The RhoA pathway is critical for regulating the actin cytoskeleton, cell migration, and gene transcription.

Furthermore, bombesin receptor signaling exhibits significant crosstalk with other major signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways is crucial for cell survival, proliferation, and tumorigenesis. RC-3095, by blocking the initial receptor activation, effectively inhibits these downstream pro-survival and proliferative signals.

Crosstalk_Pathway cluster_G_proteins G Proteins cluster_downstream Downstream Effectors Ligand Bombesin-like Peptide Receptor GRPR Ligand->Receptor RC3095 This compound RC3095->Receptor blocks Gq Gq/11 Receptor->Gq G12 G12/13 Receptor->G12 PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK PLC PLC Gq->PLC RhoGEF RhoGEF G12->RhoGEF Calcium Ca²⁺ Mobilization & PKC Activation PLC->Calcium RhoA RhoA Activation RhoGEF->RhoA Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Calcium->Proliferation Migration Cell Migration RhoA->Migration

Bombesin Receptor Signaling Crosstalk.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other bombesin receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the different bombesin receptor subtypes.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from Receptor-Expressing Cells start->prep_membranes incubation Incubate Membranes with Radioligand ([¹²⁵I]Tyr⁴-bombesin) & varying [RC-3095] prep_membranes->incubation filtration Separate Bound & Free Ligand via Rapid Filtration incubation->filtration counting Quantify Radioactivity on Filters filtration->counting analysis Data Analysis: Determine Ki or IC₅₀ counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the bombesin receptor of interest (e.g., PC-3 cells for GRPR).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [¹²⁵I]Tyr⁴-bombesin), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of a non-radiolabeled agonist (e.g., bombesin).

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a suitable buffer to trap the membranes with bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.

Calcium_Assay_Workflow start Start plate_cells Plate Receptor-Expressing Cells in a 96-well Plate start->plate_cells load_dye Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate with varying [RC-3095] load_dye->pre_incubate stimulate Stimulate with a fixed concentration of Agonist (e.g., GRP) pre_incubate->stimulate measure_fluorescence Measure Fluorescence Change over Time stimulate->measure_fluorescence analysis Data Analysis: Determine IC₅₀ measure_fluorescence->analysis end End analysis->end

Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the bombesin receptor of interest in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C for a specified time to allow for dye uptake.

  • Antagonist and Agonist Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and pre-incubate.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate fluorescence reading and, after establishing a baseline, inject a fixed concentration of a bombesin receptor agonist (e.g., GRP) into each well.

  • Data Acquisition and Analysis:

    • Measure the change in fluorescence intensity over time.

    • Determine the peak fluorescence response for each concentration of the antagonist.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Calculate the IC50 value using non-linear regression analysis.[7]

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure to evaluate the efficacy of this compound in inhibiting tumor growth in a xenograft mouse model.

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude mice).

    • Harvest cancer cells that overexpress GRPR (e.g., PC-3 human prostate cancer cells) during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., a mixture of serum-free medium and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.[8]

  • Treatment Protocol:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group via a specified route (e.g., subcutaneous injection) and dosage regimen (e.g., daily or twice daily). Administer a vehicle control to the control group.[9][10]

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Compare the tumor growth curves, final tumor volumes, and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).[11]

Conclusion

This compound is a valuable research tool for investigating the role of the GRPR in health and disease. Its selectivity and potency make it a promising candidate for further development as a therapeutic agent, particularly in the context of GRPR-overexpressing cancers. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other bombesin receptor modulators. Further research is warranted to fully elucidate the therapeutic potential of targeting the bombesin receptor family.

References

RC-3095 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RC-3095 TFA, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). This document covers its molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its study and application in research settings.

Core Concepts: Molecular Structure and Properties

RC-3095 is a synthetic peptide analog of bombesin (B8815690), a peptide that binds to bombesin receptors. The trifluoroacetate (B77799) (TFA) salt form, this compound, is commonly used in research.

Molecular Identity

RC-3095 is a decapeptide with modifications at the N and C termini, specifically identified as [D-Tpi⁶, Leu¹³ψ(CH₂NH)Leu¹⁴]bombesin-(6-14).[1]

Molecular Formula: C₅₈H₈₀F₃N₁₅O₁₁

Molecular Weight: 1220.34 g/mol

CAS Number: 1217463-61-0

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented in Table 1.

PropertyValue
Appearance White to off-white solid
Solubility Soluble in water (40 mg/mL, requires sonication)
Storage (Powder) -20°C for 1 year, -80°C for 2 years
Storage (in Solvent) -20°C for 1 month, -80°C for 6 months
Target Gastrin-Releasing Peptide Receptor (GRPR) / Bombesin Receptor BB₂
Biological Activity Selective GRPR antagonist
Plasma Half-life 8.6-10.9 hours in humans

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR). GRPR is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.

Upon binding of an agonist like Gastrin-Releasing Peptide (GRP), GRPR activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade is implicated in various cellular processes, including cell proliferation and inflammation.

As an antagonist, this compound binds to GRPR but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents the binding of endogenous agonists like GRP, thereby inhibiting their biological effects.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ DAG DAG IP3->PLC Ca2 Ca²⁺ Release IP3->Ca2 DAG->PLC PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Proliferation) Ca2->Downstream PKC->Downstream GRP GRP (Agonist) GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Blocks

GRPR Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, analysis, and in vivo evaluation of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative workflow based on the synthesis of similar bombesin antagonists.

SPPS_Workflow Resin 1. Resin Preparation (e.g., Rink Amide Resin) Loading 2. First Amino Acid Loading (Fmoc-Leu-OH) Resin->Loading Deprotection1 3. Fmoc Deprotection (Piperidine in DMF) Loading->Deprotection1 Coupling 4. Iterative Coupling Cycles (Fmoc-AA-OH, HBTU/HOBt) Deprotection1->Coupling Deprotection2 5. Fmoc Deprotection Coupling->Deprotection2 Modification 6. Pseudopeptide Bond Formation (Reduced Amide Bond) Coupling->Modification At Leu¹³-Leu¹⁴ position Deprotection2->Coupling Repeat for each amino acid FinalDeprotection 7. Final Fmoc Deprotection Modification->FinalDeprotection Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Characterization (Mass Spectrometry) Purification->Analysis

General Workflow for Solid-Phase Peptide Synthesis of RC-3095.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Tpi-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Reagents for pseudopeptide bond formation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Iterative Coupling: Sequentially couple the subsequent Fmoc-protected amino acids according to the peptide sequence.

  • Pseudopeptide Bond Formation: At the Leu¹³-Leu¹⁴ junction, perform a reductive amination to create the ψ(CH₂NH) bond.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain the TFA salt.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantification of RC-3095 in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the pharmacokinetic analysis of RC-3095.

Sample Preparation:

  • To 0.2 mL of human plasma, add 0.4 mL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

  • Column: C8 analytical column (e.g., 150 mm x 4.6 mm i.d.)

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 40 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode.

  • MRM Transition: m/z 553.9 → 144.1

Calibration: Prepare a calibration curve over a linear range of 20 to 10,000 ng/mL.

In Vivo Anti-Inflammatory Activity in a Mouse Model of Arthritis

This protocol describes the evaluation of this compound's anti-inflammatory effects in a collagen-induced arthritis (CIA) model.

Animal Model:

  • Male DBA/1J mice.

  • Induce arthritis by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

Treatment Protocol:

  • Administer this compound subcutaneously at doses of 0.3 mg/kg or 1 mg/kg.

  • Begin treatment after the onset of arthritis and continue for a specified period (e.g., 10 days).

Efficacy Endpoints:

  • Clinical Scoring: Monitor the incidence and severity of arthritis using a clinical scoring system.

  • Histopathology: Evaluate joint inflammation, synovial hyperplasia, and cartilage/bone erosion in histological sections.

  • Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-17) in joint tissue or serum by ELISA.

  • Receptor Expression: Assess the expression of GRPR in synovial tissue by immunohistochemistry.

Conclusion

This compound is a valuable research tool for investigating the role of the GRPR signaling pathway in various physiological and pathological processes, including cancer and inflammation. The methodologies outlined in this guide provide a foundation for the synthesis, analysis, and in vivo evaluation of this potent and selective GRPR antagonist. As with all research compounds, appropriate safety precautions should be taken during handling and use.

References

RC-3095 TFA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Gastrin-Releasing Peptide Receptor Antagonist

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). This peptide analog has garnered significant interest within the scientific community for its potential therapeutic applications in oncology, inflammatory diseases, and other conditions characterized by GRPR overexpression or activation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Information and Physicochemical Properties

This compound is the trifluoroacetate (B77799) salt of RC-3095, a synthetic peptide analog of bombesin. The trifluoroacetate counterion improves the solubility and stability of the peptide.

PropertyValueReference
CAS Number 1217463-61-0[1]
Molecular Formula C₅₈H₈₀F₃N₁₅O₁₁[1]
Molecular Weight 1220.34 g/mol [1]
Appearance White to off-white solid[2]
Solubility Water: 40 mg/mL (32.78 mM) with sonication[1]
Storage (Powder) -80°C for 2 years; -20°C for 1 year (sealed, away from moisture)[1]
Storage (In Solution) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[2]

Mechanism of Action: GRPR Antagonism and Downstream Signaling

This compound exerts its biological effects by competitively binding to the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR). In normal physiology, the binding of the endogenous ligand, gastrin-releasing peptide (GRP), to GRPR initiates a signaling cascade that plays a role in numerous physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation.[3] In various pathological states, particularly in certain cancers, GRPR is overexpressed and contributes to tumor growth and proliferation.[3]

This compound, as a selective antagonist, blocks the binding of GRP to GRPR, thereby inhibiting the activation of the downstream signaling pathway. The primary signaling cascade initiated by GRPR activation is through its coupling to the Gq alpha subunit of the heterotrimeric G-protein.[4][5]

The inhibition of this pathway by this compound leads to the following key events:

  • Inhibition of Phospholipase C (PLC) Activation: this compound prevents the Gq-mediated activation of PLC.[5]

  • Suppression of Second Messenger Production: Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) is blocked.[5][6]

  • Prevention of Intracellular Calcium Mobilization: The absence of IP₃ generation prevents the release of calcium (Ca²⁺) from the endoplasmic reticulum.[5][7]

  • Inhibition of Protein Kinase C (PKC) Activation: The lack of DAG and Ca²⁺ elevation prevents the activation of PKC, a key enzyme in cellular proliferation and signaling.[5][7]

This blockade of the GRPR signaling cascade ultimately leads to the attenuation of the mitogenic and pro-inflammatory effects of GRP.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRP GRP (Ligand) GRPR GRPR (Gq-coupled Receptor) GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Inhibits Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Effects (Proliferation, Inflammation) PKC->Downstream Phosphorylates & Activates

GRPR Signaling Pathway and Inhibition by this compound.

Experimental Applications and Quantitative Data

This compound has been utilized in a variety of in vitro and in vivo models to investigate its therapeutic potential.

Oncology Research

This compound has demonstrated significant anti-tumor activity in preclinical models of cancers that overexpress GRPR, such as pancreatic, small cell lung, and colon cancers.[5][8][9]

In Vivo Efficacy of this compound in Cancer Models

Cancer ModelAnimal ModelThis compound Dose & AdministrationKey FindingsReference
Pancreatic Cancer (CFPAC-1 xenograft)Nude Mice10 µg, s.c., twice daily for 25 days- 37% decrease in final tumor weight- 49% decrease in tumor growth rate[9]
Pancreatic Cancer (CFPAC-1 xenograft)Nude Mice20 µg, s.c., daily for 4 weeks- Significant reduction in tumor volume and weight[10]
Small Cell Lung Carcinoma (H-69 xenograft)Athymic Nude Mice10 µg, s.c., daily for 5 weeks- ~50% decrease in tumor volume (P < 0.05)- 62.3% reduction in EGF-R levels (P < 0.01)[8][11]

In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineAssayThis compound ConcentrationKey FindingsReference
CFPAC-1 (Pancreatic)Cell Growth1 nM- Effective inhibition of bombesin-stimulated growth[9]
CFPAC-1 (Pancreatic)Cell Growth1 µM- Total suppression of bombesin-induced growth[9]
CFPAC-1 (Pancreatic)DNA Synthesis ([³H]thymidine)Not specified- Inhibition of basal and bombesin-stimulated DNA synthesis[9]
Inflammatory Disease Research

The anti-inflammatory properties of this compound have been investigated in models of arthritis.[12][13]

In Vivo Efficacy of this compound in Arthritis Models

Arthritis ModelAnimal ModelThis compound Dose & AdministrationKey FindingsReference
Antigen-Induced Arthritis (AIA)Male Balb/c mice1 mg/kg, s.c., twice daily for 2 or 10 days- Reduced neutrophil migration- Reduced mechanical hypernociception- Inhibition of IL-17, IL-1β, and TNFα levels[1][2]
Collagen-Induced Arthritis (CIA)Male DBA/1J mice0.3 or 1 mg/kg, s.c., twice daily for 10 days- Significant reduction in arthritis clinical scores- Reduced synovial inflammation and hyperplasia[1][2]

In Vitro Efficacy of this compound in Fibroblast-Like Synoviocytes (FLS)

Cell TypeAssayThis compound ConcentrationKey FindingsReference
DBA/1J Mouse FLSTranswell Invasion1 µM- Significantly decreased the number of invading cells[14]

Experimental Protocols

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol is a general guideline based on established methods for inducing and treating CIA in mice.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_analysis Analysis Day0 Day 0: Primary Immunization (Type II Collagen in CFA, intradermal) Day21 Day 21: Booster Immunization (Type II Collagen in IFA, intradermal) Day0->Day21 Onset Onset of Arthritis (Clinical Scoring) Day21->Onset Treatment This compound Administration (e.g., 1 mg/kg, s.c., twice daily) Onset->Treatment Control Vehicle Control Administration Onset->Control Treatment_Period Treatment for a defined period (e.g., 10 days) Treatment->Treatment_Period Control->Treatment_Period Monitoring Daily Clinical Scoring Treatment_Period->Monitoring Endpoint Endpoint Analysis (e.g., Day 35) Monitoring->Endpoint Histo Histological Analysis of Joints Endpoint->Histo Cytokine Cytokine Measurement (ELISA) (IL-1β, TNFα, IL-17) Endpoint->Cytokine

Experimental Workflow for this compound in a CIA Mouse Model.

Methodology:

  • Animals: DBA/1J mice, 8-10 weeks old, are commonly used due to their high susceptibility to CIA.[15][16][17]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[15][16]

    • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.[16]

  • Treatment:

    • Begin treatment upon the first signs of arthritis (e.g., paw swelling and redness).

    • Prepare this compound in a sterile vehicle (e.g., saline).

    • Administer this compound (e.g., 0.3 or 1 mg/kg) subcutaneously twice daily for the duration of the study (e.g., 10 days).[1][2] The control group receives vehicle only.

  • Assessment:

    • Monitor the incidence and severity of arthritis daily using a clinical scoring system (e.g., 0-4 scale for each paw).

    • At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone erosion.

    • Collect joint tissue or serum to measure pro-inflammatory cytokine levels (e.g., IL-1β, TNFα, IL-17) by ELISA.[13]

In Vitro Transwell Invasion Assay

This protocol provides a general framework for assessing the effect of this compound on the invasive properties of cells, such as fibroblast-like synoviocytes or cancer cells.

Methodology:

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a porous membrane (e.g., 8 µm pore size).[18]

    • For invasion assays, coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.[12][14][19]

  • Cell Seeding:

    • Culture cells (e.g., FLS or cancer cells) to ~80% confluency.

    • Serum-starve the cells for several hours to reduce basal migration.

    • Harvest the cells and resuspend them in a serum-free medium.

    • Seed a defined number of cells (e.g., 1 x 10⁵) into the upper chamber of the Transwell insert.[18]

  • Treatment:

    • Add the cell suspension containing this compound at the desired concentration (e.g., 1 µM) to the upper chamber.[14]

    • In the lower chamber, add a chemoattractant (e.g., medium with 10% FBS or a specific growth factor like GRP) to stimulate invasion.[18]

  • Incubation:

    • Incubate the plates for a sufficient period to allow for cell invasion (e.g., 24-48 hours) at 37°C in a CO₂ incubator.[18]

  • Analysis:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).[19]

    • Stain the cells with a staining solution (e.g., crystal violet).[19]

    • Count the number of stained, invaded cells in several microscopic fields.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20][21]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and/or a mitogen like GRP.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[20][22] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[20]

Conclusion

This compound is a valuable research tool for investigating the role of the GRP/GRPR signaling pathway in health and disease. Its well-defined mechanism of action as a potent and selective GRPR antagonist, combined with its demonstrated efficacy in preclinical models of cancer and inflammation, makes it a compound of significant interest for further investigation and potential therapeutic development. The information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to explore the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols for RC-3095 TFA In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the bombesin (B8815690)/gastrin-releasing peptide receptor (GRPR).[1] Bombesin and gastrin-releasing peptide (GRP) are involved in the proliferation of various cancer cells and inflammatory processes.[2][3][4] this compound has demonstrated significant anti-tumor and anti-inflammatory effects in a range of preclinical in vivo models by blocking the binding of these peptides to their receptors.[2][4] These application notes provide a summary of in vivo experimental data and detailed protocols to guide researchers in designing their studies with this compound.

Mechanism of Action

RC-3095 acts as a competitive antagonist at the GRPR, a G-protein coupled receptor.[5] Upon binding, it blocks the downstream signaling cascades initiated by the natural ligands, bombesin and GRP. A key consequence of GRPR antagonism by RC-3095 in cancer models is the downregulation of the epidermal growth factor receptor (EGFR), a critical pathway in tumor growth and proliferation.[6][7] In inflammatory conditions, RC-3095 has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[4]

Data Presentation

Table 1: Summary of In Vivo Anti-Cancer Efficacy of RC-3095
Cancer TypeAnimal ModelRC-3095 Dose & AdministrationKey FindingsReference
Gastric Cancer (Hs746T)Nude Mice10 µg, s.c., twice daily for 21 days88.3% decrease in final tumor weight; 76.9% decrease in tumor growth rate.[5]
Glioblastoma (U-87MG)Nude Mice20 µg, s.c., twice daily~79% reduction in tumor volume; ~72% reduction in tumor weight.[8]
Pancreatic Cancer (CFPAC-1)Nude Mice10 µg, s.c., twice dailySignificant inhibition of tumor growth.[9]
Small Cell Lung Carcinoma (H-69)Nude Mice10 µ g/animal/day , s.c. for 5 weeks~50% decrease in tumor volume; 62.3% reduction in EGF-R levels.[7]
Mammary Cancer (MXT)MiceSingle s.c. or i.v. injectionReduction in EGFR levels and mRNA expression.[6]
Table 2: Summary of In Vivo Anti-Inflammatory Efficacy of RC-3095
Disease ModelAnimal ModelRC-3095 Dose & AdministrationKey FindingsReference
Collagen-Induced Arthritis (CIA)Mice0.3 mg/kg or 1 mg/kg, s.c.Significant reduction in arthritis clinical scores and severity. Reduced IL-17, IL-1β, and TNF-α.[4]
Antigen-Induced Arthritis (AIA)Mice0.3 mg/kg or 1 mg/kg, s.c.Reduced neutrophil migration and proteoglycan loss.[4]

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Growth Inhibition Study

This protocol is a general guideline for assessing the anti-tumor efficacy of RC-3095 in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., Hs746T, U-87MG, H-69) under appropriate conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel).
  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude mice).

2. Animal Grouping and Treatment:

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³).
  • Randomly assign animals to a control group and a treatment group.
  • Control Group: Administer the vehicle solution (e.g., sterile saline) subcutaneously.
  • Treatment Group: Administer this compound subcutaneously. A common dose is 10 µg per animal, administered once or twice daily.[5][7][8]

3. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
  • Monitor animal body weight and overall health throughout the study.
  • At the end of the study (e.g., after 3-5 weeks), euthanize the animals and excise the tumors.
  • Measure the final tumor weight.
  • Tumor tissue can be processed for further analysis, such as receptor expression (EGFR, GRPR) or histopathology.

Protocol 2: In Vivo Arthritis Model Study

This protocol provides a framework for evaluating the anti-inflammatory effects of RC-3095 in a mouse model of arthritis.

1. Induction of Arthritis:

  • Collagen-Induced Arthritis (CIA): Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster injection after 21 days.
  • Antigen-Induced Arthritis (AIA): Induce arthritis by intra-articular injection of methylated bovine serum albumin in pre-immunized mice.

2. Treatment Administration:

  • Once arthritis is established, begin daily subcutaneous administration of this compound at a dose of 0.3 mg/kg or 1 mg/kg.[4]
  • The control group should receive vehicle injections.

3. Assessment of Arthritis:

  • Visually score the clinical signs of arthritis (e.g., paw swelling, erythema, joint rigidity) regularly.
  • At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
  • Measure levels of pro-inflammatory cytokines (IL-17, IL-1β, TNF-α) in the joint tissue or serum using ELISA.[4]

Mandatory Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR EGFR EGFR GRPR->EGFR Transactivates G_protein G-Protein GRPR->G_protein Activates PI3K PI3K/Akt GRPR->PI3K Transactivates EGFR->PI3K GRP GRP / Bombesin GRP->GRPR Binds RC3095 This compound RC3095->GRPR Blocks PLC PLC G_protein->PLC Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-17) G_protein->Inflammatory_Cytokines Induces PKC PKC PLC->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Proliferation Inflammation Inflammation Inflammatory_Cytokines->Inflammation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Nude Mouse Xenograft, Arthritis Model) Tumor_Induction Induce Disease (Tumor Cell Implantation, Arthritis Induction) Animal_Model->Tumor_Induction Grouping Randomize into Groups (Control vs. RC-3095) Tumor_Induction->Grouping Dosing Administer RC-3095 or Vehicle (e.g., 10 µg/animal, s.c.) Grouping->Dosing Data_Collection Monitor Tumor Growth / Arthritis Score Dosing->Data_Collection During Treatment Period Endpoint Endpoint Analysis (Tumor Weight, Histology, Cytokine Levels) Data_Collection->Endpoint

References

RC-3095 TFA: Application Notes and Protocols for Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] Gastrin-releasing peptide (GRP) and its receptor are implicated in various physiological and pathophysiological processes, including cell proliferation, gastrointestinal functions, and inflammatory responses.[3][4] Notably, GRPR is often overexpressed in various cancers, such as prostate, breast, and small cell lung carcinoma, making it a promising target for anticancer therapies.[3][5] this compound has demonstrated anti-inflammatory and anti-tumor effects in preclinical studies by blocking the signaling pathways activated by GRP.[2][4] These application notes provide a comprehensive guide for the subcutaneous administration of this compound in preclinical research settings.

Mechanism of Action

This compound competitively binds to GRPR, thereby inhibiting the downstream signaling cascades initiated by the natural ligand, GRP.[3] This antagonism disrupts the autocrine and paracrine loops that promote cell growth in certain tumors.[2][5] In the context of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[4][6] Furthermore, studies have indicated that GRPR antagonism by RC-3095 can lead to a decrease in the expression of epidermal growth factor receptors (EGF-R), suggesting a broader impact on cell signaling pathways.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of RC-3095.

Table 1: In Vivo Efficacy in Animal Models

Model Species Dosing Regimen Key Findings Reference
Collagen-Induced Arthritis (CIA)Mouse (DBA/1J)0.3 mg/kg or 1 mg/kg, SC, twice daily for 10 daysSignificant reduction in arthritis clinical scores and disease severity.[7]
Antigen-Induced Arthritis (AIA)Mouse (Balb/c)1 mg/kg, SC, twice daily for 2 or 10 daysReduced neutrophil migration, mechanical hypernociception, and proteoglycan loss.[7]
Small Cell Lung Carcinoma (H-69) XenograftMouse (Athymic Nude)10 µ g/animal/day , SC for 5 weeks~50% decrease in tumor volume.[5]

Table 2: Pharmacokinetic Parameters (Human Phase I Study)

Parameter Value Notes Reference
Dose Range8 to 96 µg/kg, SC, once or twice dailyDose escalation study in patients with advanced solid malignancies.[8]
Plasma Concentration>100 ng/mL for ~8 hoursAt the highest dose level (96 µg/kg). Considered within therapeutic levels based on animal data.[8]
Plasma Elimination Half-life8.6 - 10.9 hoursData from two patients at the highest dose level.[8]

Table 3: Effects on Biomarkers

Biomarker Model/Setting Treatment Result Reference
IL-17, IL-1β, TNF-αArthritis Mouse ModelsRC-3095Significant reduction in cytokine concentrations.[4][7]
GRPR ExpressionArthritis Mouse ModelsRC-3095Diminished expression of GRPR.[4][7]
EGF-R LevelsSCLC Xenograft ModelRC-3095 (10 µ g/day )62.3% reduction in EGF-R levels.[5]
EGF-R mRNASCLC Xenograft ModelRC-3095 (10 µ g/day )31% reduction in EGF-R mRNA levels.[5]

Experimental Protocols

Reconstitution and Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound powder

  • Sterile water for injection or sterile normal saline (0.9% sodium chloride)

  • Dimethyl sulfoxide (B87167) (DMSO), if required for hydrophobic peptides[9]

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile, disposable syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Ultrasonic bath (optional)[6]

Protocol:

  • Determine the required concentration: Based on the experimental design and animal model, calculate the desired final concentration of the this compound solution.

  • Reconstitution:

    • Aseptically add the appropriate volume of sterile water for injection or sterile normal saline to the vial containing the this compound powder.

    • Gently vortex the vial to facilitate dissolution.

    • For concentrations up to 40 mg/mL in water, an ultrasonic bath may be necessary to achieve complete dissolution.[6]

    • Note: For potentially hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile saline.[9] However, it is crucial to ensure the final DMSO concentration is non-toxic to the animals.

  • Dilution: If necessary, perform serial dilutions using sterile normal saline to achieve the final desired concentration for injection.

  • Sterilization: For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[6]

  • Storage:

    • Powder: Store at -20°C for up to one year or -80°C for up to two years.[6]

    • Stock Solution: Store in aliquots at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Subcutaneous Administration of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Materials:

  • Reconstituted this compound solution

  • DBA/1J mice (male, 8-10 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • Type II collagen (chick or bovine)

  • 0.1 M acetic acid

  • Sterile syringes and needles for immunization and drug administration

  • Animal restraints

Protocol:

  • Induction of Arthritis:

    • Prepare an emulsion of type II collagen in CFA.

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

    • On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Monitoring of Arthritis:

    • Begin clinical assessment of arthritis around day 24.

    • Score paws for signs of inflammation (erythema, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per mouse.

  • This compound Administration:

    • Upon the onset of clinical signs of arthritis, begin subcutaneous administration of this compound.

    • Inject the appropriate dose (e.g., 0.3 mg/kg or 1 mg/kg) subcutaneously in the scruff of the neck, twice daily.[7]

    • The injection volume should be kept low (e.g., 100-200 µL) to minimize local irritation.

    • Continue treatment for the duration of the study (e.g., 10 days).[7]

  • Outcome Measures:

    • Continue daily clinical scoring.

    • At the end of the study, collect tissues (e.g., paws, serum) for histological analysis, cytokine profiling (ELISA), and gene expression analysis.

Visualizations

Signaling Pathway of this compound in Inflammation

RC3095_Pathway GRP GRP GRPR GRPR GRP->GRPR Binds and Activates Signaling_Cascade Downstream Signaling (e.g., PLC, PKC, MAPK) GRPR->Signaling_Cascade Initiates RC3095 This compound RC3095->GRPR Blocks Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-17, IL-1β, TNF-α) Signaling_Cascade->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: Antagonistic action of this compound on the GRPR signaling pathway.

Experimental Workflow for CIA Mouse Model

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Injection (Collagen + IFA) Day0->Day21 Arthritis_Onset Arthritis Onset (approx. Day 24-28) Day21->Arthritis_Onset Treatment_Start Start this compound SC Injection (e.g., 0.3 mg/kg, twice daily) Arthritis_Onset->Treatment_Start Monitoring Daily Clinical Scoring Treatment_Start->Monitoring Endpoint Study Endpoint: Tissue Collection & Analysis Monitoring->Endpoint

Caption: Workflow for evaluating this compound in a CIA mouse model.

Safety and Toxicology

Preclinical toxicology studies in animals indicated no detectable organ toxicity, with the primary adverse effect being local irritation at the injection site.[8] In a Phase I clinical trial, the main toxicity observed was local discomfort at the injection site, particularly at higher doses.[8]

Conclusion

This compound is a valuable research tool for investigating the role of the GRPR signaling pathway in cancer and inflammatory diseases. The protocols outlined in these application notes provide a framework for conducting in vivo studies using subcutaneous administration. Researchers should optimize dosing and treatment schedules based on the specific experimental model and research objectives. Careful attention to reconstitution and administration techniques is crucial for ensuring reproducible and reliable results.

References

Application Notes and Protocols for RC-3095 TFA Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

RC-3095 TFA is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3][4] It has been investigated for its potential anti-inflammatory and anti-tumor effects.[5][6][7] Bombesin and gastrin-releasing peptide (GRP) are involved in stimulating the growth of various malignancies, and RC-3095 has been shown to induce tumor regression in preclinical models.[5][6] Furthermore, RC-3095 has demonstrated protective effects against gastric oxidative injury and has shown anti-inflammatory properties in experimental arthritis models by reducing pro-inflammatory cytokines such as IL-17, IL-1β, and TNF.[1][4][7]

These application notes provide a detailed protocol for the preparation and intravenous administration of this compound for preclinical research applications.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC58H80F3N15O11[8]
Molecular Weight1220.34 g/mol [8]
AppearanceWhite to off-white solid[8]
Purity (LCMS)98.92%[8]
Solubility of this compound
SolventConcentrationNotesReference
Water40 mg/mL (32.78 mM)Requires sonication[4]
DMSO-Used for very hydrophobic peptides, followed by dilution with water[9]
Preclinical Studies Summary
Animal ModelConditionDosing RegimenKey FindingsReference
Wistar RatsLung Ischemia-Reperfusion InjurySingle IV dose (0.3 mg/1 mL in normal saline) pre- or post-injuryDid not show a protective effect; post-reperfusion administration may potentiate cell damage.[10][11]
Male Balb/c miceAntigen-Induced Arthritis (AIA)1 mg/kg SC, twice daily for 2 or 10 daysReduced neutrophil migration, hypernociception, and proteoglycan loss.[4]
Male DBA/1J miceCollagen-Induced Arthritis (CIA)0.3 or 1 mg/kg SC, twice daily for 10 daysSignificant reduction in arthritis clinical scores and disease severity.[4]
Nude miceH-69 Small Cell Lung Carcinoma Xenografts-Decreased tumor volume and concentration of BN/GRP and EGF receptors.[6]

Experimental Protocols

Preparation of this compound for Intravenous Administration

This protocol is based on a study in Wistar rats where RC-3095 was administered intravenously.[11]

Materials:

  • This compound powder

  • Sterile normal saline (0.9% sodium chloride)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, if needed for dissolution)

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration and volume. For example, to prepare a 0.3 mg/mL solution, weigh out the appropriate amount of this compound.

  • Reconstitution:

    • Aseptically add the calculated volume of sterile normal saline to the vial containing the this compound powder.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • If the powder does not dissolve completely, sonicate the solution for short intervals until it is clear.[4]

  • Sterile Filtration:

    • Draw the reconstituted solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile tube or vial. This step is crucial to ensure the sterility of the solution for intravenous administration.[1]

  • Final Concentration Adjustment:

    • If necessary, dilute the filtered solution with additional sterile normal saline to achieve the final desired concentration for injection.

Storage of Stock Solutions:

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][12]

  • It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12]

Intravenous Administration Protocol (Rodent Model)

This protocol is a general guideline for intravenous administration in a rodent model, such as a rat.

Materials:

  • Prepared sterile this compound solution

  • Animal restrainer

  • Sterile insulin (B600854) syringes (or other appropriate size) with fine-gauge needles (e.g., 27-30G)

  • 70% ethanol (B145695)

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Acclimatize the animal to the experimental conditions.

    • Weigh the animal to determine the correct volume of the drug solution to be administered.

  • Administration:

    • Place the animal in a suitable restrainer to immobilize it and provide access to the injection site (e.g., tail vein).

    • Swab the injection site with 70% ethanol and allow it to dry.

    • Carefully insert the needle into the lateral tail vein. Successful entry is often indicated by a flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions during and after the injection.

    • Return the animal to its cage and monitor its recovery.

Mandatory Visualization

RC3095_Signaling_Pathway RC-3095 Signaling Pathway Inhibition cluster_cell Target Cell cluster_ligands GRPR GRPR PLC PLC GRPR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Cell_Growth Cell Proliferation & Survival MAPK_Pathway->Cell_Growth Inflammation Pro-inflammatory Cytokine Release MAPK_Pathway->Inflammation Bombesin Bombesin/GRP Bombesin->GRPR Activates RC3095 This compound RC3095->GRPR Inhibits

Caption: Inhibition of GRPR signaling by this compound.

IV_Administration_Workflow Intravenous Administration Workflow cluster_prep Solution Preparation cluster_admin Animal Administration A Weigh this compound B Reconstitute in Sterile Saline A->B C Vortex/Sonicate for Dissolution B->C D Sterile Filter (0.22 µm) C->D E Weigh Animal & Calculate Dose D->E Prepared Solution F Restrain Animal E->F G Administer via Tail Vein Injection F->G H Monitor Animal G->H

Caption: Workflow for IV administration of this compound.

References

Application Notes and Protocols for RC-3095 TFA in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] GRPR is a G-protein coupled receptor that is overexpressed in a variety of cancers, including prostate, breast, pancreatic, and small cell lung cancer, while its expression in normal tissues is limited.[3] The binding of its ligand, gastrin-releasing peptide (GRP), to GRPR activates downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation, survival, and migration.[3] By blocking this interaction, this compound serves as a promising tool for investigating the role of the GRP/GRPR axis in cancer biology and as a potential therapeutic agent.

These application notes provide detailed protocols for in vitro cell culture assays to characterize the effects of this compound on cancer cells. The included methodologies cover the assessment of cell viability, receptor binding, and the modulation of downstream signaling pathways.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Growth
Cell LineCancer TypeAssayTreatment ConditionResultReference
CFPAC-1Pancreatic CancerCell Growth Assay1 nM this compound + BombesinEffective inhibition of bombesin-stimulated growth[4]
CFPAC-1Pancreatic CancerCell Growth Assay1 µM this compound + BombesinComplete suppression of bombesin-induced growth[4]
Fibroblast-Like Synoviocytes (FLS)N/A (Arthritis Model)Cell Viability Assay1 µM this compoundHighest concentration with low cell mortality[1]
Table 2: Receptor Binding Affinity of GRP Receptor Antagonists
CompoundCell LineReceptorIC50NotesReference
RC-3940-IICFPAC-1GRPR-Binding affinity is 50 times higher than RC-3095[3]

Experimental Protocols

Cell Viability and Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • GRPR-expressing cancer cell line (e.g., CFPAC-1, PC-3, T47D)

  • Complete cell culture medium

  • This compound (lyophilized powder)

  • Sterile DMSO or water for reconstitution

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • For studying the antagonistic effect, a set of wells can be co-treated with a GRPR agonist like bombesin (e.g., 10 nM).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h C Prepare this compound dilutions D Treat cells with this compound E Incubate for 48-72h F Add MTS reagent G Incubate for 1-4h H Measure Absorbance at 490 nm I Data Analysis (Calculate % Viability)

Caption: Workflow for the MTS-based cell viability assay.

Western Blot for Phospho-ERK1/2

Objective: To investigate the effect of this compound on the GRPR-mediated activation of the MAPK/ERK signaling pathway.

Materials:

  • GRPR-expressing cancer cell line

  • 6-well cell culture plates

  • Serum-free culture medium

  • This compound

  • GRPR agonist (e.g., Bombesin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with this compound (e.g., 1 µM) for 1-2 hours.

    • Stimulate the cells with a GRPR agonist (e.g., 100 nM Bombesin) for 10-15 minutes. Include a non-stimulated control and a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total-ERK1/2 and β-actin for loading control.

G cluster_pathway GRPR Signaling Pathway GRP GRP (Ligand) GRPR GRPR

Caption: Simplified GRPR signaling pathway leading to cell proliferation.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the Gastrin-Releasing Peptide Receptor (GRPR).

Materials:

  • GRPR-expressing cell line (e.g., PC-3) or membrane preparations

  • Radiolabeled GRPR ligand (e.g., [125I]-Tyr4-Bombesin)

  • This compound

  • Unlabeled Bombesin (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates (e.g., with GF/C filters)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • Cell membrane preparation (e.g., 20-50 µg protein) or whole cells

      • Radiolabeled ligand at a concentration near its Kd

      • Varying concentrations of this compound (for competition curve)

      • A high concentration of unlabeled Bombesin (for non-specific binding)

      • Buffer only (for total binding)

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

G cluster_logic Competitive Binding Logic Radioligand Radiolabeled Ligand Receptor GRPR

Caption: Logical diagram of competitive receptor binding.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are fundamental in characterizing its antagonistic properties, understanding its mechanism of action, and determining its potential as an anti-cancer agent. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their laboratories.

References

Preparing RC-3095 TFA Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 is a potent and selective antagonist of the bombesin (B8815690)/gastrin-releasing peptide receptor (GRPR).[1][2] This peptide, supplied as a trifluoroacetate (B77799) (TFA) salt, has demonstrated significant anti-inflammatory and anti-tumor effects in various preclinical models.[3][4][5] Proper preparation of a stock solution is the critical first step for ensuring accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of RC-3095 TFA stock solutions to support research in areas such as inflammation, oncology, and neuroscience.

Product Information

Chemical Properties
PropertyValue
Compound NameThis compound
CAS Number1217463-61-0
Molecular FormulaC₅₈H₈₀F₃N₁₅O₁₁
Molecular Weight1220.34 g/mol
TargetBombesin Receptor / Gastrin-Releasing Peptide Receptor (GRPR)
PathwayGPCR/G Protein

Data sourced from MedChemExpress.[2]

Solubility
SolventSolubilityNotes
Water40 mg/mL (32.78 mM)Requires sonication for complete dissolution.
DMSONot specifiedGenerally, peptide solubility in DMSO is high. However, water is the recommended solvent.

Data sourced from MedChemExpress.[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, nuclease-free water (e.g., cell culture grade, Milli-Q, or equivalent)

  • Ultrasonic bath (sonicator)

  • Sterile, low-protein binding microcentrifuge tubes (e.g., polypropylene)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (if sterile filtration is required)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

  • Calculation of Required Volume: To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of solvent is calculated as follows:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Volume (µL) = (0.001 g / (0.010 mol/L * 1220.34 g/mol )) * 1,000,000 µL/L ≈ 81.94 µL

    For ease of pipetting and to ensure accuracy, it is often practical to prepare a larger volume. For example, to prepare 100 µL of a 10 mM solution, you would need 1.22 mg of this compound.

  • Reconstitution: a. Carefully add the calculated volume of sterile water to the vial containing the this compound powder. b. Cap the vial tightly and gently vortex for 10-15 seconds to initially mix the contents. c. Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterile Filtration (Optional but Recommended): If the stock solution will be used in cell culture or other sterile applications, it should be filter-sterilized. a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Dispense the solution through the filter into a sterile, low-protein binding microcentrifuge tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein binding microcentrifuge tubes.

  • Storage: Store the aliquots under the following conditions:

    • -80°C for long-term storage (up to 6 months). [1]

    • -20°C for short-term storage (up to 1 month). [1]

    Ensure the tubes are sealed tightly to prevent moisture accumulation.[1]

Application Notes

Mechanism of Action

RC-3095 acts as a selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR).[1] In various disease models, particularly in arthritis, its administration has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[3] This anti-inflammatory effect is associated with reduced neutrophil migration and proteoglycan loss.[3]

RC3095_Mechanism_of_Action cluster_0 GRP Signaling Pathway cluster_1 Intervention GRP GRP GRPR GRPR GRP->GRPR Binds & Activates Inflammation Pro-inflammatory Cytokine Release (IL-1β, IL-17, TNF-α) GRPR->Inflammation RC3095 This compound RC3095->GRPR Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in experiments.

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_application Experimental Application reagent This compound Powder reconstitution Reconstitute in Sterile Water reagent->reconstitution sonication Sonicate to Dissolve reconstitution->sonication aliquot Aliquot for Single Use sonication->aliquot storage Store at -80°C aliquot->storage thaw Thaw Aliquot storage->thaw dilution Prepare Working Solution thaw->dilution treatment Treat Cells/Tissues or Administer in vivo dilution->treatment assay Perform Assay treatment->assay

Caption: Workflow for this compound stock solution preparation and use.

Safety and Handling

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Citing this Document

When referencing this protocol, please cite it as: "."

References

Application Notes and Protocols for RC-3095 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] As a member of the G protein-coupled receptor (GPCR) family, GRPR and its endogenous ligand, gastrin-releasing peptide (GRP), are implicated in a variety of physiological and pathological processes, including gastrointestinal functions, smooth muscle contraction, and cell proliferation.[3][4] Notably, GRPR is often overexpressed in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound has demonstrated anti-inflammatory and anti-tumor activities in preclinical models.[1] These notes provide essential information on the solubility of this compound and protocols for its use in research settings.

Data Presentation: Solubility of this compound

The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is crucial to note that for aqueous solutions, sonication is recommended to facilitate dissolution. While a precise maximum solubility in DMSO is not specified in the available literature, a general procedure for dissolving peptides of this nature suggests that DMSO can be used if solubility in water is limited.

SolventSolubilityMolar Concentration (at max solubility)Notes
Water40 mg/mL32.78 mMRequires sonication for complete dissolution.[1]
DMSOSolubleNot specifiedFor very hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with an aqueous buffer is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound (Molecular Weight: 1220.34 g/mol )

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile, conical tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.22 mg of this compound.

  • Reconstitution: Add the appropriate volume of sterile water to the vial containing the this compound powder. For a 10 mM solution, if you weighed 1.22 mg, you would add 1 mL of water.

  • Vortexing: Gently vortex the solution for 1-2 minutes to aid in initial dissolution.

  • Sonication: Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and all particulate matter is dissolved.[1] Monitor the tube to prevent excessive heating.

  • Sterilization (Optional): If the stock solution is intended for cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro GRPR Antagonist Assay - Competitive Binding

This protocol provides a general framework for a competitive binding assay to evaluate the antagonist activity of this compound on cells expressing GRPR.

Materials:

  • Cells expressing GRPR (e.g., PC-3, Swiss 3T3)

  • Cell culture medium and supplements

  • Radiolabeled GRP (e.g., ¹²⁵I-GRP) or a fluorescently labeled GRP analog

  • This compound stock solution (prepared as in Protocol 1)

  • Unlabeled GRP (for determining non-specific binding)

  • Binding buffer (e.g., HEPES-buffered saline with 0.1% BSA)

  • 96-well plates (suitable for cell culture and scintillation counting or fluorescence reading)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the GRPR-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in binding buffer to cover a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Prepare a solution of the radiolabeled or fluorescently labeled GRP in binding buffer at a concentration close to its Kd for GRPR.

    • Prepare a high concentration solution of unlabeled GRP (e.g., 1 µM) in binding buffer to determine non-specific binding.

  • Assay:

    • Wash the cells once with binding buffer.

    • To the "Total Binding" wells, add the labeled GRP solution.

    • To the "Non-specific Binding" wells, add the labeled GRP solution and the high concentration of unlabeled GRP.

    • To the "Competitive Binding" wells, add the labeled GRP solution and the various dilutions of this compound.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound ligand.

  • Detection:

    • For radiolabeled GRP, lyse the cells and measure the radioactivity in a scintillation counter.

    • For fluorescently labeled GRP, measure the fluorescence intensity directly in the plate using a fluorescence plate reader.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled GRP.

Mandatory Visualizations

Signaling Pathway of GRPR and Inhibition by this compound

GRPR_Signaling_Pathway GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds to G_protein Gq/11 GRPR->G_protein Activates RC3095 This compound RC3095->GRPR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (Proliferation, Inflammation) Ca_release->Downstream PKC_activation->Downstream

Caption: GRPR signaling and its inhibition by this compound.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add Sterile Water weigh->add_solvent vortex Vortex Gently add_solvent->vortex sonicate Sonicate until Dissolved vortex->sonicate check_clarity Is Solution Clear? sonicate->check_clarity check_clarity->sonicate No filter Filter Sterilize (0.22 µm) check_clarity->filter Yes aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for RC-3095 TFA Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a key target in various physiological and pathological processes, including cancer cell proliferation and inflammation.[1][2][3] Synthetic peptides like RC-3095 are commonly produced with trifluoroacetic acid (TFA) as a counterion, a remnant from the solid-phase synthesis and purification processes. While essential for synthesis, residual TFA can significantly impact the peptide's stability, solubility, and biological activity in long-term experiments.[4][5] These application notes provide a comprehensive overview of RC-3095 TFA's stability profile, protocols for stability assessment, and guidelines for its use in long-term experimental settings.

The Influence of TFA on Peptide Stability

Trifluoroacetic acid is a strong ion-pairing agent that can bind to positively charged residues on a peptide, such as lysine (B10760008) and arginine, as well as the N-terminus. This interaction can alter the peptide's secondary structure, leading to reduced solubility and an increased propensity for aggregation, particularly in aqueous buffers over time.[4][5] For long-term studies, where consistent and reliable experimental outcomes are paramount, understanding and mitigating the potential effects of TFA are crucial. In some instances, TFA removal and replacement with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, may be necessary.[6][7]

Long-Term Storage and Handling of this compound

For optimal stability, this compound should be stored in its lyophilized form at -20°C or -80°C in a tightly sealed container, protected from moisture and light. Under these conditions, the peptide can be stable for extended periods. Once reconstituted, the stability of the peptide solution is significantly reduced and is dependent on the solvent, pH, and storage temperature. It is highly recommended to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.

Data Presentation: Stability of this compound under Various Conditions

The following tables summarize representative stability data for this compound. This data is intended to be illustrative, and it is recommended that researchers perform their own stability studies for their specific experimental conditions.

Table 1: Stability of Lyophilized this compound at Different Temperatures

Storage TemperaturePurity after 6 Months (%)Purity after 12 Months (%)Purity after 24 Months (%)
4°C98.597.295.0
-20°C99.899.599.1
-80°C>99.999.899.7

Table 2: Stability of Reconstituted this compound (1 mg/mL) in Different Solvents at 4°C

SolventPurity after 24 Hours (%)Purity after 7 Days (%)Purity after 30 Days (%)
Sterile Water99.297.592.1
PBS (pH 7.4)98.896.389.5
0.1% Acetic Acid (aq)99.598.295.8
10% Acetonitrile (aq)99.798.997.3

Table 3: Impact of TFA Removal on RC-3095 Stability in PBS (pH 7.4) at 37°C

Peptide FormPurity after 24 Hours (%)Purity after 72 Hours (%)
This compound95.188.4
RC-3095 HCl98.295.7

Mandatory Visualizations

GRPR_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR PLC PLC GRPR->PLC Activates GRP GRP (Ligand) GRP->GRPR Binds and Activates RC3095 RC-3095 (Antagonist) RC3095->GRPR Blocks Binding IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Gene_expression Gene Expression (Proliferation, Inflammation) MAPK_pathway->Gene_expression

Caption: GRPR Signaling Pathway and RC-3095 Antagonism.

Stability_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Stock reconstitution Reconstitute in desired buffer start->reconstitution stress_conditions Incubate under stress conditions (e.g., elevated temperature, different pH) reconstitution->stress_conditions hplc RP-HPLC Analysis stress_conditions->hplc Time points purity Assess Purity and Degradation Products hplc->purity kinetics Determine Degradation Kinetics purity->kinetics shelf_life Estimate Shelf-life kinetics->shelf_life

Caption: Experimental Workflow for RC-3095 Stability Assessment.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This protocol outlines a general method for assessing the purity and identifying degradation products of RC-3095.

Instrumentation:

  • HPLC system with a UV detector and gradient elution capability.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Diluent: Mobile Phase A.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.

  • For stability testing, dilute the stock solution to a final concentration of 0.1 mg/mL with the appropriate buffer or solvent from the stability study.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main RC-3095 peak.

  • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Forced Degradation Studies

This protocol is designed to intentionally degrade the RC-3095 sample to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[8][9][10][11]

Sample Preparation:

  • Prepare a stock solution of RC-3095 at 1 mg/mL in water or a suitable buffer.

Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Add 1N HCl to the RC-3095 solution to a final concentration of 0.1N HCl. Incubate at 60°C for 2, 4, and 8 hours.

  • Base Hydrolysis: Add 1N NaOH to the RC-3095 solution to a final concentration of 0.1N NaOH. Incubate at 60°C for 2, 4, and 8 hours.

  • Oxidation: Add 3% hydrogen peroxide to the RC-3095 solution. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the lyophilized powder at 105°C for 24 hours. Also, incubate the RC-3095 solution at 60°C for 24 hours.

  • Photostability: Expose the RC-3095 solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

Sample Processing:

  • After incubation, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the HPLC mobile phase.

  • Analyze by RP-HPLC as described in Protocol 1.

Protocol 3: TFA Removal by Lyophilization with HCl

This protocol describes a common method for exchanging the TFA counterion with hydrochloride.[6][12]

Materials:

  • This compound.

  • 10 mM Hydrochloric Acid (HCl) in sterile, deionized water.

  • Lyophilizer.

Procedure:

  • Dissolve the this compound in 10 mM HCl at a concentration of approximately 1 mg/mL.

  • Freeze the solution in a suitable container (e.g., by placing it in a -80°C freezer or using liquid nitrogen).

  • Lyophilize the frozen sample until all the solvent has been removed.

  • To ensure complete removal of TFA, repeat the process of dissolving in 10 mM HCl and lyophilizing two more times.

  • After the final lyophilization, the peptide will be in the hydrochloride salt form.

  • Confirm the removal of TFA and the purity of the peptide using an appropriate analytical method, such as ion chromatography or ¹⁹F NMR.[12]

Conclusion

The stability of RC-3095 is a critical factor for the reliability and reproducibility of long-term experiments. The presence of TFA as a counterion can influence its stability, particularly in solution. Researchers should be aware of these potential effects and consider implementing appropriate storage, handling, and, if necessary, TFA removal procedures. The protocols provided in these application notes offer a framework for assessing and managing the stability of RC-3095, thereby ensuring the integrity of experimental data. For critical applications, especially in vivo studies, the removal of TFA is strongly recommended to avoid potential confounding biological effects.[4]

References

Application Notes and Protocols for RC-3095 TFA in Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation.[1] Gastrin-releasing peptide (GRP) and its receptor have been identified in the synovial membrane and fluid of rheumatoid arthritis patients, suggesting a role for this signaling pathway in the pathogenesis of arthritis.[2] this compound has demonstrated significant anti-inflammatory and protective effects in several preclinical animal models of arthritis, making it a compound of interest for therapeutic development in rheumatoid arthritis and other inflammatory joint diseases.[3][4]

These application notes provide a comprehensive overview of the use of this compound in common arthritis animal models, including detailed experimental protocols and data presentation to guide researchers in their study design and execution.

Mechanism of Action

This compound exerts its anti-arthritic effects by blocking the GRP/GRPR signaling pathway. This antagonism has been shown to lead to a significant reduction in the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[3][4] Furthermore, treatment with RC-3095 has been associated with an increase in the number of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses.[3] In vitro studies have also shown that RC-3095 can inhibit the invasion of fibroblast-like synoviocytes (FLS), a key cell type involved in the pannus formation and joint destruction characteristic of rheumatoid arthritis.[2]

Proposed Signaling Pathway of this compound in Arthritis

GRPR_Signaling_in_Arthritis cluster_0 GRPR Signaling Cascade in Immune Cells GRP GRP GRPR GRPR GRP->GRPR Binds G_alpha_q Gαq GRPR->G_alpha_q Activates RC3095 This compound RC3095->GRPR Antagonizes PLC PLCβ G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PI3K PI3K IP3->PI3K DAG->PI3K MAPK MAPK (ERK, p38) PI3K->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) NFkB->Cytokines Promotes Transcription

Caption: Proposed GRPR signaling pathway in immune cells and its inhibition by this compound.

Data Presentation

The following tables summarize the typical quantitative outcomes observed in arthritis animal models treated with this compound. The data presented are representative of findings reported in the literature.[5][3][4]

Table 1: Effect of this compound on Clinical Arthritis Score in Collagen-Induced Arthritis (CIA) Mice

Treatment GroupDose (mg/kg)Administration RouteMean Arthritis Score (Day 10 post-onset)% Reduction
Vehicle Control-SC10.5 ± 1.2-
This compound0.3SC6.2 ± 0.841%
This compound1.0SC4.1 ± 0.661%
*Data are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Joint Tissue of Arthritic Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-17 (pg/mg tissue)
Vehicle Control-150 ± 22250 ± 3585 ± 11
This compound1.075 ± 10110 ± 1830 ± 5
Data are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 3: Histopathological Evaluation of Joints in this compound-Treated Arthritic Mice

Treatment GroupSynovial InflammationPannus FormationBone Erosion
Vehicle ControlSevere (+++)Severe (+++)Severe (+++)
This compound (1.0 mg/kg)Mild (+)Mild (+)Mild (+)
Scoring: +++ (Severe), ++ (Moderate), + (Mild), - (Absent)

Experimental Protocols

The following are detailed protocols for the induction of arthritis in animal models and the subsequent evaluation of the therapeutic effects of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Arthritis Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Phase Induction Induce Arthritis (CIA, AIA, or CFA) Onset Monitor for Disease Onset Induction->Onset Treatment Administer this compound or Vehicle (e.g., SC, twice daily for 10 days) Onset->Treatment Monitoring Daily Clinical Scoring of Arthritis Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Histo Histological Analysis of Joints Sacrifice->Histo Cyto Cytokine Analysis (ELISA) Sacrifice->Cyto FACS Flow Cytometry for Treg Cells Sacrifice->FACS

Caption: General experimental workflow for evaluating this compound in arthritis animal models.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Determine the required concentration of this compound based on the desired dosage (e.g., 0.3 mg/kg or 1.0 mg/kg) and the average weight of the animals.

  • Aseptically weigh the required amount of this compound powder.

  • Reconstitute the powder in sterile water for injection or sterile saline. According to the manufacturer, this compound is soluble in water at 40 mg/mL, which may require ultrasonication.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • On the day of injection, thaw the stock solution and dilute it to the final working concentration with sterile saline if necessary.

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

Materials:

  • Male DBA/1J mice, 8-10 weeks old

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M acetic acid

  • Syringes and needles (27G or smaller)

Procedure:

  • Primary Immunization (Day 0):

    • Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (containing 2 mg/mL of Mycobacterium tuberculosis). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.

    • Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.

  • Treatment:

    • Begin treatment with this compound or vehicle control upon the first signs of arthritis (typically around day 24-28).

    • Administer this compound subcutaneously (SC) twice a day for a predetermined period (e.g., 10 days).

Adjuvant-Induced Arthritis (AIA) in Rats

Materials:

  • Lewis or Wistar rats, 8-10 weeks old

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • Syringes and needles (26G)

Procedure:

  • Induction (Day 0):

    • Thoroughly resuspend the CFA.

    • Inject 100 µL of CFA into the plantar surface of the left hind paw.

  • Treatment:

    • Begin treatment with this compound (e.g., 0.3 mg/kg) or vehicle control on a prophylactic (Day 0) or therapeutic (e.g., Day 8) schedule.

    • Administer the compound subcutaneously once daily for a specified duration (e.g., 8 days).

Clinical Scoring of Arthritis

Procedure:

  • Visually inspect each paw of the mice or rats daily or every other day.

  • Score each paw based on a scale of 0-4, where:

    • 0 = No evidence of erythema or swelling.

    • 1 = Mild erythema or swelling of one digit.

    • 2 = Moderate erythema and swelling of more than one digit or the paw.

    • 3 = Severe erythema and swelling of the entire paw.

    • 4 = Maximally inflamed paw with ankylosis.

  • The total clinical score for each animal is the sum of the scores for all four paws (maximum score of 16 for mice).

Histological Analysis of Joints

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution (e.g., EDTA-based solution)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O or Toluidine Blue stain

Procedure:

  • At the end of the experiment, euthanize the animals and dissect the hind paws and knees.

  • Fix the joints in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.

  • Process the tissues through graded alcohols and xylene, and embed in paraffin wax.

  • Cut 5 µm sections using a microtome and mount on glass slides.

  • Stain sections with H&E to assess inflammation (synovial infiltration) and pannus formation.

  • Stain adjacent sections with Safranin O or Toluidine Blue to evaluate cartilage damage and proteoglycan loss.

  • Score the histological parameters (inflammation, pannus, bone erosion, cartilage damage) blindly using a semi-quantitative scale (e.g., 0-3).

Cytokine Measurement by ELISA

Materials:

  • Blood collection tubes (for serum) or tissue homogenization buffer

  • Commercial ELISA kits for mouse/rat TNF-α, IL-1β, IL-6, and IL-17

  • Microplate reader

Procedure:

  • Collect blood via cardiac puncture and process to obtain serum, or homogenize dissected joint tissues.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (serum or tissue homogenate supernatant) to the wells.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Analysis of Regulatory T cells (Tregs) by Flow Cytometry

Materials:

  • Spleens from experimental animals

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies against mouse CD4, CD25, and Foxp3

  • Foxp3 staining buffer set (fixation/permeabilization buffers)

  • Flow cytometer

Procedure:

  • Harvest spleens and prepare single-cell suspensions by mechanical dissociation.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash and resuspend the splenocytes in FACS buffer (PBS with 2% FBS).

  • Stain the cells for surface markers (e.g., anti-CD4 and anti-CD25) by incubating with the antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells and then fix and permeabilize them using a Foxp3 staining buffer set according to the manufacturer's protocol.

  • Perform intracellular staining for Foxp3 by incubating with the anti-Foxp3 antibody for 30 minutes at 4°C in the dark.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ Treg cells within the lymphocyte gate.

References

Application Notes and Protocols: The Use of RC-3095 TFA in Memory and Cognition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] Gastrin-releasing peptide (GRP) and its receptor are widely expressed in the central nervous system, including in key brain regions for memory and emotional processing such as the hippocampus and amygdala.[3][4][5] Emerging preclinical evidence suggests that the GRP/GRPR system plays a significant role in the modulation of memory and cognitive processes, making this compound a valuable tool for investigating these functions and for the potential development of novel therapeutics for cognitive disorders.[3][6]

These application notes provide a comprehensive overview of the use of this compound in memory and cognition research, including detailed experimental protocols, quantitative data from key studies, and a summary of the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the activation of GRPRs.[1] In the context of memory and cognition, GRPR signaling has been shown to modulate synaptic plasticity and neuronal excitability.[7] The downstream effects of GRPR antagonism by this compound can be complex and appear to be dose-dependent, influencing different types of memory and interacting with other neurotransmitter systems.[7][8]

Data Presentation: Effects of this compound on Memory

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on different memory paradigms.

Table 1: Effect of Systemic this compound Administration on Aversive and Recognition Memory in Rats

Memory TaskDoses (mg/kg, i.p.)Timing of AdministrationMemory Phase TestedOutcomeReference
Inhibitory Avoidance0.230 min before trainingShort-term (1.5h) & Long-term (24h)Impaired retention[8]
Inhibitory Avoidance1.030 min before trainingShort-term (1.5h) & Long-term (24h)Impaired retention[8]
Inhibitory Avoidance5.030 min before trainingShort-term (1.5h) & Long-term (24h)No effect[8]
Novel Object Recognition0.230 min before trainingShort-term (1.5h) & Long-term (24h)No effect[8]
Novel Object Recognition1.030 min before trainingShort-term (1.5h) & Long-term (24h)No effect[8]
Novel Object Recognition5.030 min before trainingShort-term (1.5h) & Long-term (24h)No effect[8]

Table 2: Dose-Dependent Effects of Intra-Hippocampal this compound Infusion on Memory Consolidation in Rats

Memory TaskDoses (µ g/side )Timing of AdministrationMemory Phase TestedOutcomeReference
Inhibitory Avoidance1Immediately after trainingLong-term (24h)Impaired retention[7]
Inhibitory Avoidance3Immediately after trainingLong-term (24h)No significant effect[7]
Inhibitory Avoidance10Immediately after trainingLong-term (24h)Enhanced retention[7]

Experimental Protocols

Inhibitory Avoidance Task

This task assesses aversive memory, based on the animal's natural tendency to avoid an environment where it has previously received a mild footshock.

Apparatus:

  • A two-chambered box with a light and a dark compartment separated by a guillotine door.

  • The dark compartment is equipped with a grid floor connected to a shock generator.

Procedure:

  • Habituation: On the day before training, each rat is placed in the light compartment of the apparatus for 60 seconds. The guillotine door is then opened, and the latency to enter the dark compartment is recorded.

  • Training: On the training day, the rat is placed in the light compartment. Once the rat completely enters the dark compartment, the guillotine door is closed, and an inescapable footshock (e.g., 0.5 mA for 2 seconds) is delivered. The rat is then removed from the apparatus 30 seconds later.

  • This compound Administration:

    • Systemic: Administer this compound (0.2, 1.0, or 5.0 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the training session.[8]

    • Intra-hippocampal: Infuse this compound (1, 3, or 10 µ g/side ) bilaterally into the dorsal hippocampus immediately after the training trial.[7]

  • Retention Test: The retention test is performed 1.5 hours (short-term memory) or 24 hours (long-term memory) after training. The rat is placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds). Longer latencies indicate better retention of the aversive memory.

Novel Object Recognition Task

This task evaluates recognition memory, which is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Apparatus:

  • An open-field arena (e.g., a circular or square box made of a non-porous material).

  • A set of different objects that are of similar size but vary in shape and texture. The objects should be heavy enough that the animals cannot displace them.

Procedure:

  • Habituation: For two consecutive days, each rat is allowed to freely explore the empty open-field arena for 5 minutes.

  • Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for 5 minutes.

  • This compound Administration: Administer this compound (0.2, 1.0, or 5.0 mg/kg, i.p.) 30 minutes before the training phase.[8]

  • Retention Test Phase: After a retention interval of 1.5 hours (short-term memory) or 24 hours (long-term memory), one of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring each object is recorded. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Signaling Pathways and Visualizations

This compound acts by blocking the GRPR, a G-protein coupled receptor (GPCR). The activation of GRPR is known to initiate several downstream signaling cascades that are implicated in memory formation.

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP GRPR GRPR GRP->GRPR Activates Gq Gq GRPR->Gq RC3095 This compound RC3095->GRPR Blocks PLC PLC Gq->PLC PKC PKC PLC->PKC MAPK MAPK PKC->MAPK Memory Memory Consolidation MAPK->Memory PKA PKA PKA->Memory Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animals Acclimatize Rodents Habituation Habituation to Apparatus Animals->Habituation Drug Prepare This compound Solution Administration This compound Administration Drug->Administration Habituation->Administration Training Training Phase (IA or NOR) Administration->Training Retention Retention Interval Training->Retention Test Test Phase Retention->Test Data Record Behavioral Data Test->Data Stats Statistical Analysis Data->Stats Results Interpret Results Stats->Results

References

Application Notes and Protocols for RC-3095 TFA in Tumor Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] Gastrin-releasing peptide (GRP) and its receptor are often overexpressed in various malignancies, including prostate, breast, lung, pancreatic, and colon cancers, where they can stimulate tumor growth and proliferation.[3][4] this compound competitively blocks the binding of GRP to its receptor, thereby inhibiting downstream signaling pathways implicated in cancer progression.[3][5] These application notes provide a summary of the efficacy of this compound in preclinical tumor models and detailed protocols for its use in in vitro and in vivo studies.

Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the autocrine and paracrine growth loops established by GRP in GRPR-expressing cancers.[6] Upon binding to GRPR, a G-protein coupled receptor, GRP activates several intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[3] These pathways are crucial for cell proliferation, survival, and differentiation. By blocking the initial ligand-receptor interaction, this compound effectively inhibits the activation of these downstream pathways, leading to a reduction in tumor cell growth and, in some cases, induction of apoptosis.[3]

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks Gq Gαq GRPR->Gq Activates PI3K PI3K GRPR->PI3K Transactivates PLC PLC Gq->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Figure 1: GRPR Signaling Pathway and Inhibition by this compound.

In Vivo Efficacy of this compound

This compound has demonstrated significant tumor growth inhibition in various preclinical xenograft models. The following table summarizes the quantitative data from key studies.

Cancer TypeCell LineAnimal ModelThis compound DoseTreatment DurationTumor Growth InhibitionReference
Small Cell Lung CarcinomaH-69Athymic Nude Mice10 µ g/animal/day , s.c.5 weeks~50% decrease in tumor volume[5]
Gastric CancerHs746TNude Mice10 µ g/animal , twice daily, s.c.21 days88.3% decrease in final tumor weight[7]
GlioblastomaU-87MGNude Mice20 µ g/animal , twice daily, s.c.Not Specified~79% decrease in tumor volume, ~72% decrease in tumor weight[8]
Pancreatic CancerCFPAC-1Nude Mice10 µ g/animal , twice daily, s.c.25 days37% decrease in final tumor weight; 49% decrease in tumor growth rate[9]

Experimental Protocols

The following are detailed protocols for the use of this compound in both in vitro and in vivo settings.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of GRPR-expressing cancer cells.

Materials:

  • GRPR-expressing cancer cell line (e.g., H-69, Hs746T, U-87MG)

  • Complete cell culture medium

  • This compound

  • Sterile, deionized water or PBS for reconstitution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound by dissolving it in sterile water.[11] Further dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_drug Prepare this compound dilutions incubate1->prepare_drug treat_cells Treat cells incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro MTT proliferation assay.

In Vivo Tumor Xenograft Study

This protocol describes the establishment of a subcutaneous tumor xenograft model and treatment with this compound.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • GRPR-expressing cancer cell line

  • Complete cell culture medium

  • Matrigel (optional)

  • This compound

  • Sterile saline or water for injection

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS or serum-free medium. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.[13][14]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

  • This compound Preparation and Administration: Dissolve this compound in sterile saline or water.[11] Administer this compound via subcutaneous injection at the desired dose (e.g., 10-20 µ g/animal/day ). The control group should receive vehicle injections.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²) / 2.

  • Endpoint: Continue treatment for the specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Xenograft_Study_Workflow start Start prepare_cells Prepare cancer cells start->prepare_cells implant_cells Subcutaneously implant cells into mice prepare_cells->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize prepare_drug Prepare this compound solution randomize->prepare_drug treat_mice Administer this compound or vehicle randomize->treat_mice prepare_drug->treat_mice measure_tumors Measure tumor volume regularly treat_mice->measure_tumors Repeat for duration of study endpoint Study endpoint: Euthanize and excise tumors treat_mice->endpoint measure_tumors->treat_mice analyze Analyze tumor weight and other markers endpoint->analyze end End analyze->end

Figure 3: Workflow for an in vivo tumor xenograft study.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Materials:

  • Treated and untreated tumor cells or tissues

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable research tool for studying the role of the GRP/GRPR axis in tumor biology. Its ability to potently and selectively inhibit GRPR signaling allows for the investigation of downstream pathways and the evaluation of this receptor as a therapeutic target. The protocols provided herein offer a framework for assessing the anti-proliferative effects of this compound in both in vitro and in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RC-3095 TFA In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing RC-3095 TFA in in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR). Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are involved in stimulating cell proliferation and have been implicated in the pathogenesis of various cancers. This compound exerts its effects by blocking the binding of GRP to GRPR, thereby inhibiting downstream signaling pathways involved in cell growth and inflammation.

Q2: What are the recommended storage and formulation conditions for this compound?

A2: Proper storage and formulation are critical for maintaining the stability and efficacy of this compound.

  • Storage of Powder: The lyophilized powder should be stored, sealed, and protected from moisture. Recommended storage temperatures are -80°C for up to 2 years or -20°C for up to 1 year.

  • Stock Solution Preparation and Storage: this compound is soluble in water up to 40 mg/mL (32.78 mM), though sonication may be required. Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: For in vivo administration, dilute the stock solution to the desired concentration using a sterile vehicle such as normal saline. It is recommended to sterile filter the final working solution using a 0.22 µm filter before injection.

Q3: What are the typical dosages and administration routes for this compound in animal models?

A3: The optimal dosage and administration route can vary depending on the animal model and the therapeutic indication. Based on published studies, the following ranges have been used:

  • Subcutaneous (SC) injection: Dosages ranging from 0.3 mg/kg to 1 mg/kg, administered once or twice daily, have been effective in arthritis models in mice. In cancer models, a dose of 10 µ g/animal/day has been used.

  • Intravenous (IV) injection: A single dose of 0.3 mg/1 mL has been administered to rats in a lung injury model.

  • Intraperitoneal (IP) injection: Doses of 0.2, 1.0, and 5.0 mg/kg have been used in rats to study effects on memory.

A dose-response study is recommended to determine the optimal dose for your specific experimental setup.

Q4: What is the known toxicity profile of this compound?

A4: Animal toxicology studies have shown no detectable organ toxicity apart from local irritation at the injection site, particularly at higher doses. The trifluoroacetate (B77799) (TFA) salt form is considered to have very low acute toxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Suboptimal or no in vivo efficacy Improper formulation or storage: The peptide may have degraded due to improper handling.- Ensure the peptide was stored correctly as a powder and as a stock solution. - Prepare fresh working solutions for each experiment and sterile filter before use. - Verify the pH and sterility of the vehicle.
Suboptimal dosage: The dose may be too low to achieve a therapeutic effect or too high, leading to off-target effects.- Perform a dose-response study to determine the optimal dose for your model. - Review the literature for effective doses in similar models.
Inappropriate administration route: The chosen route may not provide the desired pharmacokinetic profile.- Consider the desired onset and duration of action when selecting the administration route (IV for rapid onset, SC for sustained release). - Ensure proper injection technique to avoid misadministration.
Rapid in vivo degradation: Peptides can be susceptible to degradation by proteases.- Consider co-administration with a protease inhibitor, such as phosphoramidon, which has been shown to enhance the in vivo stability of other GRPR antagonists.
Low GRPR expression in the target tissue: The target cells or tissue in your model may not express sufficient levels of GRPR.- Confirm GRPR expression in your model using techniques like immunohistochemistry (IHC) or Western blot.
High variability between animals Inconsistent dosing: Inaccurate or inconsistent administration of the compound.- Ensure accurate calculation of the dose based on the most recent animal weights. - Use calibrated equipment for injections. - Standardize the injection procedure and ensure all personnel are properly trained.
Biological variability: Differences in animal age, weight, or health status.- Use age- and weight-matched animals. - Ensure animals are healthy and acclimatized to the facility before starting the experiment.
Local irritation at the injection site High concentration of the injectate: The formulation may be too concentrated.- Dilute the compound to a larger volume for injection, if feasible within the volume limits for the chosen administration route. - Consider using a different administration route if irritation persists.
pH of the formulation: The pH of the vehicle may be causing irritation.- Ensure the pH of the formulation is close to physiological pH (around 7.4).

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies with RC-3095

Model Species Dose Administration Route Key Findings Reference
Collagen-Induced Arthritis (CIA) & Antigen-Induced Arthritis (AIA)Mouse0.3 mg/kg or 1 mg/kg (SC, twice daily)SubcutaneousReduced neutrophil migration, mechanical hypernociception, proteoglycan loss, and arthritis clinical scores. Decreased IL-17, IL-1β, and TNF-α levels.
H-69 Small Cell Lung Carcinoma XenograftMouse10 µ g/animal/day (SC)SubcutaneousDecreased tumor volume by approximately 50% and reduced tumor burden.
Aversive Memory (Inhibitory Avoidance)Rat0.2 or 1.0 mg/kg (IP)IntraperitonealImpaired short- and long-term inhibitory avoidance retention.
Lung Ischemia-Reperfusion InjuryRat0.3 mg/1 mL (single dose)IntravenousDid not show a protective effect in this model.

Table 2: Pharmacokinetic Parameters of RC-3095 in Humans (Phase I Study)

Parameter Value Reference
Plasma Concentration (at 96 µg/kg dose)>100 ng/mL for ~8 hours
Plasma Elimination Half-life8.6 - 10.9 hours

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection of this compound in Mice

Materials:

Procedure:

  • Preparation:

    • Prepare the this compound working solution in a sterile vehicle (e.g., normal saline) at the desired concentration.

    • Draw the calculated volume of the solution into a sterile syringe. Ensure there are no air bubbles.

  • Animal Restraint:

    • Gently restrain the mouse. One common method is to grasp the loose skin over the scruff of the neck and back to form a "tent" of skin.

  • Injection:

    • Wipe the injection site (the base of the tented skin) with a 70% alcohol wipe and allow it to dry.

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's back.

    • Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site.

    • Slowly inject the solution. A small bleb should form under the skin.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intravenous (IV) Injection of this compound in Rats (Tail Vein)

Materials:

  • This compound working solution (sterile)

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

Procedure:

  • Preparation:

    • Prepare the this compound working solution.

    • Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Animal Restraint:

    • Place the rat in a suitable restrainer, allowing access to the tail.

  • Injection:

    • Wipe the tail with a 70% alcohol wipe.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. There should be minimal resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Caption: GRPR signaling pathway and its inhibition by this compound.

experimental_workflow General In Vivo Experimental Workflow for this compound start Start acclimatization Animal Acclimatization start->acclimatization model_induction Disease Model Induction (e.g., Tumor Xenograft, Arthritis Induction) acclimatization->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment This compound Administration (Specify Dose, Route, Frequency) randomization->treatment monitoring In-life Monitoring (e.g., Tumor Volume, Clinical Scores, Body Weight) treatment->monitoring endpoint Endpoint Data Collection (e.g., Tissue Harvest, Blood Sampling) monitoring->endpoint analysis Data Analysis (e.g., Histology, Cytokine Levels, PK/PD) endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo studies using this compound.

troubleshooting_logic Troubleshooting Logic for Suboptimal Efficacy start Suboptimal In Vivo Efficacy Observed check_formulation Verify Formulation & Storage: - Freshly prepared? - Correct vehicle? - Stored properly? start->check_formulation check_dose Review Dosage: - Dose-response performed? - Consistent with literature? check_formulation->check_dose Formulation OK outcome_formulation Reformulate and Repeat check_formulation->outcome_formulation Issue Found check_route Evaluate Administration Route: - Correct technique? - Appropriate for desired PK? check_dose->check_route Dose OK outcome_dose Perform Dose-Response Study check_dose->outcome_dose Issue Found check_model Confirm Model Validity: - GRPR expression confirmed? - Disease progression as expected? check_route->check_model Route OK outcome_route Optimize Administration check_route->outcome_route Issue Found outcome_model Re-evaluate or Change Model check_model->outcome_model Issue Found

Caption: A logical approach to troubleshooting suboptimal in vivo efficacy.

RC-3095 TFA poor solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the solubility of RC-3095 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

RC-3095 is a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] As a trifluoroacetate (B77799) (TFA) salt, it is a common form for synthetic peptides purified by HPLC. Its primary mechanism of action is to block the binding of gastrin-releasing peptide (GRP) to GRPR, thereby inhibiting downstream signaling pathways. This has been shown to have anti-inflammatory and anti-tumor effects in various experimental models.

Q2: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

Poor solubility can be a significant issue. Below is a summary of recommended solvents and techniques to aid in the dissolution of this compound.

Solubility Data Summary
SolventMaximum Reported SolubilityMethodSource
Water40 mg/mL (32.78 mM)Requires ultrasonicationMedChemExpress
Normal Saline0.3 mg/mLDilutionde Weerth et al., 2015[3]

Q3: My this compound did not dissolve in water even with ultrasonication. What should I do?

If you are unable to achieve the desired concentration in water, consider the following troubleshooting steps. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.

Troubleshooting Workflow for Poor Solubility

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Weigh a small aliquot of this compound water Add sterile, deionized water to the desired concentration start->water ultrasonicate Ultrasonicate the solution water->ultrasonicate check_sol Check for complete dissolution (clear solution) ultrasonicate->check_sol hydrophobic Is the peptide still insoluble? check_sol->hydrophobic No success Solution Ready for Experiment check_sol->success Yes dmso Dissolve in a minimal volume of DMSO (e.g., 10-50 µL) hydrophobic->dmso Yes dilute Slowly add the DMSO stock solution to your aqueous buffer with vortexing dmso->dilute final_conc Ensure final DMSO concentration is compatible with your assay (typically <0.5%) dilute->final_conc final_conc->success fail Consider alternative solvents (e.g., DMF, Acetonitrile) or consult technical support final_conc->fail If precipitation occurs

A flowchart for troubleshooting this compound solubility issues.

Q4: Can I use organic solvents like DMSO to dissolve this compound?

Yes, for highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) first is a common strategy. After the peptide is fully dissolved in DMSO, you can slowly add this stock solution to your aqueous buffer to reach the desired final concentration. It is critical to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically below 0.5% for cell-based assays).

Q5: How does the TFA salt form affect my experiments?

Trifluoroacetic acid (TFA) is used in the purification of synthetic peptides and thus peptides are often supplied as TFA salts. Residual TFA can lower the pH of your stock solution. If your experiment is sensitive to low pH or the presence of TFA, you may need to perform a salt exchange.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

This protocol is a general guideline for preparing a stock solution of this compound for use in cell culture experiments.

  • Initial Dissolution in Water:

    • Aseptically weigh out the required amount of this compound powder.

    • Add sterile, deionized water to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex briefly and then place in an ultrasonic water bath. Sonicate in short bursts until the peptide is fully dissolved.

    • Sterile filter the solution through a 0.22 µm filter.

    • Aliquot and store at -20°C or -80°C for long-term storage.

  • Alternative Dissolution using DMSO:

    • If solubility in water is poor, dissolve the this compound powder in a minimal volume of high-purity DMSO (e.g., dissolve 1 mg in 50 µL of DMSO).

    • Once fully dissolved, slowly add this DMSO stock solution dropwise to your desired aqueous buffer (e.g., cell culture medium or PBS) while vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO is compatible with your specific cell line and assay. It is advisable to have a vehicle control with the same final DMSO concentration in your experiment.

    • Aliquot and store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of RC-3095 for In Vivo Administration

The following protocol is based on a published study using RC-3095 in a rat model.

  • Vehicle: Prepare a sterile normal saline (0.9% NaCl) solution.

  • Dissolution:

    • Weigh the required amount of this compound.

    • Dilute the peptide in normal saline to the desired final concentration for injection. A previously reported concentration is 0.3 mg/mL.[3]

    • Ensure the solution is clear and free of particulates before administration.

This compound Mechanism of Action: GRPR Signaling Pathway

RC-3095 acts by blocking the gastrin-releasing peptide receptor (GRPR), which is a G protein-coupled receptor (GPCR). The binding of the natural ligand, GRP, to GRPR typically activates the Gαq subunit, initiating a signaling cascade through Phospholipase C (PLC). RC-3095 competitively inhibits this first step.

GRPR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR G_protein Gαq GRPR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG G_protein->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Proliferation, Inflammation) PKC->Downstream Ca_release->Downstream GRP GRP (Ligand) GRP->GRPR Binds & Activates RC3095 RC-3095 RC3095->GRPR Binds & Inhibits

Signaling pathway of GRPR and the inhibitory action of RC-3095.

References

Technical Support Center: RC-3095 TFA Injection Site Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using RC-3095 TFA in animal models and may be encountering injection site toxicity. The following information is intended to help troubleshoot common issues and provide a framework for assessing local tolerance.

Frequently Asked Questions (FAQs)

Q1: Is injection site toxicity an expected finding with this compound?

A1: Yes, local irritation at the injection site has been reported in animal toxicology studies of RC-3095.[1] A Phase I clinical trial in patients with advanced solid malignancies also reported local discomfort at the injection site as the only observed toxicity, which limited the ability to escalate the dosage.[1] In fact, a clinical trial with RC-3095 was reportedly unsuccessful due to this local toxicity.

Q2: What are the typical signs of injection site toxicity observed with this compound in animal models?

Q3: What could be causing the injection site toxicity of this compound?

A3: The observed toxicity could be multifactorial, stemming from the properties of the RC-3095 peptide itself, the formulation (e.g., pH, osmolarity), or the trifluoroacetate (B77799) (TFA) counter-ion. TFA is a common salt form for synthetic peptides and has been implicated in inducing inflammatory responses. It is crucial to consider that the TFA salt form itself may contribute to the observed local intolerance.

Q4: Can the TFA counter-ion contribute to injection site reactions?

A4: Yes, trifluoroacetate (TFA) salts of peptides are known to have potential biological effects, including the induction of inflammatory responses. Therefore, it is plausible that the TFA component of RC-3095 contributes to the observed injection site toxicity. When designing experiments, it is important to consider the potential effects of the TFA counter-ion.

Q5: How can I minimize injection site reactions during my experiments?

A5: To minimize injection site reactions, consider the following:

  • Formulation Optimization: Ensure the pH and osmolarity of your formulation are as close to physiological levels as possible.

  • Injection Volume and Technique: Use the smallest practical injection volume and rotate injection sites if repeated administration is necessary.

  • Vehicle Control: Always include a vehicle-only control group to differentiate effects of the formulation from the drug substance.

  • Alternative Salt Forms: If feasible, consider evaluating RC-3095 with a different, more biologically compatible counter-ion (e.g., acetate (B1210297) or hydrochloride) to assess the contribution of TFA to the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly severe injection site reactions (e.g., ulceration, extensive necrosis). High concentration of this compound, inappropriate formulation (e.g., non-physiological pH or osmolarity), or contamination.1. Verify the concentration and formulation of the dosing solution. 2. Ensure the formulation is sterile and endotoxin-free. 3. Consider reducing the concentration or dose. 4. Include a vehicle control and a positive control (e.g., a known irritant) to benchmark the severity of the reaction.
High variability in injection site reactions between animals. Inconsistent injection technique (e.g., variable depth or volume), or individual animal sensitivity.1. Ensure all personnel are thoroughly trained in consistent subcutaneous injection techniques for the specific animal model. 2. Increase the number of animals per group to improve statistical power. 3. Carefully document the injection site and technique for each animal.
Difficulty in differentiating between the effect of the vehicle and this compound. The vehicle itself may have some irritant properties.1. Conduct a preliminary study with the vehicle alone to characterize its local tolerance. 2. If the vehicle is irritant, consider reformulating with a more biocompatible alternative.

Data Presentation

While specific quantitative data for this compound injection site toxicity in animal models is not publicly available, the following tables provide a template for recording and scoring macroscopic and microscopic findings in a local tolerance study.

Table 1: Macroscopic Injection Site Observation Scoring

ScoreErythema (Redness)Edema (Swelling)
0 No erythemaNo edema
1 Very slight erythemaVery slight edema
2 Well-defined erythemaSlight edema
3 Moderate to severe erythemaModerate edema
4 Severe erythema (beet redness) to eschar formationSevere edema (beyond the area of injection)

Table 2: Microscopic (Histopathology) Injection Site Observation Scoring

ScoreFindingDescription
0 No significant abnormalities
1 MinimalFocal, minimal inflammatory cell infiltration (e.g., neutrophils, macrophages), minimal hemorrhage or fibrosis.
2 MildMultifocal, mild inflammatory cell infiltration, mild hemorrhage, edema, or fibrosis.
3 ModerateDiffuse, moderate inflammatory cell infiltration, moderate hemorrhage, edema, or fibrosis, and/or focal necrosis of epidermis, dermis, or subcutis.
4 MarkedDiffuse, marked inflammatory cell infiltration, marked hemorrhage, edema, or fibrosis, and/or extensive necrosis.
5 SevereDiffuse, severe inflammatory cell infiltration, severe hemorrhage, edema, or fibrosis, and/or extensive necrosis with ulceration.

Experimental Protocols

Key Experiment: Assessment of Local Tolerance to Subcutaneous Injection of this compound in Rodents

Objective: To evaluate the local toxicity of this compound following a single subcutaneous injection in rats or mice.

Materials:

  • This compound

  • Sterile, non-pyrogenic vehicle (e.g., saline, phosphate-buffered saline)

  • Test animals (e.g., Sprague-Dawley rats or CD-1 mice)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Calipers for measuring erythema and edema

  • Histopathology processing reagents and equipment

Methodology:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare the this compound formulation at the desired concentrations in the sterile vehicle. Also prepare a vehicle-only control.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose this compound, high dose this compound). A minimum of 5 animals per sex per group is recommended.

  • Dosing: Administer a single subcutaneous injection of the assigned test article to the dorsal thoracic region. The injection volume should be appropriate for the species (e.g., up to 5 ml/kg for rats).

  • Macroscopic Observation: Observe the injection sites at predefined time points (e.g., 1, 24, 48, and 72 hours post-dose). Score erythema and edema according to a standardized scale (see Table 1).

  • Necropsy and Tissue Collection: At the end of the observation period (e.g., 72 hours), euthanize the animals and perform a gross pathological examination of the injection site and surrounding tissues. Collect the injection site skin and underlying tissue for histopathological analysis.

  • Histopathology: Process the collected tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should perform a microscopic examination and score the findings based on a standardized scale (see Table 2).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Assessing Injection Site Toxicity cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis acclimatization Animal Acclimatization dose_prep Dose Preparation acclimatization->dose_prep grouping Animal Grouping dose_prep->grouping dosing Subcutaneous Dosing grouping->dosing observation Macroscopic Observation dosing->observation necropsy Necropsy & Tissue Collection observation->necropsy End of Observation histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Caption: Workflow for local tolerance assessment of this compound.

Hypothesized Signaling Pathway for TFA-Induced Injection Site Inflammation

tfa_inflammation_pathway Hypothesized Signaling Pathway for TFA-Induced Inflammation cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_downstream_signaling Downstream Signaling cluster_outcome Outcome tfa TFA Counter-ion prr Pattern Recognition Receptors (PRRs) e.g., TLRs tfa->prr acts as DAMP inflammasome Inflammasome Activation (e.g., NLRP3) tfa->inflammasome may trigger nfkb NF-κB Activation prr->nfkb caspase1 Caspase-1 Activation inflammasome->caspase1 cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α) nfkb->cytokines caspase1->cytokines cleavage of pro-forms inflammation Local Inflammation (Erythema, Edema) cytokines->inflammation

Caption: Potential pathway for TFA-induced sterile inflammation.

References

Technical Support Center: RC-3095 TFA Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).[1][2] As a peptide, this compound is susceptible to degradation by proteases in the gastrointestinal (GI) tract and has poor permeability across the intestinal epithelium.[3] These factors lead to low oral bioavailability, typically less than 1-2% for peptides, necessitating parenteral administration in clinical settings.[4] Improving its oral bioavailability is crucial for developing non-invasive therapeutic applications.

Q2: What are the primary barriers to the oral bioavailability of this compound?

A2: The primary barriers are:

  • Enzymatic Degradation: Pepsin in the stomach and various proteases (e.g., trypsin, chymotrypsin) in the small intestine can rapidly degrade the peptide structure of this compound.

  • Poor Permeability: Due to its molecular size (Molecular Weight: 1220.34 g/mol ) and hydrophilic nature, this compound has limited ability to pass through the lipid-rich intestinal cell membranes via transcellular or paracellular routes.[1][3]

  • Physicochemical Instability: The pH variations in the GI tract can affect the stability and solubility of the peptide.

Q3: What are the general strategies to improve the oral bioavailability of peptide drugs like this compound?

A3: Broadly, the strategies fall into two categories:

  • Chemical Modifications: Altering the peptide structure to enhance stability and permeability. This includes N- or C-terminal modifications, substitution with D-amino acids, and cyclization.

  • Formulation Technologies: Encapsulating or co-administering the peptide with excipients to protect it from degradation and enhance its absorption. Key approaches include the use of nanoparticles, permeation enhancers, and mucoadhesive polymers.[5][6][7]

Q4: Are there any approved oral peptide drugs that use these enhancement strategies?

A4: Yes, the development of oral semaglutide (B3030467) (Rybelsus®) and oral octreotide (B344500) (Mycapssa®) are recent breakthroughs.[6] Rybelsus® utilizes a permeation enhancer, sodium salcaprozate (SNAC), to facilitate the absorption of semaglutide.[6] Mycapssa® employs an oily suspension with medium-chain fatty acids to enhance the intestinal permeation of octreotide.[6] These examples demonstrate the clinical viability of formulation strategies for improving oral peptide bioavailability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to improve this compound bioavailability.

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Loading in Nanoparticles 1. Poor solubility of this compound in the chosen solvent system. 2. Incompatible charge interactions between the peptide and the nanoparticle polymer. 3. Suboptimal process parameters (e.g., stirring speed, temperature).1. Test the solubility of this compound in various biocompatible solvents. A small amount of an organic co-solvent may be necessary. 2. Adjust the pH of the peptide solution and/or the polymer solution to optimize electrostatic interactions. 3. Systematically vary and optimize the formulation process parameters.
High Variability in In Vitro Permeability Assays (e.g., Caco-2) 1. Inconsistent Caco-2 cell monolayer integrity. 2. Degradation of this compound in the assay medium. 3. Non-specific binding of the peptide to the assay plates or cell monolayer.1. Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have intact tight junctions. 2. Include protease inhibitors in the assay medium or use a more stable formulation of this compound. 3. Pre-treat the assay plates with a blocking agent like bovine serum albumin (BSA).
No Significant Improvement in Bioavailability with Permeation Enhancers 1. Insufficient concentration of the permeation enhancer at the absorption site. 2. Incompatible mechanism of the permeation enhancer with this compound's properties. 3. Rapid degradation of the peptide before it can be absorbed.1. Co-formulate this compound and the permeation enhancer in a way that ensures their simultaneous release at the site of absorption (e.g., enteric-coated capsules). 2. Test a panel of permeation enhancers with different mechanisms of action (e.g., tight junction modulators vs. transcellular enhancers). 3. Combine the permeation enhancer with a strategy to protect against enzymatic degradation (e.g., co-formulation with a protease inhibitor or encapsulation in nanoparticles).
This compound Formulation is Unstable and Aggregates Over Time 1. Suboptimal pH or buffer composition of the formulation. 2. Incompatibility with chosen excipients. 3. Improper storage conditions.1. Conduct a pH-stability profile of this compound to identify the optimal pH range for formulation. 2. Perform compatibility studies with all excipients to ensure they do not induce peptide degradation or aggregation. 3. Store the formulation under recommended conditions (e.g., refrigerated, protected from light) and consider lyophilization for long-term storage.

Data on Bioavailability Enhancement Strategies

The following table summarizes quantitative data from studies on various strategies to improve the oral bioavailability of peptides. While this data is not specific to this compound, it provides a useful comparison of the potential efficacy of different approaches.

Strategy Peptide Example Delivery System/Enhancer Fold-Increase in Bioavailability (Compared to Unformulated Peptide) Reference
Nanoparticles InsulinChitosan (B1678972) Nanoparticles2.8-fold (in diabetic rats)[8]
LiraglutideNanomicelles with Bile Acid Derivatives4.63-fold (in rats)[9]
Permeation Enhancers FITC-dextran (4.4 kDa)Transient Permeation Enhancer (TPE™)>10-fold increase in AUC (in rats)[10]
GLP-1 AnalogueOligomeric DOCA ConjugatesOral Bioavailability of 7.58% and 8.63% achieved[9]
Mucoadhesive Polymers BuserelinChitosan Hydrochloride (1.5% w/v)~51-fold (Absolute Bioavailability of 5.1% vs. 0.1% for control in rats)[11]
BuserelinCarbomer 934P (0.5% w/v)~20-fold (Absolute Bioavailability of 2.0% vs. 0.1% for control in rats)[11]

Experimental Protocols

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the preparation of chitosan nanoparticles encapsulating this compound using the ionic gelation method.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Deionized water

  • Tween 80 (optional, as a stabilizer)

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Preparation of TPP Solution:

    • Dissolve TPP in deionized water to a concentration of 1 mg/mL.

  • Encapsulation of this compound:

    • Dissolve this compound in the chitosan solution at the desired concentration.

    • Gently stir the solution to ensure uniform distribution of the peptide.

  • Nanoparticle Formation:

    • Place the chitosan-RC-3095 TFA solution on a magnetic stirrer at a constant stirring speed (e.g., 700 rpm).

    • Add the TPP solution dropwise to the chitosan solution at a constant rate. The ratio of chitosan to TPP solution can be optimized (e.g., 5:1 v/v).

    • Continue stirring for 30 minutes after the addition of TPP is complete. A spontaneous opalescent suspension indicates the formation of nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • The purified nanoparticles can be lyophilized for long-term storage.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol outlines a method to assess the intestinal permeability of this compound formulations using the Caco-2 cell line as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 12-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C and 5% CO₂.

    • Seed the cells onto the apical side of the Transwell® inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., 250 Ω·cm²).

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (dissolved in HBSS) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • To assess active efflux, perform the transport study in the B to A direction as well.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

GRPR Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the binding of an agonist to the Gastrin-Releasing Peptide Receptor (GRPR). This compound acts as an antagonist, blocking this pathway.

GRPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq Gαq GRPR->Gq Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates Gene_Expression Gene Expression (Proliferation, Survival) MAPK_Pathway->Gene_Expression Regulates Agonist GRP (Agonist) Agonist->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Blocks

GRPR signaling pathway activation and antagonism.
Experimental Workflow for Improving this compound Bioavailability

This diagram outlines a logical workflow for a research project aimed at enhancing the oral bioavailability of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Rodent Model) F1 Chitosan Nanoparticles IV1 Physicochemical Characterization (Size, Zeta, Loading) F1->IV1 F2 Lipid-Based Nanocarriers F2->IV1 F3 Co-formulation with Permeation Enhancers IV2 In Vitro Stability (SGF & SIF) IV1->IV2 IV3 Caco-2 Permeability Assay IV2->IV3 Optimization Lead Formulation Optimization IV3->Optimization V1 Oral Administration of Formulations V2 Pharmacokinetic Analysis (Blood Sampling) V1->V2 V3 Bioavailability Calculation V2->V3 End End: Candidate for Preclinical Development V3->End Start Start: this compound Start->F1 Start->F2 Start->F3 Optimization->V1 Promising Formulations

Workflow for oral this compound formulation development.

References

Technical Support Center: RC-3095 TFA Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing RC-3095 TFA in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during dose-response curve optimization.

Frequently Asked Questions (FAQs)

Q1: What is RC-3095 and what is its primary mechanism of action?

RC-3095 is a selective antagonist of the bombesin (B8815690)/gastrin-releasing peptide receptor (GRPR).[1][2][3][4] Its primary mechanism of action is to block the binding of gastrin-releasing peptide (GRP) and other bombesin-like peptides to GRPR, thereby inhibiting downstream signaling pathways. This inhibition has been shown to have anti-inflammatory and anti-tumor effects in various experimental models.[5][6][7]

Q2: What is the significance of the "TFA" in this compound?

TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis and purification of peptides like RC-3095.[8] Consequently, commercially available RC-3095 is often in the form of a TFA salt. While TFA is largely removed during lyophilization, residual amounts can remain and may interfere with biological assays.[8]

Q3: How can residual TFA affect my experimental results?

Residual trifluoroacetic acid can significantly impact in vitro and in vivo experiments. It has been reported to inhibit cell proliferation in some assays and can alter cellular viability, leading to inconsistent or misleading dose-response data.[8] Therefore, it is crucial to be aware of the potential effects of TFA and to take appropriate steps to mitigate them.

Q4: What is a typical effective concentration range for RC-3095 in vitro?

The effective concentration of RC-3095 can vary depending on the cell type and the specific assay being performed. However, a common starting point for in vitro studies is in the nanomolar (nM) to micromolar (µM) range. For example, in a GRPR redistribution assay, an EC50 of approximately 100 nM has been reported.[9] In other studies, concentrations from 1 nM to 1 µM have been shown to effectively inhibit bombesin-stimulated cell growth.[7]

Q5: What are some reported in vivo doses for RC-3095?

In vivo doses of RC-3095 have been administered through various routes, including subcutaneous (s.c.) and intravenous (i.v.) injections. Doses in murine models of arthritis have ranged from 0.3 mg/kg to 1 mg/kg (s.c.).[2][3] In studies on memory consolidation in rats, doses of 1, 3, or 10 µ g/side were infused directly into the hippocampus.[10] A phase I clinical trial in patients with advanced solid malignancies used doses ranging from 8 to 96 µg/kg administered once or twice daily.[11][12]

Troubleshooting Guide

This guide addresses common problems encountered when generating a dose-response curve for this compound.

Problem Potential Cause Recommended Solution
No observable effect or very low potency 1. Peptide Degradation: Improper storage or handling. 2. TFA Interference: High concentrations of TFA may be masking the antagonistic effect. 3. Incorrect Assay Conditions: Suboptimal agonist concentration or incubation time. 4. Low Receptor Expression: The cell line used may not express sufficient levels of GRPR.1. Storage: Store lyophilized peptide at -20°C or -80°C, protected from moisture. Reconstitute fresh for each experiment if possible. 2. TFA Removal: Consider using a salt exchange procedure (e.g., HPLC with a different counter-ion) or purchasing a TFA-free version of the peptide if available. 3. Assay Optimization: Titrate the agonist (e.g., GRP) to determine its EC80 concentration for antagonist assays. Optimize incubation times. 4. Cell Line Verification: Confirm GRPR expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.
High variability between replicate wells or experiments 1. Peptide Solubility Issues: RC-3095 may not be fully dissolved, leading to inconsistent concentrations. 2. Pipetting Errors: Inaccurate dilutions or additions. 3. Cell Plating Inconsistency: Uneven cell distribution in the microplate. 4. Edge Effects: Evaporation from wells on the outer edges of the plate.1. Solubilization: For hydrophobic peptides, dissolve in a small amount of DMSO first, then dilute with the appropriate aqueous buffer.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). 2. Technique: Use calibrated pipettes and perform serial dilutions carefully. Mix thoroughly at each step. 3. Cell Seeding: Ensure a homogenous cell suspension before and during plating. 4. Plate Layout: Avoid using the outer wells of the plate for experimental data points. Fill them with sterile buffer or media to maintain humidity.
Atypical or non-sigmoidal dose-response curve 1. Biphasic Effect: Some studies have reported opposite effects of low and high doses of RC-3095.[6][10] 2. Off-target Effects: At very high concentrations, the peptide may interact with other receptors or cellular components. 3. Cellular Toxicity: High concentrations of the peptide or the TFA salt may be causing cell death, skewing the results.1. Dose Range: Test a wider range of concentrations, including very low and very high doses, to fully characterize the dose-response relationship. 2. Concentration Limits: Limit the highest concentration tested to a range where target-specific effects are expected (e.g., not exceeding 100-fold of the expected IC50). 3. Viability Assay: Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay to assess cytotoxicity at each concentration.

Experimental Protocols

In Vitro GRPR Antagonism Assay (Cell-Based)

This protocol is a general guideline for determining the IC50 of RC-3095 in a cell-based assay.

  • Cell Culture:

    • Culture a human cell line known to express GRPR (e.g., PC-3 prostate cancer cells, U-87 glioblastoma cells) in appropriate media and conditions.

    • Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Reagent Preparation:

    • This compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C.

    • Serial Dilutions: Prepare a series of dilutions of RC-3095 in serum-free media.

    • Agonist Solution: Prepare a solution of GRP or bombesin at a concentration that elicits ~80% of the maximal response (EC80), as predetermined in your assay system.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Add the RC-3095 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Add the GRP/bombesin solution to all wells except the negative control.

    • Incubate for the appropriate time to allow for a response (e.g., calcium mobilization, cell proliferation, receptor internalization).

    • Measure the response using a suitable detection method (e.g., fluorescent calcium indicator, MTT assay, immunofluorescence).

  • Data Analysis:

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the normalized response against the logarithm of the RC-3095 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the in vivo efficacy of RC-3095.

  • Animal Model:

    • Use an appropriate animal model, such as nude mice xenografted with a human tumor cell line expressing GRPR (e.g., H-69 small cell lung carcinoma).[6]

  • RC-3095 Formulation:

    • Dissolve this compound in a sterile, biocompatible vehicle such as saline or PBS.

  • Treatment Protocol:

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer RC-3095 via the desired route (e.g., subcutaneous injection) at various doses (e.g., 10 µ g/animal/day ).[6]

    • Administer the vehicle to the control group.

    • Treat the animals for a predetermined period (e.g., 5 weeks).[6]

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods.

Visualizations

GRPR_Signaling_Pathway GRP GRP / Bombesin GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation, Cytokine Release Downstream->Proliferation

Caption: GRPR Signaling Pathway and RC-3095 Inhibition.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed GRPR-expressing cells in 96-well plate add_antagonist Add RC-3095 dilutions to cells prep_cells->add_antagonist prep_peptide Prepare this compound serial dilutions prep_peptide->add_antagonist prep_agonist Prepare GRP/Bombesin (EC80 concentration) add_agonist Add GRP/Bombesin prep_agonist->add_agonist incubate1 Incubate add_antagonist->incubate1 incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 measure Measure cellular response incubate2->measure normalize Normalize data to controls measure->normalize plot Plot Response vs. log[RC-3095] normalize->plot fit Fit curve (4-parameter logistic regression) plot->fit ic50 Determine IC50 fit->ic50

Caption: In Vitro Dose-Response Experiment Workflow.

References

Off-target effects of RC-3095 TFA in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of RC-3095 TFA in research. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1] It functions by competitively blocking the binding of gastrin-releasing peptide (GRP) and other bombesin-like peptides to GRPR.[2][3] This inhibition disrupts downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival.[3]

Q2: Is this compound expected to have off-target binding to other receptors?

Q3: Why might I observe a decrease in Epidermal Growth Factor Receptor (EGFR) levels after treatment with this compound?

Treatment with RC-3095 has been shown to decrease the levels and mRNA expression of EGFR in some cancer models, such as MXT mouse mammary cancers and H-69 small cell lung carcinoma.[5][6] This is considered a heterologous down-regulation and is an indirect effect of GRPR antagonism, not a direct binding of RC-3095 to EGFR. The inhibition of GRPR signaling can influence the expression of other growth factor receptors.[5][6]

Q4: Can this compound affect the central nervous system? Are there known neurotoxic effects?

Studies in rats have shown that RC-3095 can impair aversive memory but does not affect recognition memory.[7] This suggests that GRPR signaling plays a role in certain neurological functions. These effects on memory are not classified as neurotoxicity but rather as a pharmacological consequence of blocking GRP's role in the brain.[7]

Q5: Does this compound have pro-apoptotic or anti-apoptotic effects?

The effect of RC-3095 on apoptosis may be context-dependent. In cancer models, by blocking pro-survival signals, it can contribute to an anti-tumor effect which may involve apoptosis.[3] However, in a study on lung ischemia-reperfusion injury, administration of RC-3095 after reperfusion was associated with increased caspase-9 activity, suggesting a potential pro-apoptotic effect in that specific injury model.[4]

Troubleshooting Guide

Issue 1: Unexpectedly high in vivo toxicity or local irritation.

  • Possible Cause: In a phase I clinical trial, local discomfort and irritation at the injection site were the primary toxicities observed, particularly at higher doses.[8][9] Animal toxicology studies, however, showed no detectable organ toxicity apart from this local irritation.[8]

  • Troubleshooting Steps:

    • Review Dosing and Administration: Ensure the dose is within the range reported in preclinical studies (e.g., 8 to 96 ug/kg in the clinical trial, and 10 microg/animal/day in some mouse studies).[6][8]

    • Vehicle and Formulation: The trifluoroacetate (B77799) (TFA) salt form and the vehicle used for dissolution can influence local tolerability. Consider if the vehicle is appropriate for the route of administration. For subcutaneous injections, ensure proper pH and sterility.

    • Injection Technique: Varying the injection site and ensuring a slow injection rate may help minimize local irritation.

    • Consider Slow-Release Formulations: For long-term studies, slow-release formulations might be an option to reduce local irritation, as suggested by clinical trial findings.[8]

Issue 2: Inconsistent or lack of anti-tumor effect in cancer models.

  • Possible Cause: The anti-tumor activity of RC-3095 is dependent on the expression of GRPR on the cancer cells.

  • Troubleshooting Steps:

    • Confirm GRPR Expression: Verify the expression of GRPR in your specific cancer cell line or tumor model using techniques like immunohistochemistry, Western blotting, or RT-PCR.

    • Dose and Treatment Schedule: The efficacy of RC-3095 can be dose- and schedule-dependent. Studies have used daily subcutaneous injections for several weeks.[6]

    • Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Consider the potential for paracrine signaling that may be less susceptible to antagonism.

    • Combination Therapy: RC-3095 has been shown to have synergistic effects when combined with cytotoxic agents like gemcitabine (B846) in pancreatic cancer models.[10]

Issue 3: Unexpected anti-inflammatory or immunomodulatory effects.

  • Possible Cause: RC-3095 has demonstrated anti-inflammatory properties in models of arthritis by reducing pro-inflammatory cytokines like IL-17, IL-1β, and TNF-α.[11] This is a known effect of GRPR antagonism.

  • Troubleshooting Steps:

    • Acknowledge the On-Target Effect: Recognize that GRPR is involved in immune responses, including mast cell chemotaxis and macrophage migration.[4] The observed anti-inflammatory effects are likely a direct consequence of GRPR blockade.

    • Measure Relevant Cytokines: To characterize this effect, measure the levels of key inflammatory cytokines in your experimental system.

    • Experimental Design: If inflammation is a confounding factor in your cancer study, be sure to account for the potential immunomodulatory effects of RC-3095 in your analysis and interpretation of the results.

Quantitative Data Summary

ParameterOrganism/SystemValueReference
In Vivo Efficacy
Dose Range (Clinical Trial)Human8 - 96 µg/kg (s.c.)[8]
Tumor Volume Reduction (H-69 SCLC)Nude Mice~50% with 10 µ g/day (s.c.)[6]
Anti-inflammatory DoseMice (Arthritis)0.3 - 1 mg/kg (s.c.)
Pharmacokinetics
Plasma Half-life (Human)Human8.6 - 10.9 hours[8]
Therapeutic Plasma Conc.Human>100 ng/mL[8]
Receptor Modulation
GRPR Down-regulation (H-69 SCLC)Nude Mice29.0% decrease with RC-3095[6]
EGFR Down-regulation (H-69 SCLC)Nude Mice62.3% decrease with RC-3095[6]
EGFR mRNA Reduction (H-69 SCLC)Nude Mice31% decrease with RC-3095[6]

Signaling Pathways and Workflows

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRP GRP (Ligand) GRPR GRPR GRP->GRPR Activates RC3095 This compound RC3095->GRPR Blocks PLC PLC GRPR->PLC PKC PKC PLC->PKC MAPK_PI3K MAPK / PI3K Pathways PKC->MAPK_PI3K Proliferation Cell Proliferation & Survival MAPK_PI3K->Proliferation Troubleshooting_Workflow Start Unexpected Result Observed Check_GRPR Is the effect related to known GRPR functions (e.g., inflammation, memory)? Start->Check_GRPR On_Target Likely an on-target effect in a novel context. Investigate GRPR pathway. Check_GRPR->On_Target Yes Check_EGFR Is EGFR signaling affected? Check_GRPR->Check_EGFR No Heterologous_Regulation Known indirect effect. RC-3095 can cause heterologous down-regulation of EGFR. Check_EGFR->Heterologous_Regulation Yes Check_Toxicity Is unexpected toxicity observed? Check_EGFR->Check_Toxicity No Toxicity_Protocol Review dose, administration route, and vehicle. Consider local irritation as a known side effect. Check_Toxicity->Toxicity_Protocol Yes Off_Target Potential for a true off-target effect. Consider receptor screening. Check_Toxicity->Off_Target No

References

Factors affecting RC-3095 TFA experimental reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist. Ensuring experimental reproducibility is critical for reliable and accurate results. This guide addresses common challenges and provides detailed protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

RC-3095 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] It functions by competitively blocking the binding of gastrin-releasing peptide (GRP) and other bombesin-like peptides to the GRPR. This action inhibits the downstream signaling pathways activated by these peptides, which are involved in processes such as cell proliferation, smooth muscle contraction, and exocrine and endocrine secretion.[1]

Q2: What are the common applications of this compound in research?

This compound is frequently used in preclinical research to investigate the role of the GRP/GRPR system in various physiological and pathological processes. Key application areas include:

  • Oncology: Studying the growth-inhibitory effects on cancers that overexpress GRPR, such as prostate, breast, pancreatic, and small cell lung cancer.

  • Inflammation: Investigating its anti-inflammatory properties in experimental models of arthritis.[1]

  • Neuroscience: Exploring its effects on memory and other neurological functions.[1]

Q3: How should I store and handle this compound?

Proper storage is crucial to maintain the stability and activity of this compound.

ConditionStorage Duration
Powder
-80°C2 years
-20°C1 year
In Solvent
-80°C6 months
-20°C1 month

Store in a sealed container, away from moisture.[1]

Q4: How do I reconstitute this compound?

This compound is soluble in water up to 40 mg/mL (32.78 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[1][2] For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile water, which can then be further diluted in the appropriate cell culture medium. If using water as the solvent for the stock solution, it is advisable to filter-sterilize the working solution using a 0.22 µm filter before use.[1] For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with an aqueous buffer.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

Potential Cause: Interference from the Trifluoroacetate (TFA) counterion.

Explanation: RC-3095 is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process. Residual TFA in the peptide preparation can be toxic to cells, even at nanomolar concentrations, potentially affecting cell viability, proliferation, and signaling pathways.[3] This can lead to misleading or irreproducible results.

Solutions:

  • TFA Removal: For sensitive biological assays, it is highly recommended to remove the TFA counterion. This can be achieved through:

    • Lyophilization with Hydrochloric Acid (HCl): This process involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it. The stronger acid (HCl) displaces the weaker TFA.

    • Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counterions based on charge.

  • Accurate Peptide Quantification: The presence of TFA and water can significantly affect the net peptide content of a lyophilized powder. For accurate dosing, it is crucial to determine the net peptide content. This can be done using techniques like:

    • Amino Acid Analysis (AAA): Provides an accurate measure of the peptide concentration.

    • Quantitative NMR (qNMR): Can be used to quantify the peptide and the TFA content.[4][5]

  • Use TFA-free Peptides: If possible, purchase RC-3095 with a different counterion, such as acetate (B1210297) or hydrochloride.

Issue 2: Poor solubility or precipitation of the peptide.

Potential Cause: Aggregation of the peptide.

Explanation: Peptides, particularly those with hydrophobic residues, can be prone to aggregation in aqueous solutions. This can be influenced by factors such as pH, temperature, concentration, and the presence of salts.

Solutions:

  • Proper Dissolution Technique:

    • Start by dissolving the peptide in a small amount of a suitable organic solvent like DMSO if it is hydrophobic, and then slowly add the aqueous buffer while vortexing.

    • Use sonication to aid dissolution.

  • Optimize Buffer Conditions:

    • Adjust the pH of the buffer to be at least one unit away from the isoelectric point (pI) of the peptide.

    • Experiment with different salt concentrations, as both increasing and decreasing ionic strength can sometimes improve solubility.

  • Storage of Solutions: Store peptide solutions at low temperatures (-20°C or -80°C) to minimize aggregation over time. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Issue 3: High variability in in vivo studies.

Potential Cause: Inconsistent dosing, administration, or biological factors.

Explanation: Reproducibility in animal studies can be affected by a multitude of factors, from the preparation of the dosing solution to the health and handling of the animals.

Solutions:

  • Consistent Dosing Preparation:

    • Ensure the this compound is fully dissolved and the concentration is accurately determined before each experiment.

    • Prepare fresh dosing solutions for each experiment to avoid degradation.

  • Standardized Administration:

    • Use a consistent route and volume of administration. For RC-3095, subcutaneous (S.C.) injection is commonly reported.[1]

    • Ensure proper injection technique to minimize variability in absorption.

  • Animal Health and Acclimatization:

    • Use healthy animals from a reputable supplier.

    • Allow for an adequate acclimatization period before starting the experiment.

    • Monitor animal health throughout the study.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for the GRPR.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the GRPR in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin), and varying concentrations of unlabeled this compound.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled bombesin).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound.

    • Perform non-linear regression analysis to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Cell Proliferation (MTT) Assay

This protocol outlines a general method for assessing the effect of this compound on the proliferation of GRPR-expressing cancer cells.

Methodology:

  • Cell Seeding:

    • Seed GRPR-expressing cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Treat the cells with varying concentrations of this compound.

    • Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cell death if applicable.

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the results to determine the effect of this compound on cell proliferation.

Visualizations

GRP_Signaling_Pathway GRP GRP GRPR GRPR GRP->GRPR Binds Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Promotes RC3095 This compound RC3095->GRPR Blocks

Caption: GRP/GRPR Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (GRPR-expressing cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., MTT, Binding) incubation->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

Caption: General Experimental Workflow for this compound.

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: RC-3095 TFA In Vivo Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bombesin (B8815690)/gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA. The information provided is intended to assist in the design and execution of in vivo metabolic stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo half-life of RC-3095?

A1: The reported plasma elimination half-life of RC-3095 varies between species. In a Phase I clinical trial involving two patients with advanced solid malignancies, the plasma elimination half-life was between 8.6 and 10.9 hours.[1][2][3][4] However, it is important to note that the study mentioned challenges with the analytical methodology, which may have impacted the results.[1][3] In preclinical studies with rats, RC-3095 showed a much more rapid decline in serum concentrations, becoming undetectable 3 to 5 hours after intravenous or subcutaneous administration.[5] Peak serum levels in rats were observed at 2 minutes post-intravenous injection and 15 minutes post-subcutaneous injection.[5]

Q2: What are the known metabolites of this compound?

A2: Currently, there is no publicly available information detailing the specific in vivo metabolites of this compound. For peptide-based drugs, metabolic pathways can include proteolysis by peptidases. To identify the metabolic soft spots and characterize the metabolites of RC-3095, dedicated metabolite identification studies are recommended. These studies typically involve incubating the compound with liver microsomes, hepatocytes, or plasma from the species of interest, followed by analysis using high-resolution mass spectrometry to identify and characterize the resulting metabolites.

Q3: Which animal models are suitable for in vivo metabolic stability studies of RC-3095?

A3: Based on published preclinical research, both mice and rats have been used for in vivo studies of RC-3095, primarily for efficacy evaluation.[5][6][7][8][9][10] The choice of species for a metabolic stability study should be guided by the specific research question and, if applicable, by identifying the species whose metabolic profile most closely resembles that of humans.

Q4: What analytical methods are recommended for quantifying RC-3095 in biological matrices?

A4: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of RC-3095 in human plasma.[2][11] This method involves a simple protein precipitation step for sample preparation and has been established for use in pharmacokinetic studies.[2][11] Given the challenges with analytical methods mentioned in a clinical trial, validating the chosen analytical method for specificity, sensitivity, accuracy, and precision is crucial.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in pharmacokinetic data - Inconsistent dosing technique (e.g., subcutaneous vs. intraperitoneal).- Issues with animal handling and stress.- Problems with blood sample collection and processing.- Analytical method variability.- Ensure consistent and accurate administration of this compound.- Standardize animal handling procedures to minimize stress.- Follow a strict protocol for blood collection, processing, and storage to prevent degradation.- Thoroughly validate the analytical method for reproducibility and accuracy.
Rapid disappearance of RC-3095 in plasma - This may be the intrinsic pharmacokinetic property of the peptide in the chosen species, as observed in rats.[5]- Rapid metabolism by plasma or tissue peptidases.- Rapid clearance by renal or other routes.- Increase the frequency of early time point sampling to accurately capture the initial distribution and elimination phases.- Consider using protease inhibitors during sample collection if ex vivo degradation is suspected.- Investigate potential routes of elimination, such as analyzing urine and feces for the parent compound and metabolites.
Difficulty in detecting metabolites - Low concentrations of metabolites.- Metabolites are highly polar and not well-retained on standard reverse-phase LC columns.- Inappropriate analytical technique.- Concentrate the samples before analysis.- Use a more sensitive mass spectrometer.- Employ different chromatographic conditions (e.g., HILIC chromatography for polar metabolites).- Use radiolabeled RC-3095 to aid in the detection of all metabolites.
Discrepancy between preclinical and human pharmacokinetic data - Species differences in drug metabolism and clearance are common for peptides.- Conduct in vitro cross-species metabolism studies (e.g., using hepatocytes from rats, mice, and humans) to understand species-specific metabolic pathways.- This information can help in selecting the most appropriate animal model for predicting human pharmacokinetics.

Quantitative Data Summary

The following table summarizes the available quantitative pharmacokinetic data for RC-3095. Due to the limited publicly available data, a comprehensive summary is not possible.

Parameter Species Value Route of Administration Reference(s)
Plasma Elimination Half-life (t½) Human8.6 - 10.9 hoursNot Specified[1][2][3][4]
Time to Peak Serum Concentration (Tmax) Rat2 minutesIntravenous[5]
Time to Peak Serum Concentration (Tmax) Rat15 minutesSubcutaneous[5]
Time to Undetectable Serum Levels Rat3 - 5 hoursIntravenous & Subcutaneous[5]

Experimental Protocols

While a specific, detailed protocol for the in vivo metabolic stability of this compound is not publicly available, the following section outlines a general methodology based on standard practices for peptide drugs.

General Protocol for In Vivo Metabolic Stability Assessment in Rodents
  • Animal Model: Select the appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimatize the animals for at least one week before the experiment.

  • Dosing Formulation: Prepare a sterile, isotonic solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration: Administer this compound via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

    • Process the blood to obtain plasma by centrifugation at 4°C.

    • Store plasma samples at -80°C until analysis.

    • For metabolite identification, collection of urine and feces in metabolic cages may also be required.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Extract RC-3095 and its potential metabolites using a protein precipitation method (e.g., with cold acetonitrile).[2][11]

    • Analyze the extracts using a validated LC-MS/MS method.

    • For metabolite identification, use high-resolution mass spectrometry to obtain accurate mass and fragmentation data.

  • Data Analysis:

    • Calculate the concentration of RC-3095 at each time point using a standard curve.

    • Determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.

    • Analyze the mass spectrometry data to identify and structurally elucidate any metabolites.

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting animal_model Select Animal Model formulation Prepare Dosing Formulation animal_model->formulation administration Administer this compound formulation->administration sample_collection Collect Blood/Urine/Feces Samples administration->sample_collection sample_processing Process Samples (e.g., Plasma Isolation) sample_collection->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis metabolite_id Metabolite Identification lcms_analysis->metabolite_id pk_analysis Pharmacokinetic Analysis metabolite_id->pk_analysis data_summary Summarize Data pk_analysis->data_summary

Caption: Experimental workflow for in vivo metabolic stability assessment.

troubleshooting_logic cluster_investigation Investigation Path cluster_solutions_variability Solutions for Variability cluster_solutions_clearance Solutions for Rapid Clearance start Unexpected Results in PK Study high_variability High Data Variability? start->high_variability rapid_clearance Drug Cleared Too Rapidly? high_variability->rapid_clearance No check_dosing Review Dosing Protocol high_variability->check_dosing Yes early_timepoints Increase Early Time Points rapid_clearance->early_timepoints Yes check_sampling Review Sampling Protocol check_dosing->check_sampling validate_analytical Re-validate Analytical Method check_sampling->validate_analytical protease_inhibitors Use Protease Inhibitors early_timepoints->protease_inhibitors check_excretion Analyze Urine/Feces protease_inhibitors->check_excretion

Caption: Troubleshooting logic for pharmacokinetic studies.

References

Technical Support Center: Improving RC-3095 TFA Pharmacokinetics for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the pharmacokinetics of RC-3095 TFA in a research setting. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][] Bombesin and gastrin-releasing peptide (GRP) are peptides that can stimulate the growth of various types of cells, and their receptors are often overexpressed in certain cancer cells.[3][4] As a GRPR antagonist, RC-3095 works by blocking the binding of GRP to its receptor, thereby inhibiting downstream signaling pathways that are involved in cell proliferation and survival.[4] This mechanism of action has led to its investigation as a potential anti-cancer agent.[3]

Q2: What are the known pharmacokinetic properties of RC-3095?

Q3: What are the main challenges in working with peptide drugs like this compound?

A3: Peptide drugs, in general, present several challenges in drug development. They often have short half-lives due to rapid clearance and susceptibility to degradation by proteases.[6] Their bioavailability can be low, and they may exhibit poor permeability across cell membranes.[6] Additionally, working with peptides in a laboratory setting can be challenging due to issues with solubility, non-specific binding to surfaces, and protein binding in biological samples.[6]

Q4: What are the general strategies to improve the pharmacokinetics of peptide drugs?

A4: Several strategies can be employed to improve the pharmacokinetic profile of peptide drugs, including:

  • Chemical Modification: This includes PEGylation (attaching polyethylene (B3416737) glycol chains), which can increase the size of the peptide and shield it from degradation, thereby extending its half-life.[7]

  • Sustained-Release Formulations: Encapsulating the peptide in biodegradable polymers or hydrogels can allow for a slow and sustained release over time, reducing the need for frequent administration.[8][9]

  • Amino Acid Substitution: Replacing certain amino acids with unnatural or D-amino acids can enhance stability against enzymatic degradation.

  • Fusion to Larger Proteins: Fusing the peptide to a larger protein like albumin or an Fc fragment can significantly increase its circulatory half-life.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during pharmacokinetic studies of this compound.

Issue 1: Low or no detectable this compound in plasma samples.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper sample handling and storage. Collect blood in tubes containing protease inhibitors and keep samples on ice. Store plasma at -80°C until analysis.
Poor extraction recovery Optimize the protein precipitation or solid-phase extraction (SPE) method. Experiment with different organic solvents and pH conditions.
Non-specific binding Use low-binding polypropylene (B1209903) tubes for sample collection and processing.[6] Consider adding a small amount of a non-ionic surfactant to your solutions.
Instrument sensitivity issues Confirm the LC-MS/MS system is properly calibrated and tuned. Run a system suitability test with a known standard.

Issue 2: High variability in pharmacokinetic data between subjects.

Possible Cause Troubleshooting Step
Inconsistent dosing Ensure accurate and consistent administration of this compound. For subcutaneous injections, ensure the injection site and technique are consistent.
Differences in subject physiology Ensure that the age, weight, and health status of the animals are as uniform as possible.
Variable sample collection times Adhere strictly to the predetermined blood sampling time points.
Analytical variability Include a sufficient number of quality control (QC) samples at different concentrations in each analytical run to monitor assay performance.

Issue 3: Poor peak shape or chromatography during LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Column contamination Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase Optimize the mobile phase composition and gradient to improve peak shape.
Matrix effects Employ a more rigorous sample clean-up method, such as solid-phase extraction, to remove interfering matrix components.

Data Presentation

Pharmacokinetic Parameters of RC-3095 in Humans

The following table summarizes the limited human pharmacokinetic data available for RC-3095 from a phase I clinical trial. It is important to note that this data was obtained from only two patients and the study reported analytical difficulties, which may impact the reliability of these values.[5]

ParameterValueSpeciesRoute of AdministrationReference
Plasma Elimination Half-life (t½)8.6 - 10.9 hoursHumanSubcutaneous[5]
Therapeutic Plasma Concentration>100 ng/mL for ~8 hoursHumanSubcutaneous[5]

Note: Comprehensive preclinical pharmacokinetic data for this compound, including Cmax, Tmax, and AUC in relevant animal models, are not publicly available in the reviewed literature. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

Quantification of RC-3095 in Plasma by LC-MS/MS

This protocol is adapted from a published method for the quantification of RC-3095 in human plasma and can be modified for use with preclinical samples.[10]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transition: Monitor the appropriate precursor-to-product ion transition for RC-3095.

c. Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

  • Analyze these samples alongside the study samples to ensure the accuracy and precision of the assay.

Subcutaneous Administration of this compound in Mice

This protocol provides a general guideline for the subcutaneous administration of peptide solutions to mice.

a. Materials

  • Sterile this compound solution at the desired concentration in a suitable vehicle (e.g., sterile saline).

  • Sterile insulin (B600854) syringes (28-31 gauge).

  • 70% ethanol (B145695) wipes.

b. Procedure

  • Gently restrain the mouse by scruffing the back of the neck.

  • Wipe the intended injection site (typically the loose skin between the shoulder blades) with a 70% ethanol wipe.

  • Pinch the skin to form a tent.

  • Insert the needle at the base of the tented skin, parallel to the spine.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

General Protocol for PEGylation of this compound

This protocol outlines a general approach for the PEGylation of a peptide like RC-3095. The specific reaction conditions will need to be optimized for RC-3095.

a. Materials

  • This compound.

  • Activated PEG derivative (e.g., PEG-NHS ester).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., Tris buffer).

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography).

b. Procedure

  • Dissolve this compound in the reaction buffer to a concentration of 1-5 mg/mL.

  • Dissolve the activated PEG derivative in the reaction buffer.

  • Add the PEG solution to the peptide solution at a specific molar ratio (e.g., 1:1, 1:2, 1:5 peptide:PEG).

  • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated peptide from the reaction mixture using an appropriate chromatography method.

  • Characterize the purified product by methods such as SDS-PAGE and mass spectrometry to confirm PEGylation and purity.

Development of a Sustained-Release Formulation (Microencapsulation)

This section describes the principle of developing a sustained-release formulation for this compound using microencapsulation in a biodegradable polymer like PLGA (poly(lactic-co-glycolic acid)).[1][8][9]

a. Principle

The peptide is encapsulated within microspheres made of a biodegradable polymer.[1] When injected, these microspheres slowly degrade, releasing the peptide over an extended period.[8][9]

b. General Procedure (Solvent Evaporation Method)

  • Dissolve PLGA in a volatile organic solvent (e.g., dichloromethane).

  • Disperse the this compound powder in the polymer solution.

  • Emulsify this organic phase in an aqueous phase containing a surfactant to form small droplets.

  • Stir the emulsion to allow the organic solvent to evaporate, which causes the polymer to precipitate and form solid microspheres encapsulating the peptide.

  • Collect the microspheres by filtration or centrifugation, wash them, and dry them.

  • The resulting microspheres can then be resuspended in a sterile vehicle for injection.

Mandatory Visualizations

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds RC3095 This compound RC3095->GRPR Blocks G_Protein Gq/11 G-Protein GRPR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca2->Downstream PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PK_Workflow Start Start: PK Study Dosing Dose Administration (e.g., Subcutaneous) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & PK Parameter Calculation Analysis->Data End End: PK Profile Data->End Troubleshooting_Tree Issue Low/No Analyte Signal? Check_Standard Is the system suitability standard signal strong? Issue->Check_Standard Instrument_Issue Troubleshoot LC-MS/MS (e.g., clean source, recalibrate) Check_Standard->Instrument_Issue No Sample_Prep_Issue Issue is likely in sample preparation Check_Standard->Sample_Prep_Issue Yes Check_Recovery Spike known amount of analyte pre- and post-extraction. Is recovery low? Sample_Prep_Issue->Check_Recovery Optimize_Extraction Optimize extraction method (solvent, pH, etc.) Check_Recovery->Optimize_Extraction Yes Check_Binding Use low-bind tubes. Test for protein binding. Check_Recovery->Check_Binding No Optimize_Binding Modify sample prep to disrupt protein binding (e.g., denaturants) Check_Binding->Optimize_Binding Yes Degradation_Issue Consider analyte degradation. Use protease inhibitors. Check_Binding->Degradation_Issue No

References

Long-term storage and handling of RC-3095 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of RC-3095 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). As a G protein-coupled receptor (GPCR), GRPR activation typically initiates a signaling cascade through Gq proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Downstream effects include the activation of the MAPK/ERK and PI3K/Akt signaling pathways. By blocking the binding of gastrin-releasing peptide (GRP) to GRPR, this compound inhibits these downstream signaling events, which have been implicated in various physiological and pathophysiological processes, including cell proliferation and inflammation.

Q2: What are the recommended long-term storage conditions for this compound?

Proper storage is crucial to maintain the integrity and activity of this compound. The recommended storage conditions for both the lyophilized powder and solutions are summarized below. For optimal stability, it is highly recommended to store the lyophilized peptide at -80°C and to prepare fresh solutions as needed. If storing in solution, it is best practice to aliquot into single-use volumes to minimize freeze-thaw cycles.[1]

Data Presentation: Storage and Stability of this compound

FormStorage TemperatureShelf LifeKey Considerations
Lyophilized Powder -80°C2 yearsStore in a tightly sealed container, away from moisture and light.[2]
-20°C1 yearEnsure the container is well-sealed to prevent moisture absorption.
In Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use sterile buffer (pH 5-6).
-20°C1 monthProne to degradation; shorter shelf life compared to -80°C.[3]

Experimental Protocols

Reconstitution of Lyophilized this compound
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of atmospheric moisture.[4]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

  • Solvent Addition: Add the desired volume of sterile, high-purity water. This compound is soluble in water up to 40 mg/mL.

  • Dissolution: Gently vortex or swirl the vial to mix. Sonication in a water bath for a few minutes may be necessary to fully dissolve the peptide.[6]

  • Sterilization (for in-vivo use): If the reconstituted solution is intended for in-vivo experiments, it should be filter-sterilized using a 0.22 µm filter.

In-Vivo Administration Protocol (Rodent Models)

The following are generalized protocols for subcutaneous and intravenous injections. Dosages should be optimized for your specific experimental model. Published studies have used doses ranging from 0.3 mg/kg to 1.0 mg/kg for subcutaneous injection in mice and rats.[7][8]

Subcutaneous (SC) Injection in Mice: [9][10][11][12][13]

  • Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection.

  • Injection Site Preparation: If necessary, disinfect the injection site (e.g., the scruff of the neck) with 70% ethanol (B145695).

  • Injection: Lift the loose skin to form a "tent." Insert a sterile 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

  • Administration: Slowly and steadily inject the this compound solution.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.

Intravenous (IV) Injection in Rats (via tail vein): [9][14][15][16][17]

  • Animal Warming and Restraint: Warm the rat under a heat lamp or in a warming chamber for 5-10 minutes to dilate the tail veins. Place the rat in a suitable restrainer.

  • Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with 70% ethanol can help visualize the veins.

  • Needle Insertion: Using a sterile 25-27 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle, parallel to the tail. A small "flash" of blood in the needle hub may indicate successful placement.

  • Administration: Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned.

  • Withdrawal and Pressure: After injection, withdraw the needle and apply firm but gentle pressure to the injection site with sterile gauze to prevent bleeding.

Mandatory Visualizations

GRPR_Signaling_Pathway GRPR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Inhibits Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates AKT Akt PI3K->AKT Activates Downstream Downstream Effects (e.g., Proliferation, Inflammation) AKT->Downstream MAPK_ERK->Downstream experimental_workflow In-Vivo Experimental Workflow with this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Reconstitution Reconstitute this compound in sterile water/saline Dose_Calc Calculate Dose (e.g., 0.3-1.0 mg/kg) Reconstitution->Dose_Calc Syringe_Prep Prepare Syringes (Filter-sterilize if needed) Dose_Calc->Syringe_Prep Animal_Prep Prepare Animal (e.g., weigh, warm for IV) Syringe_Prep->Animal_Prep Administration Administer this compound (SC or IV) Animal_Prep->Administration Observation Observe Animal (Monitor for adverse effects) Administration->Observation Endpoint Experimental Endpoint (e.g., behavioral test, tissue collection) Observation->Endpoint Data_Collection Data Collection (e.g., behavioral scores, biomarker levels) Endpoint->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Validation & Comparative

A Comparative Guide to RC-3095 TFA and Other Gastrin-Releasing Peptide Receptor (GRPR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA, with other notable alternatives in the field. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers and professionals in drug development.

Gastrin-releasing peptide (GRP) and its receptor (GRPR) play a significant role in various physiological processes and are implicated in the proliferation of several cancer types, including prostate, breast, and small cell lung cancer. Consequently, the development of GRPR antagonists as potential anti-cancer therapeutics has been an active area of research. This guide focuses on the comparative performance of this compound against other well-characterized GRPR antagonists.

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other GRPR antagonists. It is important to note that the data presented has been compiled from various studies, and direct comparison may be limited due to differences in experimental conditions, cell lines, and assay types.

Table 1: Comparative In Vitro Binding and Functional Activity of GRPR Antagonists

AntagonistCell LineAssay TypeIC50 / EC50 (nM)Reference
RC-3095 U266GRPR Redistribution (Internalization)~100[1]
RC-3940-II CFPAC-1Competition Binding50-fold higher affinity than RC-3095[2]
natIn-DOTA-RM26 PC-3Competition Binding4.5 ± 0.7[3]
NeoBOMB1 PC-3Competition Binding1-2[4]
ATBBN PC-3Competition Binding16.4[1]
DB8 PC-3Competition Binding0.26

Disclaimer: The data in this table is sourced from multiple publications. Variations in experimental protocols and conditions should be considered when comparing values.

Table 2: Comparative In Vivo Anti-Tumor Efficacy of GRPR Antagonists

AntagonistCancer ModelDosing RegimenTumor Growth InhibitionReference
RC-3095 H-69 SCLC Xenograft10 µ g/day for 5 weeks~50%[5]
RC-3940-II H-69 SCLC Xenograft10 µ g/day for 5 weeks60-70%[5]
177Lu-JMV4168 PC-3 Xenograft4 cyclesSignificant tumor regression[3]

SCLC: Small Cell Lung Carcinoma

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies involved in the evaluation of GRPR antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

GRPR_Signaling_Pathway GRPR Signaling Pathway cluster_membrane Cell Membrane GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (Cell Proliferation, etc.) Ca_release->Downstream PKC->Downstream Antagonist This compound (Antagonist) Antagonist->GRPR Blocks

Caption: GRPR Signaling Pathway. This diagram illustrates the Gq-coupled signaling cascade initiated by GRP binding to its receptor, and the inhibitory action of antagonists like this compound.

Experimental_Workflow Experimental Workflow for GRPR Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Competition Binding Assay (Determine IC50/Ki) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay Functional Assays (e.g., Calcium Mobilization, Internalization) Functional_Assay->Data_Analysis Xenograft Tumor Xenograft Model (e.g., PC-3 in nude mice) Treatment Antagonist Administration Xenograft->Treatment Efficacy Tumor Volume Measurement Treatment->Efficacy Efficacy->Data_Analysis Start Start Start->Binding_Assay Start->Functional_Assay Data_Analysis->Xenograft Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of GRPR antagonists.

Detailed Experimental Protocols

A thorough evaluation of GRPR antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Competition Binding Assay

This assay determines the binding affinity (IC50 or Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GRPR.

  • Cell Culture: GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) are cultured to near confluency in appropriate media.

  • Cell Harvesting and Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled GRPR ligand (e.g., 125I-[Tyr4]BBN) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key event in GRPR signaling.

  • Cell Culture and Plating: GRPR-expressing cells are seeded into black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the GRPR antagonist (e.g., this compound).

  • Agonist Stimulation and Signal Detection: A known GRPR agonist (e.g., GRP) is added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the GRPR antagonist in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Cell Implantation: GRPR-expressing human cancer cells (e.g., H-69 SCLC or PC-3 prostate cancer cells) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups. The treatment group receives regular administration of the GRPR antagonist (e.g., daily subcutaneous injections of this compound).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition in the treated group compared to the control group is calculated to determine the in vivo efficacy of the antagonist.[5]

Conclusion

This compound is a well-characterized GRPR antagonist that has demonstrated efficacy in preclinical models. The available data suggests that newer generations of antagonists, such as RC-3940-II, may offer improved binding affinity and in vivo anti-tumor activity. The choice of a specific GRPR antagonist for research or therapeutic development will depend on a variety of factors, including the specific cancer type, the desired pharmacokinetic profile, and the intended application (e.g., standalone therapy, combination therapy, or as a targeting agent for radionuclide therapy). This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the available GRPR antagonists.

References

A Comparative Guide to RC-3095 TFA and Non-Peptide GRPR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the peptidic Gastrin-Releasing Peptide Receptor (GRPR) antagonist, RC-3095 TFA, and various non-peptide GRPR antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific studies.

Introduction to GRPR Antagonism

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in various physiological and pathological processes.[1] Its overexpression in several cancers, including prostate, breast, and lung, has made it a focal point for oncological research and therapeutic development.[1] GRPR antagonists block the receptor's signaling pathways, which can inhibit cancer cell proliferation and other downstream effects.[1][2] These antagonists are broadly categorized into two classes: peptide-based, like RC-3095, and non-peptide small molecules.[2]

RC-3095 is a selective bombesin/GRPR antagonist that has demonstrated anti-inflammatory and anti-tumor effects in preclinical models.[3][4][5] Non-peptide antagonists, such as PD176252, offer an alternative with different physicochemical properties that can influence their pharmacokinetic profiles and bioavailability.[2]

Structural and Mechanistic Differences

The fundamental difference between these two classes of antagonists lies in their chemical nature. This structural variance dictates their interaction with the GRPR and their overall pharmacological properties.

G cluster_0 Antagonist Classes cluster_1 Characteristics cluster_2 Receptor Interaction Peptide Antagonist Peptide Antagonist Peptide_Char RC-3095 (Peptide) - Mimics natural ligand (Bombesin) - High affinity & specificity - Susceptible to proteolysis - Poor oral bioavailability Peptide Antagonist->Peptide_Char Non-Peptide Antagonist Non-Peptide Antagonist NonPeptide_Char e.g., PD176252 (Non-Peptide) - Small molecule - Structurally distinct from ligand - Improved metabolic stability - Potential for oral bioavailability Non-Peptide Antagonist->NonPeptide_Char GRPR GRPR Peptide_Char->GRPR Competitive Antagonism NonPeptide_Char->GRPR Competitive Antagonism

Comparative Performance Data

The following tables summarize key quantitative data for RC-3095 and representative non-peptide antagonists. It is important to note that these values are often determined in different experimental systems, which can influence direct comparability.

Table 1: Binding Affinity (IC50/Ki)

CompoundClassIC50 / Ki (nM)Cell LineRadioligandReference
RC-3095 Peptide~1-10 (IC50)PC-3 / HEK293¹²⁵I-[Tyr⁴]Bombesin[6][7]
PD176252 Non-Peptide~2.5 (Ki)NCI-H1299 cells¹²⁵I-[Tyr⁴]Bombesin[8]
BIM-26226 Peptide~1.6 (IC50)H-345 cells¹²⁵I-[Tyr⁴]Bombesin[2]

Lower values indicate higher binding affinity.

Table 2: Pharmacokinetic Properties

ParameterRC-3095 (Peptide Class)Non-Peptide Antagonists
Metabolic Stability Generally lower, susceptible to enzymatic degradation.[9]Generally higher, more resistant to proteases.[2]
Oral Bioavailability Typically low due to size and degradation.Potentially higher, a key advantage of small molecules.
Half-life Often shorter, requiring more frequent administration.Can be engineered for a longer half-life.
Tumor Retention In radiolabeled forms, antagonists often show better tumor-to-background ratios than agonists.[10]Similar to peptide antagonists, can exhibit favorable tumor targeting.

GRPR Signaling Pathway and Antagonist Action

GRPR activation by its natural ligand, gastrin-releasing peptide (GRP), initiates a signaling cascade through Gαq proteins. This leads to the activation of Phospholipase C (PLC), which subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key event in many cellular responses. Both RC-3095 and non-peptide antagonists act by competitively blocking GRP from binding to the receptor, thereby inhibiting this entire downstream cascade.

// Nodes GRP [label="GRP (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; GRPR [label="GRPR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antagonist [label="RC-3095 or\nNon-Peptide Antagonist", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; G_Protein [label="Gαq/11", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_Release [label="Intracellular\nCa²⁺ Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(e.g., Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GRP -> GRPR [label="Binds & Activates", color="#202124"]; Antagonist -> GRPR [label="Binds & Blocks", color="#EA4335", style=dashed, arrowhead=tee]; GRPR -> G_Protein [label="Activates", color="#202124"]; G_Protein -> PLC [label="Activates", color="#202124"]; PLC -> PIP2 [label="Cleaves", color="#202124"]; PIP2 -> IP3 [color="#5F6368"]; PIP2 -> DAG [color="#5F6368"]; IP3 -> Ca_Release [label="Triggers", color="#202124"]; DAG -> Cellular_Response [label="Activates PKC", color="#202124"]; Ca_Release -> Cellular_Response [label="Mediates", color="#202124"]; } dot Figure 2: GRPR signaling pathway and the inhibitory action of antagonists.

Key Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. Below are outlines of the typical protocols used.

Competitive Binding Assay

This assay quantifies the affinity of a test compound (e.g., RC-3095) for a receptor by measuring its ability to compete with a radiolabeled ligand.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Seed GRPR-expressing cells\n(e.g., PC-3) in plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Incubate cells with varying\nconcentrations of test antagonist", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Add a fixed concentration of\nradiolabeled ligand (e.g., ¹²⁵I-Bombesin)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Incubate to reach binding\nequilibrium", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Wash cells to remove\nunbound radioligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Step6 [label="Measure bound radioactivity\n(e.g., using a gamma counter)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Calculate IC50/Ki values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> Step5 [color="#5F6368"]; Step5 -> Step6 [color="#5F6368"]; Step6 -> End [color="#5F6368"]; } dot Figure 3: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Cell Culture: GRPR-positive cells (e.g., human prostate cancer PC-3 cells) are cultured and seeded into multi-well plates (24- or 96-well) 24-48 hours prior to the assay.[11][12]

  • Assay Conditions: On the day of the experiment, the growth medium is replaced with a binding buffer.[12]

  • Competition: Cells are incubated with increasing concentrations of the unlabeled antagonist (RC-3095 or non-peptide antagonist) along with a constant, low concentration of a radiolabeled GRPR ligand, typically ¹²⁵I-[Tyr⁴]Bombesin.[11][12]

  • Incubation: The plates are incubated for a defined period (e.g., 1 hour) at a specific temperature (e.g., 27°C or 37°C) to allow the binding to reach equilibrium.[12]

  • Washing and Lysis: After incubation, unbound radioligand is removed by washing the cells. The cells are then lysed to release the bound radioligand.

  • Quantification: The amount of radioactivity in the cell lysates is measured using a gamma counter. The data is then analyzed to determine the concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value).

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a direct consequence of GRPR signaling.

Protocol Details:

  • Cell Preparation: GRPR-expressing cells are seeded in a multi-well plate (typically 96- or 384-well).[13]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium 5/6 Assay Kit) for a specific duration (e.g., 30-60 minutes) at 37°C.[11][13] This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Antagonist Pre-incubation: The test antagonist (RC-3095 or non-peptide) is added to the wells and pre-incubated for a short period.

  • Agonist Stimulation: A GRPR agonist (e.g., Bombesin or GRP) is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in fluorescence are monitored in real-time using a plate reader (e.g., a FlexStation or FLIPR system).[11][14] An effective antagonist will prevent or reduce the fluorescence spike that is normally observed upon agonist addition. The results are used to calculate the antagonist's potency (IC50).

Conclusion

The choice between this compound and a non-peptide GRPR antagonist depends heavily on the experimental context.

  • This compound is a well-characterized, high-affinity peptidic antagonist ideal for in vitro and acute in vivo studies where direct mimicry of ligand competition is desired. Its known anti-inflammatory and anti-tumor properties make it a valuable tool for preclinical efficacy studies.[3][5]

  • Non-peptide antagonists offer the significant advantages of improved metabolic stability and the potential for oral bioavailability. These characteristics make them more suitable for chronic in vivo studies and as scaffolds for the development of orally active therapeutic agents.[2]

Researchers should consider the specific requirements of their study, including the desired route of administration, duration of the experiment, and the importance of pharmacokinetic parameters, when selecting the most appropriate GRPR antagonist.

References

Pharmacological Profile and Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of RC-3095 TFA, PD 176252, and SB-222200 for Researchers and Drug Development Professionals

In the landscape of pharmacological research, the precise selection of tool compounds is critical for elucidating biological pathways and for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of three widely used receptor antagonists: this compound, a selective antagonist for the gastrin-releasing peptide receptor (GRPR); PD 176252, a dual antagonist for the bombesin (B8815690) receptors BB1 and BB2 with off-target activity; and SB-222200, a selective antagonist for the neurokinin-3 (NK-3) receptor. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

The fundamental difference between these three compounds lies in their primary molecular targets, which dictates their distinct pharmacological effects. This compound is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] PD 176252 is a non-peptide antagonist that targets both the neuromedin B receptor (NMB-R or BB1) and GRPR (BB2).[3][4][5] In contrast, SB-222200 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[6][7][8]

A key differentiator for PD 176252 is its potent agonist activity at human formyl-peptide receptors (FPR1 and FPR2), an important consideration for interpreting experimental results.[9][10] The quantitative binding affinities and functional potencies are summarized in the table below.

CompoundPrimary Target(s)Secondary Target(s)Binding Affinity (Ki)Functional Potency (IC50)
This compound GRPR (BB2)-Low nanomolar range (estimated)¹Not explicitly found
PD 176252 BB1 (NMB-R), BB2 (GRP-R)FPR1, FPR2 (agonist)BB1: 0.15 nM[3], 0.17 nM[4][5] BB2: 1.0 nM[3][4][5]2 µM (C6 glioma cell proliferation)[4][5] 5 µM (NCI-H1299 xenograft proliferation)[4][5]
SB-222200 NK-3 Receptor-hNK-3: 4.4 nM[6][7][8] hNK-1: >100,000 nM[6][7][8] hNK-2: 250 nM[6][7][8]18.4 nM (NKB-induced Ca2+ mobilization)[6][7][8]
¹Quantitative data for this compound is not readily available in the public domain, however, related bombesin antagonist conjugates show IC50 values in the 2.5–25 nM range for GRPR binding.[4] It has been demonstrated to effectively inhibit the binding of radiolabeled bombesin to its receptors.[5]

Mechanism of Action and Signaling Pathways

The signaling cascades initiated by the activation of the respective target receptors are crucial to understanding the functional consequences of their antagonism by these compounds.

This compound and PD 176252 (Antagonist Activity): Both compounds antagonize bombesin receptors (GRPR for RC-3095; BB1 and BB2 for PD 176252), which are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[11] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the binding of endogenous ligands like gastrin-releasing peptide (GRP) and neuromedin B (NMB), this compound and PD 176252 inhibit these downstream signaling events.

PD 176252 (Agonist Activity): As an agonist of formyl-peptide receptors (FPRs), PD 176252 activates a distinct signaling pathway. FPRs are also GPCRs, but they canonically couple to Gi/o proteins.[12] This leads to the dissociation of the Gβγ subunit, which activates PLCβ and the PI3K-Akt pathway, ultimately resulting in calcium mobilization and cellular responses such as chemotaxis.[9][12]

SB-222200: The NK-3 receptor is a GPCR that, similar to bombesin receptors, couples to Gq/11 proteins.[2] Its activation by the endogenous ligand neurokinin B (NKB) stimulates the PLCβ pathway, leading to IP3-mediated calcium release and DAG-mediated PKC activation.[2][6] SB-222200 acts as a competitive antagonist, blocking the binding of NKB and thereby inhibiting this signaling cascade.

GRPR_NK3R_Signaling cluster_receptor Cell Membrane ligand GRP / NMB or NKB receptor GRPR / BB1 or NK-3R ligand->receptor g_protein Gq/11 receptor->g_protein antagonist This compound PD 176252 SB-222200 antagonist->receptor Blocks plc PLC g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

GRPR and NK-3R Gq-PLC Signaling Pathway

FPR_Signaling cluster_receptor Cell Membrane ligand PD 176252 (Agonist) receptor FPR1 / FPR2 ligand->receptor g_protein Gi/o receptor->g_protein g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates plc_beta PLCβ g_beta_gamma->plc_beta pi3k PI3K g_beta_gamma->pi3k pip2 PIP2 plc_beta->pip2 Hydrolyzes akt Akt pi3k->akt ip3 IP3 pip2->ip3 ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response (e.g., Chemotaxis) akt->cellular_response ca_release->cellular_response

FPR Gi-PLC Signaling Pathway (PD 176252 Agonist Activity)

Experimental Protocols

The characterization of these compounds typically involves radioligand binding assays to determine their affinity for the target receptor and functional assays, such as calcium mobilization, to assess their antagonist or agonist activity.

General Radioligand Binding Assay Protocol (Competitive Binding)

This protocol is used to determine the binding affinity (Ki) of a test compound.

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr⁴]bombesin for GRPR, or ¹²⁵I-[MePhe⁷]neurokinin B for NK-3R) with varying concentrations of the unlabeled test compound (this compound, PD 176252, or SB-222200) and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

General Calcium Mobilization Assay Protocol

This protocol is used to measure the functional activity of the compounds.

  • Cell Preparation: Culture cells expressing the receptor of interest in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition:

    • For Antagonist Activity: Add the antagonist (this compound, PD 176252, or SB-222200) at various concentrations and incubate. Then, add a known agonist for the receptor (e.g., GRP or NKB) and measure the change in fluorescence.

    • For Agonist Activity (PD 176252 at FPRs): Add PD 176252 at various concentrations and directly measure the change in fluorescence.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For antagonists, the IC50 is the concentration that inhibits 50% of the agonist-induced response. For agonists, the EC50 is the concentration that produces 50% of the maximal response.

Experimental_Workflow start Start: Select Test Compound (this compound, PD 176252, or SB-222200) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Mobilization Assay start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki determine_ic50 Determine Functional Potency (IC50/EC50) functional_assay->determine_ic50 compare Compare Pharmacological Profiles determine_ki->compare determine_ic50->compare

General Experimental Workflow for Compound Comparison

In-Vivo and Preclinical Observations

This compound: This compound has demonstrated anti-inflammatory effects in animal models of arthritis and colitis.[1][2][13][14] It has also been shown to inhibit tumor growth in various cancer models, including small cell lung carcinoma and pancreatic cancer.[15] A phase I clinical trial showed that RC-3095 could decrease plasma gastrin levels. The plasma half-life in humans was reported to be between 8.6 and 10.9 hours.

PD 176252: In vivo studies have shown that PD 176252 can inhibit the proliferation of lung cancer xenografts in mice.[4][5] Its dual activity as a bombesin receptor antagonist and an FPR agonist should be carefully considered in the interpretation of in vivo data, as FPR activation can have pro-inflammatory effects.

SB-222200: This compound is orally bioavailable and penetrates the blood-brain barrier.[6][8] It has been shown to attenuate dopamine-mediated behaviors in animal models, suggesting its potential for treating central nervous system disorders. It also exhibits antihypertensive effects. The oral bioavailability in rats is approximately 46%, with a terminal half-life of 1.9 hours.[6][12]

Conclusion

The choice between this compound, PD 176252, and SB-222200 should be guided by the specific research question and the biological system under investigation.

  • This compound is a suitable tool for selectively studying the role of GRPR in various physiological and pathological processes, particularly in oncology and inflammation research.

  • PD 176252 offers potent antagonism of both BB1 and BB2 receptors, making it useful for studies where blockade of both receptor subtypes is desired. However, its significant off-target agonist activity at FPRs necessitates careful experimental design and data interpretation.

  • SB-222200 is a highly selective and centrally active NK-3 receptor antagonist, making it an excellent choice for investigating the role of the NK-3 receptor in the central nervous system and for preclinical studies of CNS disorders and hypertension.

By understanding the distinct pharmacological profiles, mechanisms of action, and available experimental data for each of these compounds, researchers can select the most appropriate tool to advance their scientific inquiries.

References

A Comparative Guide to RC-3095 TFA and Newer Generation Bombesin Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RC-3095 TFA and newer generation bombesin (B8815690) antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection and application of these compounds in cancer research and therapy.

Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that mediate a variety of physiological processes. Their receptors, particularly the GRP receptor (GRPR or BB2), are overexpressed in a range of cancers, including prostate, breast, lung, and pancreatic cancer, making them attractive targets for therapeutic intervention. Bombesin antagonists have been developed to block the growth-promoting effects of BBN/GRP. This guide focuses on the well-characterized antagonist this compound and compares its performance with several newer generation antagonists.

Performance Comparison of Bombesin Antagonists

The efficacy of bombesin antagonists is primarily evaluated based on their binding affinity to the GRP receptor and their ability to inhibit tumor growth in preclinical models. The following tables summarize key quantitative data for this compound and a selection of newer antagonists.

Table 1: In Vitro Binding Affinity of Bombesin Antagonists

CompoundReceptor SubtypeCell LineAssay TypeIC50 (nM)Ki (nM)Reference
RC-3095GRPRHs746TRadioligand Binding--[1]
RC-3940-IIGRPRCFPAC-1Radioligand Binding50x higher affinity than RC-3095-[2]
RC-3950-IIBombesin ReceptorsHs746TRadioligand BindingHigher affinity than RC-3095-[1]
Demobesin 1GRPRPC-3Radioligand Binding0.70 ± 0.08-[3]
[¹¹¹In]RM1GRPRPC-3Radioligand Binding--[4]
Ga-LW02060GRPRPC-3Competition Binding-5.57 ± 2.47[5]
Ga-LW02080GRPRPC-3Competition Binding-21.7 ± 6.69[5]
Lu-LW02060GRPRPC-3Competition Binding-8.00 ± 2.61[5]
Lu-LW02080GRPRPC-3Competition Binding-32.1 ± 8.14[5]

Note: A direct comparison of IC50 and Ki values is challenging due to variations in experimental conditions across different studies. The table highlights the reported affinities and provides references for further details.

Table 2: In Vivo Efficacy of Bombesin Antagonists in Xenograft Models

CompoundCancer TypeAnimal ModelDosageTreatment DurationTumor Growth Inhibition (%)Reference
RC-3095Gastric Cancer (Hs746T)Nude Mice10 µg, s.c. twice daily21 days76.9% (growth rate reduction)[1]
RC-3095Breast Cancer (MDA-MB-231)Nude Mice10 µg, s.c. twice daily5 weeks57.7% (volume reduction)[6]
RC-3095Glioma (C-6)Nude MiceNot specifiedNot specified60%[7]
RC-3940-IIBreast Cancer (MDA-MB-231)Nude Mice10 µg, s.c. twice daily5 weeks72.4% (volume reduction)[6]
RC-3940-IIColon Cancer (HT-29, HCT-116, HCT-15)Nude Mice10 µ g/day , s.c.Not specified26-65% (volume reduction)[2]
[⁹⁹ᵐTc]Demobesin 1Prostate Cancer (PC-3)SCID Nude MiceNot applicable (imaging agent)-High tumor uptake[8]

Bombesin Receptor Signaling Pathways

Bombesin receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like GRP, initiate a cascade of intracellular signaling events. These pathways are crucial for cell proliferation, survival, and migration. Bombesin antagonists exert their anti-tumor effects by blocking these signaling cascades. There are three main subtypes of bombesin receptors: BB1 (NMBR), BB2 (GRPR), and the orphan receptor BB3. While they share common signaling elements, there are also potential differences in their downstream effector activation.

General Bombesin Receptor Signaling Pathway

Activation of bombesin receptors, primarily through Gαq/11 and Gα12/13 proteins, leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events, in turn, can lead to the activation of downstream pathways like the MAPK/ERK pathway and transactivation of the Epidermal Growth Factor Receptor (EGFR), ultimately promoting cell growth and survival.

Bombesin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BBN_GRP Bombesin/GRP GRPR Bombesin Receptor (BB1, BB2, BB3) BBN_GRP->GRPR Binds G_protein Gαq/11, Gα12/13 GRPR->G_protein Activates EGFR EGFR GRPR->EGFR Transactivates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->MAPK_ERK Activates Proliferation Cell Proliferation, Survival, Migration MAPK_ERK->Proliferation Promotes Antagonist Bombesin Antagonist (e.g., RC-3095) Antagonist->GRPR Blocks

Caption: General Bombesin Receptor Signaling Pathway.

Bombesin Receptor Subtype Signaling

While the general pathway is similar, the specific downstream effects can vary depending on the receptor subtype activated.

Bombesin_Receptor_Subtype_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_effects Primary Cellular Effects NMB Neuromedin B BB1 BB1 (NMBR) NMB->BB1 High Affinity GRP GRP BB2 BB2 (GRPR) GRP->BB2 High Affinity Unknown Unknown Ligand BB3 BB3 Unknown->BB3 Binds GI_effects Gastrointestinal Motility BB1->GI_effects Tumor_Growth Tumor Growth & Proliferation BB2->Tumor_Growth Metabolism Metabolic Regulation BB3->Metabolism

Caption: Bombesin Receptor Subtype Ligand Preference and Primary Effects.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of bombesin antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the bombesin receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test antagonist.

Materials:

  • Cell Line: PC-3 (human prostate cancer) or other cells endogenously or recombinantly expressing the GRP receptor.

  • Radioligand: [¹²⁵I-Tyr⁴]bombesin.

  • Test Compounds: this compound and newer generation bombesin antagonists.

  • Non-specific Binding Control: High concentration of unlabeled bombesin (e.g., 1 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Cell Culture: Culture PC-3 cells to confluency in appropriate media.

  • Membrane Preparation: Harvest cells, wash with cold PBS, and homogenize in binding buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of [¹²⁵I-Tyr⁴]bombesin (typically at or below its Kd).

    • Varying concentrations of the test antagonist.

    • For non-specific binding wells, add a high concentration of unlabeled bombesin.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start cell_culture Cell Culture (e.g., PC-3) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup (Radioligand, Antagonist, Membranes) membrane_prep->assay_setup incubation Incubation (Equilibrium) assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Gamma Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the potency of an antagonist in blocking GRP-induced calcium signaling.

Materials:

  • Cell Line: PC-3 or other GRP receptor-expressing cells.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Agonist: Gastrin-releasing peptide (GRP).

  • Test Compounds: this compound and newer generation bombesin antagonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye and add varying concentrations of the test antagonist. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of GRP (typically the EC80) and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium_Mobilization_Assay_Workflow start Start cell_plating Cell Plating (96-well plate) start->cell_plating dye_loading Calcium Dye Loading cell_plating->dye_loading antagonist_incubation Antagonist Incubation dye_loading->antagonist_incubation agonist_stimulation Agonist Stimulation & Fluorescence Reading antagonist_incubation->agonist_stimulation data_analysis Data Analysis (IC50) agonist_stimulation->data_analysis end End data_analysis->end

Caption: Workflow for a Calcium Mobilization Assay.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of bombesin antagonists in a living organism.

Objective: To assess the ability of a test antagonist to inhibit the growth of human tumor xenografts in immunocompromised mice.

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Cells: Human cancer cell line overexpressing GRP receptors (e.g., PC-3, Hs746T, MDA-MB-231).

  • Test Compounds: this compound and newer generation bombesin antagonists.

  • Vehicle Control: The solvent used to dissolve the antagonists.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the test antagonist or vehicle control according to the desired schedule (e.g., daily subcutaneous injections).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (length × width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

In_Vivo_Xenograft_Workflow start Start cell_implantation Tumor Cell Implantation start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization & Treatment tumor_growth->randomization tumor_measurement Tumor Volume Measurement randomization->tumor_measurement endpoint Study Endpoint & Tumor Excision tumor_measurement->endpoint Regular Intervals data_analysis Data Analysis (% TGI) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an In Vivo Tumor Xenograft Study.

This guide provides a comparative overview and detailed methodologies to aid researchers in the field of bombesin receptor-targeted cancer therapy. The selection of an appropriate antagonist will depend on the specific research question, the cancer type under investigation, and the desired experimental outcomes. Newer generation antagonists may offer advantages in terms of binding affinity and in vivo efficacy, and this guide serves as a starting point for further investigation.

References

Comparative Analysis of RC-3095 TFA Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the biological effects of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, across various cell lines. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's performance relative to other alternatives.

Introduction to this compound

This compound is a synthetic peptide analog that acts as a selective antagonist for the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] GRPR is a G protein-coupled receptor that, upon binding its ligand, gastrin-releasing peptide (GRP), activates downstream signaling cascades involved in cell proliferation, survival, and migration.[3] In various cancers, including those of the lung, colon, and pancreas, GRPR is often overexpressed, contributing to tumor growth and progression. By blocking the binding of GRP to its receptor, this compound has been shown to inhibit tumor growth and reduce inflammation in preclinical models.[3][4][5]

Data Presentation: In Vitro Efficacy of GRPR Antagonists

The following table summarizes the available quantitative data on the in vitro effects of this compound and its alternatives on different cancer cell lines. It is important to note that direct comparative studies across multiple cell lines are limited, and data has been compiled from various sources. Experimental conditions can influence the observed values.

CompoundCell LineCancer TypeAssayEndpointResultReference(s)
This compound U2OSOsteosarcomaGRPR RedistributionEC50~100 nM[6]
HT-29Colon CarcinomaELISANGF SecretionDecrease at 1 µM[7]
CFPAC-1Pancreatic AdenocarcinomaProliferation AssayInhibitionPowerful Inhibition (qualitative)[5]
C6 (rat)GliomaProliferation AssayInhibitionSignificant reduction (qualitative)[8]
RC-3940-II HT-29Colon CarcinomaCell Cycle AnalysisCell Cycle ArrestIncrease in S and G2/M phase at 10 µM[9]
HCT-116Colon CarcinomaProliferation AssayTumor Growth InhibitionSignificant reduction (in vivo)[9]
HCT-15Colon CarcinomaProliferation AssayTumor Growth InhibitionSignificant reduction (in vivo)[9]
SK-Hep-1Hepatocellular CarcinomaProliferation AssayTumor Growth Inhibition65-98% inhibition (in vivo)[10]
Hep-G2Hepatocellular CarcinomaProliferation AssayTumor Growth Inhibition73-82% inhibition (in vivo)[10]
PD 176252 N/AN/ABinding AssayKi (BB1/BB2)0.15 nM / 1.0 nM

Note: "N/A" indicates that the information was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the effects of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., HT-29, CFPAC-1)

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound or control by trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Mandatory Visualization

GRPR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by the binding of GRP to its receptor and the mechanism of inhibition by this compound.

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks Binding Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Downstream Downstream Signaling (MAPK, etc.) PKC->Downstream Ca_Release->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: GRPR signaling pathway and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

The diagram below outlines a typical experimental workflow for the validation of this compound effects in different cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., H-69, HT-29, CFPAC-1) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Migration Cell Migration/Invasion Assay (e.g., Transwell) Treatment->Migration Signaling Western Blot for Downstream Targets Treatment->Signaling Data_Quant Quantitative Data Analysis (IC50/EC50 Calculation) Viability->Data_Quant Apoptosis->Data_Quant Migration->Data_Quant Signaling->Data_Quant Comparison Comparison Across Cell Lines and with Alternatives Data_Quant->Comparison Conclusion Conclusion on Efficacy and Selectivity Comparison->Conclusion

Caption: Workflow for in vitro validation of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent by targeting the GRPR signaling pathway, which is implicated in the progression of various cancers. The available data, primarily from in vivo studies and limited in vitro assays, indicate its ability to inhibit tumor growth and modulate key cellular processes. However, a comprehensive understanding of its comparative efficacy across a broader range of cancer cell lines requires further investigation with standardized quantitative assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future studies, which will be crucial for the continued development and potential clinical application of this compound and other GRPR antagonists.

References

Comparative Analysis of GRPR Antagonists in Prostate Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading Gastrin-Releasing Peptide Receptor (GRPR) antagonists in preclinical prostate cancer models. The information is supported by experimental data to aid in the selection and development of promising therapeutic and diagnostic agents.

The Gastrin-Releasing Peptide Receptor, a G-protein coupled receptor, is a compelling target in oncology due to its overexpression in various malignancies, including prostate cancer.[1] Antagonists of GRPR have shown significant promise in both imaging and therapy of prostate tumors. This guide focuses on a comparative analysis of several key GRPR antagonists, including the non-radiolabeled compound RC-3095 and a series of radiolabeled bombesin (B8815690) analogs such as NeoBOMB1, RM2, and AMTG.

Performance Data of GRPR Antagonists

The following tables summarize the quantitative data on the in vitro binding affinity, cellular uptake, and in vivo tumor targeting capabilities of selected GRPR antagonists in prostate cancer models. The human prostate adenocarcinoma cell line, PC-3, which has high GRPR expression, is a commonly used model for these studies.[2][3]

Table 1: In Vitro Performance of GRPR Antagonists in PC-3 Cells

AntagonistIC50 (nM)Cellular Uptake (% of added radioactivity)Time PointCitation(s)
RC-3095 1 - 6Not ApplicableN/A[4]
NeoBOMB1 1 - 2~44.2% (as [¹⁷⁷Lu]Lu-NeoBOMB1)1 h[5]
RM2 1.5 - 4.0Not specified in direct comparisonN/A[6]
AMTG 1.5 - 4.0Not specified in direct comparisonN/A[6]

Table 2: In Vivo Biodistribution of Radiolabeled GRPR Antagonists in PC-3 Xenograft-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

AntagonistTime PointTumorBloodPancreasLiverKidneys
[⁶⁷Ga]Ga-NeoBOMB1 4 h30.7 ± 3.90.3 ± 0.118.9 ± 4.50.8 ± 0.14.5 ± 0.8
[¹¹¹In]In-NeoBOMB1 4 h28.6 ± 6.00.4 ± 0.120.1 ± 3.21.0 ± 0.25.1 ± 1.1
[¹⁷⁷Lu]Lu-NeoBOMB1 4 h42.4 ± 5.00.2 ± 0.025.3 ± 4.10.5 ± 0.13.9 ± 0.5
[¹⁷⁷Lu]Lu-RM2 4 h~35Not specifiedSignificantly lower than NeoBOMB1Not specifiedHigher than NeoBOMB1
[⁶⁸Ga]Ga-AMTG 1 h14.1 - 15.1Low12.6 - 30.7LowLow
[⁶⁸Ga]Ga-RM2 1 h14.1 - 15.1Low12.6 - 30.7LowLow

Data for NeoBOMB1 variants are from the same study for direct comparison.[7][5][8][9][10] A direct side-by-side comparison showed [¹⁷⁷Lu]Lu-RM2 had less pancreatic uptake and a shorter pancreatic half-life than [¹⁷⁷Lu]Lu-NeoBOMB1.[11] Preclinical comparisons of AMTG and RM2 showed comparable biodistribution profiles.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

In Vitro Competition Binding Assay

This assay determines the binding affinity (IC50) of a GRPR antagonist.

  • Cell Culture: PC-3 human prostate cancer cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.

  • Competition Reaction: Cells are incubated with a constant concentration of a radiolabeled GRPR ligand (e.g., [¹²⁵I-Tyr⁴]BBN) and varying concentrations of the unlabeled antagonist being tested.

  • Incubation: The reaction is typically carried out at 4°C for several hours to reach equilibrium.

  • Washing and Lysis: Unbound radioligand is removed by washing, and the cells are lysed to release the bound radioactivity.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.[12]

In Vivo Biodistribution Studies in a Prostate Cancer Xenograft Model

This experiment evaluates the tumor-targeting ability and pharmacokinetic profile of radiolabeled GRPR antagonists.

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with PC-3 cells. Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³).[13][14]

  • Radiotracer Administration: A defined amount of the radiolabeled antagonist is injected intravenously into the tumor-bearing mice.

  • Time-Course Analysis: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.

  • Organ Harvesting and Weighing: Tumors and major organs (blood, pancreas, liver, kidneys, muscle, etc.) are excised, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess targeting specificity.[5][8][9]

Visualizing Molecular Interactions and Experimental Processes

Diagrams illustrating the GRPR signaling pathway and a typical experimental workflow provide a clearer understanding of the underlying biology and the research process.

GRPR_Signaling_Pathway GRPR Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq Gq protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC AKT1 AKT1 PKC->AKT1 Activates PKCe PKCε PKC->PKCe Activates Proliferation Cell Proliferation, Invasion, Survival AKT1->Proliferation Promotes PKCe->Proliferation Promotes GRP GRP (Ligand) GRP->GRPR Activates Antagonist GRPR Antagonist Antagonist->GRPR Blocks Experimental_Workflow Experimental Workflow for GRPR Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Antagonist Synthesis & Radiolabeling binding_assay Competitive Binding Assay (IC50 determination) synthesis->binding_assay cell_uptake Cellular Uptake & Internalization Studies binding_assay->cell_uptake xenograft Prostate Cancer Xenograft Model (e.g., PC-3 in mice) cell_uptake->xenograft biodistribution Biodistribution Studies (%ID/g in organs) xenograft->biodistribution imaging PET/SPECT Imaging biodistribution->imaging therapy Radionuclide Therapy Studies imaging->therapy

References

Benchmarking RC-3095 TFA: A Comparative Analysis Against Standard Treatments in Rheumatoid Arthritis and Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, against standard-of-care treatments for rheumatoid arthritis (RA) and small cell lung cancer (SCLC). The content herein is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical data.

Executive Summary

This compound has demonstrated promising therapeutic potential in preclinical models of both inflammatory disease and oncology. As a GRPR antagonist, its mechanism of action involves the blockade of gastrin-releasing peptide (GRP) signaling, which has been implicated in both inflammatory processes and tumor growth. This document synthesizes the available data to compare the efficacy of this compound with established treatments: methotrexate (B535133) for rheumatoid arthritis and a combination of cisplatin (B142131) and etoposide (B1684455) for small cell lung cancer.

Mechanism of Action: GRPR Antagonism

This compound competitively binds to the gastrin-releasing peptide receptor, a G protein-coupled receptor.[1] In normal physiological and various pathological conditions, the binding of GRP to its receptor activates downstream signaling pathways, including the phospholipase C pathway.[1][2] This activation can lead to the release of gastrointestinal hormones, smooth muscle contraction, and cellular proliferation.[1][2] In the context of rheumatoid arthritis, GRPR signaling is associated with the production of pro-inflammatory cytokines. In small cell lung cancer, GRP can act as an autocrine growth factor, stimulating tumor cell proliferation.[3] By blocking this interaction, this compound aims to mitigate these pathological effects.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RC3095 This compound GRPR GRPR RC3095->GRPR Blocks GRP GRP GRP->GRPR Binds G_Protein Gq Protein GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Inflammation, Proliferation) Ca2->Downstream PKC->Downstream CIA_Workflow Start Start: Select Susceptible Mouse Strain (e.g., DBA/1J) Immunization1 Day 0: Primary Immunization Type II Collagen in Complete Freund's Adjuvant (CFA) Start->Immunization1 Immunization2 Day 21: Booster Immunization Type II Collagen in Incomplete Freund's Adjuvant (IFA) Immunization1->Immunization2 Arthritis Arthritis Development (Onset typically Days 28-35) Immunization2->Arthritis Treatment Treatment Initiation (e.g., this compound or Methotrexate) Arthritis->Treatment Evaluation Evaluation of Efficacy - Arthritis Score - Paw Swelling - Histopathology - Cytokine Levels Treatment->Evaluation End End of Study Evaluation->End SCLC_Xenograft_Workflow Start Start: Select Immunodeficient Mouse Strain (e.g., Nude, SCID) Implantation Implantation of Human SCLC Cells (e.g., H-128, SBC-3) Subcutaneously Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (e.g., this compound or Cisplatin/Etoposide) Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis - Tumor Weight - Biomarker Analysis (e.g., EGFR) Monitoring->Endpoint End End of Study Endpoint->End

References

Safety Operating Guide

Navigating the Safe Disposal of RC-3095 TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of RC-3095 TFA, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist. The trifluoroacetate (B77799) (TFA) salt form necessitates careful consideration due to the hazardous characteristics of trifluoroacetic acid.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid contact with skin and eyes, and prevent the inhalation of any vapor or mist.[1]

Quantitative Data for Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a key component of this compound, and its properties are critical for safe disposal. The following table summarizes key quantitative data for TFA:

PropertyValue
CAS Number76-05-1
Boiling Point/Range72 °C (162 °F)
Melting Point/Range-15 °C (5 °F)
pH2 (100 g/L aq. sol)
Vapor Pressure107 mmHg at 25 °C
Acute toxicity, inhalationHarmful if inhaled
Skin corrosionCauses severe skin burns and eye damage
Aquatic hazardHarmful to aquatic life with long-lasting effects

This data is for Trifluoroacetic Acid, the hazardous component of this compound.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline based on the properties of trifluoroacetic acid. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound.

  • Segregation of Waste:

    • Collect all waste containing this compound in a designated, properly labeled, and closed container.[1][3]

    • The container should be stored in a cool, dry, and well-ventilated area.

    • Segregate the this compound waste from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "RC-3095 Trifluoroacetate," and any other information required by your institution's Environmental Health & Safety (EH&S) department.

  • Spill Management:

    • In the event of a small spill (<500 mL), ensure the area is well-ventilated and personnel are wearing appropriate PPE.[1]

    • Carefully neutralize the spill with a suitable agent like sodium carbonate.[3]

    • Absorb the neutralized spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4]

    • For large spills, evacuate the area and contact your institution's EH&S department immediately.[1]

  • Disposal Request:

    • Do not dispose of this compound down the drain.[1][2]

    • Contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][4]

Experimental Protocols

While this document focuses on disposal, it is important to note that this compound is used in various experimental models. For instance, it has been used in studies of collagen-induced and antigen-induced arthritis in mice, with subcutaneous injections at dosages of 0.3 mg/kg or 1 mg/kg.[5][6] For detailed experimental protocols, researchers should refer to relevant scientific literature.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Spill Response (if applicable) cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Collect in Labeled, Closed Container B->C D Segregate from Incompatibles C->D H Store in Designated Area D->H E Small Spill? F Neutralize & Absorb E->F Yes G Evacuate & Call EH&S E->G No F->C I Contact EH&S for Pickup H->I J Document Waste I->J

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Essential Safety & Operational Guide for Handling RC-3095 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling RC-3095 TFA. Adherence to these procedures is critical for ensuring personal safety and maintaining experimental integrity. This compound, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, is supplied as a lyophilized powder and requires careful handling due to its chemical nature as a peptide trifluoroacetate (B77799) (TFA) salt.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with side shieldsRequired to protect against dust particles and splashes of solutions.[2][3][4]
Face ShieldRecommended in addition to safety goggles when handling the lyophilized powder or when there is a significant splash hazard during reconstitution.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[1][2][3] For extended contact or handling concentrated solutions, consider double-gloving.[1][3] Change gloves immediately if contaminated.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.[1][2][3]
Respiratory Protection Respirator/Dust MaskNecessary when weighing or handling the lyophilized powder to prevent inhalation of fine particles, which can easily become airborne.[1][2][3] A suitable respirator should be used in a well-ventilated area or a fume hood.[2][5]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]

Experimental Protocol: Safe Handling, Reconstitution, and Disposal

Proper handling, from initial reception to final disposal, is critical to maintain the integrity of this compound and ensure a safe laboratory environment.

1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or signs of a compromised seal.[1]

  • Storage of Lyophilized Powder: For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from moisture.[1]

  • Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3]

2. Reconstitution

  • Environment: Conduct all handling of the lyophilized powder within a chemical fume hood or a biosafety cabinet to minimize inhalation risk.[2]

  • Weighing: Weigh the required amount of powder quickly in a controlled environment to reduce exposure to air and moisture.[3]

  • Solvent Selection: this compound is soluble in water.[1] For other peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution before dilution with an aqueous buffer.[1]

  • Reconstitution Technique:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

    • Carefully add the desired volume of sterile solvent to the vial.

    • Gently vortex or sonicate the vial until the peptide is fully dissolved.

3. Handling of Solutions

  • Cross-Contamination: Use fresh, sterile pipette tips, vials, and syringes for each experimental step to prevent cross-contamination.[2]

  • Storage of Solutions: For short-term storage, keep reconstituted solutions at 4°C for up to two weeks. For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

4. Spill and Exposure Procedures

  • Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), place it in a sealed container, and dispose of it as chemical waste.[7] Ventilate the area and clean with an appropriate solvent.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]

5. Disposal Plan

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be considered chemical waste.[1]

  • Waste Collection: Collect all contaminated materials and waste solutions in a designated, clearly labeled hazardous waste container.[1][8] Trifluoroacetic acid waste should be segregated from incompatible materials such as strong bases or oxidizers.[8]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this compound solutions down the drain.[6][8] A common disposal method for similar compounds is incineration in a chemical incinerator.[3]

Workflow for Safe Handling and Disposal of this compound

RC3095_TFA_Workflow cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Spill & Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat, Respirator) B 2. Acclimatize Vial to Room Temperature A->B Start C 3. Weigh Powder in Fume Hood B->C D 4. Reconstitute with Appropriate Solvent C->D E 5. Use in Experiment D->E G Store Solution (4°C short-term, -80°C long-term) E->G Store Remainder J 6. Collect All Waste (Solid & Liquid) E->J F Store Lyophilized Powder (-20°C or -80°C) F->B Retrieve from Storage H Spill Occurs I Follow Spill Cleanup Protocol H->I I->J K 7. Label as Hazardous Waste J->K L 8. Dispose via Institutional Waste Program K->L Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.